molecular formula C52H65N7O11S3 B610463 PROTAC RIPK degrader-2

PROTAC RIPK degrader-2

Cat. No.: B610463
M. Wt: 1060.3 g/mol
InChI Key: RIEGJNXDHULIKM-GPPJZCFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RGN47169, also known as PROTAC_RIPK 2 and PROTAC RIPK degrader-2, is a nonpeptidic PROTAC which potently targets serine-threonine kinase RIPK2 and has highly selective for RIPK2 degradation. RGN47169 has CAS#1801547-16-9. RGN47169 was first reported in Nat Chem Biol. 2015 Aug; 11(8):611-7. RGN47169 has no formal code name. For the convenience of scientific communication, we temporally name it as RGN47169 (three letters from the inchi Key and last 5 digit of its CAS#. The name was made based on Hodoodo Chemical Nomenclature.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEGJNXDHULIKM-GPPJZCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H65N7O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1060.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Precision Takedown: A Technical Guide to RIPK2 Degradation by PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the targeted degradation of Receptor-Interacting Protein Kinase 2 (RIPK2) through the innovative application of Proteolysis Targeting Chimeras (PROTACs). As a critical mediator in inflammatory signaling pathways, RIPK2 presents a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases. This document provides a comprehensive overview of the RIPK2 signaling cascade, the mechanism of PROTAC-mediated degradation, detailed experimental protocols for characterization, and a summary of key quantitative data to facilitate further research and development in this promising area.

The Central Role of RIPK2 in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key intracellular signaling node that acts downstream of the nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent ubiquitination. This ubiquitination cascade, primarily involving K63- and M1-linked ubiquitin chains, serves as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKKα/β-NEMO complexes. Activation of these complexes culminates in the activation of the NF-κB and MAPK signaling pathways, driving the transcription and release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-8.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment Ub Ubiquitination (K63, M1) RIPK2->Ub Activation TAK1_TAB TAK1/TAB Ub->TAK1_TAB Recruitment IKK_complex IKKα/β/NEMO Ub->IKK_complex Recruitment MAPK MAPK (p38, JNK, ERK) TAK1_TAB->MAPK NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_pathway->NFkB Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Transcription (TNFα, IL-6, etc.) NFkB->Pro_inflammatory_Cytokines PROTAC_Degradation_Pathway cluster_recycling PROTAC RIPK2 PROTAC Ternary_Complex Ternary Complex (RIPK2-PROTAC-E3) PROTAC->Ternary_Complex RIPK2 RIPK2 RIPK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN, IAP) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of RIPK2 Ternary_Complex->Ubiquitination Proximity-induced Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded RIPK2 (Peptides) Proteasome->Degradation Recycling->PROTAC Catalytic Cycle Experimental_Workflow cluster_workflow RIPK2 PROTAC Characterization Workflow A 1. Binary Target Engagement (PROTAC to RIPK2 & E3 Ligase) B 2. Ternary Complex Formation (In vitro & Cellular) A->B C 3. Cellular RIPK2 Degradation (Western Blot / Immunoassay) B->C D 4. Downstream Pathway Inhibition (e.g., TNFα ELISA) C->D E 5. Cell Viability / Cytotoxicity Assays C->E D->E F 6. In Vivo PK/PD Studies (Animal Models) E->F

The Discovery and Synthesis of PROTAC RIPK Degrader-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Drug Discovery and Development Professionals

Introduction

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical mediator in the NOD-like receptor signaling pathway, playing a pivotal role in innate immunity and inflammation. Dysregulation of RIPK2 activity has been implicated in a variety of inflammatory diseases, including Crohn's disease and sarcoidosis, making it an attractive therapeutic target. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PROTAC RIPK degrader-2, a VHL-based PROTAC designed to selectively degrade RIPK2.

Core Concepts of PROTAC-mediated RIPK2 Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, RIPK2), a ligand that recruits an E3 ubiquitin ligase (here, von Hippel-Lindau or VHL), and a linker that connects the two. By bringing RIPK2 and VHL into close proximity, the PROTAC facilitates the ubiquitination of RIPK2, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for VHL-based and IAP-based RIPK2 PROTACs as reported in the literature. "this compound" is a commonly available VHL-based degrader.

CompoundE3 Ligase RecruitedCell LinepDC50 (M)DC50 (nM)Reference
PROTAC 1 (VHL-based)VHLTHP-18.7 ± 0.1~20Mares et al., 2020
PROTAC 2 (IAP-based)IAPTHP-19.4 ± 0.1~4Mares et al., 2020

Note: pDC50 is the negative logarithm of the half-maximal degradation concentration (DC50). A higher pDC50 value indicates greater potency.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the RIPK2 ligand, the VHL ligand, and the linker. A representative synthetic scheme is outlined below. For detailed, step-by-step protocols, it is recommended to consult the supporting information of relevant publications.

General Synthetic Workflow:

  • Synthesis of the RIPK2 Ligand: The synthesis typically starts with a known RIPK2 inhibitor scaffold, which is then functionalized with a reactive handle for linker attachment.

  • Synthesis of the VHL Ligand: A derivative of the VHL ligand, often containing a hydroxyl group, is prepared.

  • Linker Synthesis: A polyethylene glycol (PEG)-based linker with appropriate functional groups at both ends is synthesized.

  • Coupling Reactions: The RIPK2 ligand and the VHL ligand are sequentially coupled to the linker using standard amide or ether bond formation reactions.

  • Purification: The final PROTAC product is purified using techniques such as flash chromatography and reverse-phase high-performance liquid chromatography (HPLC).

In Vitro Degradation Assay: Western Blotting

This protocol describes the assessment of RIPK2 degradation in a cellular context using Western blotting.

Materials:

  • THP-1 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-RIPK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate THP-1 cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 18 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against RIPK2 and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the RIPK2 signal to the loading control (GAPDH).

In Vivo Degradation Study in a Rat Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

  • Sprague-Dawley rats

  • This compound formulated in a suitable vehicle

  • Anesthesia

  • Blood collection supplies

  • Tissue harvesting tools

  • Tissue homogenization buffer

  • Western blotting reagents (as described above)

Procedure:

  • Animal Dosing: Acclimatize the rats and administer this compound via the desired route (e.g., subcutaneous injection) at various dose levels.

  • Sample Collection: At specified time points post-dosing, collect blood samples and harvest relevant tissues (e.g., spleen, colon).

  • Tissue Processing: Homogenize the harvested tissues in lysis buffer to extract proteins.

  • Protein Analysis: Determine the protein concentration and perform Western blotting as described in the in vitro protocol to assess the levels of RIPK2 in the tissue lysates.

  • Data Analysis: Quantify the RIPK2 protein levels in the treated groups relative to the vehicle control group to determine the extent of in vivo degradation.

Visualizations

Signaling Pathway of RIPK2

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Activation XIAP XIAP RIPK2->XIAP Recruits LUBAC LUBAC RIPK2->LUBAC Recruits TAK1_complex TAK1/TAB2/TAB3 RIPK2->TAK1_complex Activation XIAP->RIPK2 M1-linked Ubiquitination LUBAC->RIPK2 Linear Ubiquitination IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Activation MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1_complex->MAPK_pathway Activation IkBa IκBα IKK_complex->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression Induces

Caption: The RIPK2 signaling cascade initiated by NOD1/NOD2 activation.

Experimental Workflow for PROTAC-mediated Degradation

PROTAC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., THP-1) PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot (RIPK2 Levels) Cell_Lysis->Western_Blot Data_Analysis_vitro Data Analysis (DC50 Calculation) Western_Blot->Data_Analysis_vitro Animal_Model Animal Model (e.g., Rat) PROTAC_Dosing PROTAC Dosing Animal_Model->PROTAC_Dosing Tissue_Harvest Tissue Harvesting PROTAC_Dosing->Tissue_Harvest Tissue_Lysis Tissue Lysis Tissue_Harvest->Tissue_Lysis Western_Blot_vivo Western Blot (RIPK2 Levels) Tissue_Lysis->Western_Blot_vivo Data_Analysis_vivo Data Analysis (% Degradation) Western_Blot_vivo->Data_Analysis_vivo

Caption: A typical experimental workflow for evaluating a PROTAC's efficacy.

Logical Relationship of PROTAC Action

PROTAC_Mechanism PROTAC PROTAC (RIPK2 Degrader-2) Ternary_Complex Ternary Complex (PROTAC-RIPK2-VHL) PROTAC->Ternary_Complex RIPK2 RIPK2 (Target Protein) RIPK2->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination RIPK2 Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation RIPK2 Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: The mechanism of action for PROTAC-mediated protein degradation.

In-Depth Technical Guide: Downstream Signaling Effects of PROTAC RIPK2 Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling consequences of utilizing Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This document details the mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to RIPK2 and PROTAC-Mediated Degradation

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical intracellular signaling node in the innate immune system. It functions downstream of the pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans. Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This signaling cascade results in the production of pro-inflammatory cytokines and chemokines, playing a central role in host defense. Dysregulation of the RIPK2 pathway has been implicated in various inflammatory diseases and cancers.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate a target protein. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, RIPK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. "PROTAC RIPK2 degrader-2" is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC that is highly selective for the degradation of RIPK2.

Quantitative Analysis of RIPK2 Degradation and Downstream Effects

The efficacy of PROTAC-mediated RIPK2 degradation is concentration- and time-dependent. The following tables summarize quantitative data from studies on various RIPK2 PROTACs, including those with similar mechanisms of action to PROTAC RIPK2 degrader-2.

Table 1: In Vitro Degradation of RIPK2 by PROTACs in THP-1 Cells

PROTAC CompoundE3 Ligase RecruitedpDC50 (-log[M])Maximum Degradation (Dmax) (%)Treatment Time (hours)Cell LineReference
PROTAC 1VHL8.7 ± 0.1Not Reported18THP-1[1]
PROTAC 2IAP9.4 ± 0.1Not Reported18THP-1[1]
PROTAC 3Cereblon8.6 ± 0.4Not Reported18THP-1[1]
PROTAC RIPK2 degrader-2VHLNot Reported>80% at 30 µM16THP-1

pDC50 is the negative logarithm of the concentration required for 50% of maximal degradation.

Table 2: Time- and Dose-Dependent Degradation of RIPK2 by an IAP-based PROTAC (PROTAC 4) in Human PBMCs

Treatment Time (hours)pDC50 (-log[M])Maximum Degradation (Dmax) (%)
247.9 ± 0.269.2 ± 11.5

Table 3: In Vivo Degradation of RIPK2 in Rats by an IAP-based PROTAC

Dose (mg/kg)Time Post-Dose (hours)RIPK2 Degradation (%)
0.5653 ± 9
0.54878 ± 5

Table 4: Downstream Effects on Cytokine Release (TNFα) in Human PBMCs

PROTAC CompoundpIC50 (-log[M]) for TNFα inhibition
PROTAC 48.0 ± 0.5

pIC50 is the negative logarithm of the concentration required for 50% inhibition.

Table 5: Effect of a RIPK2 PROTAC on Pro-inflammatory Gene and Protein Expression in SIM-A9 Microglial Cells

Gene/ProteinFold Change (PROTAC + MDP vs. MDP alone)
Nos2 (gene)Significantly Reduced
Ptgs2 (gene)Significantly Reduced
Il-1β (gene)Significantly Reduced
Tnfα (gene)Significantly Reduced
Il6 (gene)Significantly Reduced
Ccl2 (gene)Significantly Reduced
Mmp9 (gene)Significantly Reduced
iNOS (protein)Significantly Reduced
COX-2 (protein)Significantly Reduced

MDP (muramyl dipeptide) is a NOD2 agonist used to stimulate the RIPK2 pathway.

Signaling Pathways and Experimental Workflows

RIPK2 Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway and how a PROTAC intervenes to induce its degradation.

RIPK2_Signaling_and_PROTAC_Action RIPK2 Signaling and PROTAC Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Proteasome Proteasome RIPK2->Proteasome Degradation TAK1 TAK1 RIPK2->TAK1 Activates PROTAC PROTAC RIPK2 Degrader-2 PROTAC->RIPK2 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->RIPK2 Ub Ubiquitin IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_expression Pro-inflammatory Gene Expression (e.g., TNFα, IL-6) NFkB_nuc->Gene_expression Induces

Caption: RIPK2 signaling cascade and the mechanism of PROTAC-mediated degradation.

Experimental Workflow for Evaluating PROTAC RIPK2 Degrader Efficacy

This diagram outlines a typical experimental workflow to assess the cellular activity and downstream effects of a RIPK2 PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., THP-1, PBMCs) protac_treatment 2. Treat with PROTAC (Dose-response & Time-course) cell_culture->protac_treatment stimulus 3. Add Stimulus (optional) (e.g., MDP for NOD2 activation) protac_treatment->stimulus cell_lysis 4. Cell Lysis stimulus->cell_lysis supernatant 4. Collect Supernatant stimulus->supernatant western_blot 5a. Western Blot (RIPK2, p-p65, p-JNK) cell_lysis->western_blot mass_spec 5b. Mass Spectrometry (Proteomics/Phosphoproteomics) cell_lysis->mass_spec cytokine_assay 5c. Cytokine Assay (ELISA, Luminex) supernatant->cytokine_assay data_analysis 6. Data Analysis & Interpretation western_blot->data_analysis mass_spec->data_analysis cytokine_assay->data_analysis

Caption: A typical workflow for evaluating a PROTAC RIPK2 degrader.

Detailed Experimental Protocols

Western Blotting for RIPK2 Degradation and Pathway Modulation

This protocol is for assessing the levels of total RIPK2 and phosphorylated downstream signaling proteins.

1. Cell Lysis:

  • Culture and treat cells as required.

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples.

  • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-RIPK2, anti-phospho-p65, anti-phospho-JNK, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using appropriate software and normalize to the loading control.

Cytokine Release Assay (ELISA)

This protocol is for quantifying the secretion of pro-inflammatory cytokines, such as TNFα.

1. Sample Collection:

  • After cell treatment and stimulation, collect the cell culture supernatant.

  • Centrifuge to remove any cellular debris.

2. ELISA Procedure:

  • Use a commercially available ELISA kit for the cytokine of interest (e.g., human TNFα).

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate for 30 minutes to 1 hour.

  • Wash the plate.

  • Add the TMB substrate and incubate in the dark until a color change is observed.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve from the standards.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Mass Spectrometry-Based Proteomics/Phosphoproteomics

This protocol provides a general workflow for global protein or phosphoprotein analysis.

1. Sample Preparation:

  • Lyse cells in a buffer suitable for mass spectrometry (e.g., containing urea and detergents compatible with downstream processing).

  • Reduce and alkylate the proteins.

  • Digest the proteins into peptides using an enzyme like trypsin.

2. (For Phosphoproteomics) Phosphopeptide Enrichment:

  • Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

4. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins from the mass spectra.

  • Quantify the relative abundance of proteins or phosphosites across different samples.

  • Perform statistical and bioinformatics analysis to identify significantly regulated proteins/phosphosites and affected signaling pathways.

Conclusion

PROTAC-mediated degradation of RIPK2 represents a promising therapeutic strategy for a range of inflammatory diseases and cancers. As demonstrated by the quantitative data, RIPK2 degraders can potently and selectively reduce RIPK2 levels, leading to the suppression of downstream pro-inflammatory signaling pathways. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of these novel therapeutic agents. Further global proteomics and phosphoproteomics studies will continue to elucidate the full spectrum of downstream signaling effects and ensure the safe and effective translation of RIPK2 degraders into the clinic.

References

The Role of PROTAC RIPK2 Degrader-2 in Modulating NOD2 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key intracellular pattern recognition receptor that plays a crucial role in the innate immune system.[1][2] Upon recognition of its ligand, muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 triggers a signaling cascade that results in the activation of NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.[2][3][4] A central player in this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), which acts as an essential adaptor protein downstream of NOD2.[2] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 an attractive therapeutic target.[2]

Proteolysis-targeting chimeras (PROTACs) have emerged as a novel therapeutic modality that offers a distinct advantage over traditional small-molecule inhibitors.[5] Instead of merely blocking the activity of a target protein, PROTACs are heterobifunctional molecules that induce the degradation of the target protein via the ubiquitin-proteasome system.[5] This guide provides an in-depth technical overview of the role of a specific PROTAC, PROTAC RIPK2 degrader-2, in the context of NOD2 signaling.

Mechanism of Action: PROTAC-Mediated Degradation of RIPK2

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[5]

PROTAC RIPK2 degrader-2 is a non-peptidic PROTAC that specifically targets RIPK2 for degradation.[6][7] It is composed of a ligand that binds to RIPK2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] By bringing RIPK2 into proximity with the VHL E3 ligase complex, PROTAC RIPK2 degrader-2 induces the polyubiquitination of RIPK2, marking it for degradation by the 26S proteasome. This targeted degradation of RIPK2 effectively shuts down the downstream signaling cascade initiated by NOD2 activation.

Other PROTACs targeting RIPK2 have also been developed, utilizing different E3 ligase recruiters such as the inhibitor of apoptosis (IAP) family of E3 ligases and Cereblon.[8][9][10][11][12] This demonstrates the versatility of the PROTAC platform in targeting RIPK2 for degradation.

Quantitative Data on RIPK2 Degradation and Functional Inhibition

The efficacy of PROTAC RIPK2 degraders is quantified by their ability to reduce RIPK2 protein levels (degradation) and inhibit downstream signaling events, such as cytokine production.

PROTAC CompoundE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
PROTAC RIPK2 degrader-2 VHLTHP-11.4Not Reported[13]
PROTAC 6 IAPNot SpecifiedNot ReportedNot Reported[14]
Compound 20 (IAP-based) IAPNot SpecifiedPotent DegradationNot Reported[10][11]
GSK3728857A VHLSIM-A9Dose-dependent degradation>90% at 1 µM[15]

Table 1: In Vitro Degradation of RIPK2 by various PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

PROTAC CompoundCell Line/SystemStimulusMeasured CytokineIC50 (nM)Reference
PROTAC 6 Human PBMCsL18-MDPTNFαNot Reported[16]
Compound 20 (IAP-based) Not SpecifiedNot SpecifiedTNFαPotent Inhibition[10][11]

Table 2: Functional Inhibition of Cytokine Release by RIPK2 PROTACs. IC50 is the concentration of the PROTAC that inhibits 50% of the cytokine release.

Experimental Protocols

Western Blotting for RIPK2 Degradation

This protocol is designed to quantify the degradation of RIPK2 in cells treated with a PROTAC.

Materials:

  • Cell line (e.g., THP-1, SIM-A9)

  • PROTAC RIPK2 degrader-2

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[17]

  • BCA protein assay kit

  • Laemmli sample buffer[17]

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-RIPK2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of PROTAC RIPK2 degrader-2 for a specified time (e.g., 4, 16, or 24 hours).[6][15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RIPK2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the RIPK2 signal to the loading control (β-actin).

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key downstream effector in the NOD2 signaling pathway.[3][4]

Materials:

  • HEK293T cells

  • Plasmids: NF-κB luciferase reporter, a constitutively expressed control reporter (e.g., Renilla luciferase or β-galactosidase), and a NOD2 expression vector[1]

  • Transfection reagent

  • PROTAC RIPK2 degrader-2

  • NOD2 ligand (e.g., MDP)

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter, the control reporter, and the NOD2 expression plasmid.[1]

  • Treatment: After 24 hours, pre-treat the cells with PROTAC RIPK2 degrader-2 for a few hours.

  • Stimulation: Stimulate the cells with MDP for 6-8 hours to activate the NOD2 pathway.[1]

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla (or β-galactosidase) luciferase activities using a luminometer.

  • Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control reporter activity.

Cytokine ELISA

This protocol quantifies the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by cells in response to NOD2 activation.[18][19]

Materials:

  • Immune cells (e.g., PBMCs, macrophages)

  • PROTAC RIPK2 degrader-2

  • NOD2 ligand (e.g., L18-MDP)

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)[18]

  • 96-well ELISA plates

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[18]

  • Cell Treatment and Stimulation:

    • Pre-treat the cells with PROTAC RIPK2 degrader-2 for a specified time.

    • Stimulate the cells with a NOD2 ligand to induce cytokine production.

    • Collect the cell culture supernatants.

  • ELISA:

    • Wash the coated plate and block non-specific binding sites.

    • Add the standards and cell culture supernatants to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with the stop solution.

  • Measurement and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[18]

Visualizations

NOD2_Signaling_Pathway NOD2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP RIPK2->XIAP Interacts with TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB Activates XIAP->RIPK2 K63-linked Ubiquitination LUBAC LUBAC XIAP->LUBAC Recruits LUBAC->RIPK2 M1-linked Ubiquitination IKK_complex IKK Complex (NEMO, IKKα/β) TAK1_TAB->IKK_complex Activates NFkB_IkB NF-κB/IκBα IKK_complex->NFkB_IkB Phosphorylates IκBα NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκBα degradation, NF-κB release Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Translocates to nucleus PROTAC_Mechanism Mechanism of PROTAC RIPK2 degrader-2 PROTAC PROTAC RIPK2 degrader-2 RIPK2 RIPK2 PROTAC->RIPK2 Binds to VHL VHL E3 Ligase PROTAC->VHL Binds to Ternary_Complex Ternary Complex (PROTAC-RIPK2-VHL) RIPK2->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of RIPK2 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation RIPK2 Degradation Proteasome->Degradation Signaling_Blocked NOD2 Signaling Blocked Degradation->Signaling_Blocked

References

Cellular Consequences of RIPK2 Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily known for its role in transducing signals from the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. Dysregulation of the NOD-RIPK2 signaling axis is implicated in a host of inflammatory diseases, including Crohn's disease, making RIPK2 an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of the cellular consequences of RIPK2 degradation, detailing the underlying signaling pathways, quantitative effects on cellular processes, and methodologies for studying these phenomena.

The RIPK2 Signaling Pathway

RIPK2 is a serine/threonine/tyrosine kinase that functions as a key adaptor protein downstream of NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.[3][4] Upon activation, NOD1/2 recruits RIPK2, leading to its ubiquitination and the subsequent activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways.[3][5] This culminates in the production of pro-inflammatory cytokines and chemokines.[2][6]

The ubiquitination of RIPK2 is a pivotal event in the activation of this pathway. K63- and M1-linked polyubiquitin chains are added to RIPK2 by E3 ligases such as XIAP, cIAP1, and cIAP2.[5] These ubiquitin chains serve as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKK complexes, leading to the activation of NF-κB and MAPKs.[5] Conversely, K48-linked polyubiquitination targets RIPK2 for proteasomal degradation, thus acting as a negative regulatory mechanism.[5]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1_NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1_NOD2 activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits Ub Ubiquitination (K63, M1) Degradation Proteasomal Degradation (K48 Ub) RIPK2->Degradation targeted for XIAP_cIAPs XIAP/cIAPs (E3 Ligases) XIAP_cIAPs->RIPK2 adds K63/M1 Ub TAK1_TAB TAK1/TAB IKK_complex IKK Complex TAK1_TAB->IKK_complex activates NF_kB_Inhibitor IκBα IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->Degradation targeted for NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates Ub->TAK1_TAB recruits Ub->IKK_complex recruits ZNRF4 ZNRF4 (E3 Ligase) ZNRF4->RIPK2 adds K48 Ub Proinflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_nucleus->Proinflammatory_Genes activates

Caption: The NOD-RIPK2 Signaling Pathway.

Cellular Consequences of RIPK2 Degradation

Targeted degradation of RIPK2, primarily through the use of Proteolysis-Targeting Chimeras (PROTACs), has emerged as a promising therapeutic strategy.[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. The primary cellular consequences of RIPK2 degradation are the attenuation of the pro-inflammatory response and potential impacts on cell viability and proliferation.

Quantitative Effects of RIPK2 Degradation

The efficacy of RIPK2 degraders is typically quantified by their half-maximal degradation concentration (DC50) and their ability to inhibit downstream signaling, measured by the half-maximal inhibitory concentration (IC50) for cytokine release.

Table 1: Efficacy of RIPK2 PROTACs in THP-1 Cells

PROTACE3 Ligase RecruitedDC50 (nM)pDC50Reference(s)
PROTAC 1VHL~208.7[4][7]
PROTAC 2IAP~0.49.4[4][7]
PROTAC 3Cereblon~2.58.6[7]
PROTAC_RIPK2VHL1.4-[8]

Table 2: Functional Consequences of RIPK2 Degradation

Treatment/ConditionCell Type/ModelMeasured EffectQuantitative ChangeReference(s)
RIPK2 PROTACSIM-A9 cellsMDP-induced Nos2, Ptgs2, Il-1β, Tnfα, Il6, Ccl2, and Mmp9 mRNA expressionCompletely reduced[9]
PROTAC 6CD and UC patient biopsiesSpontaneous cytokine releaseIC50 of ~1–3 nM[7]
PROTAC 6 (0.5 mg/kg in rats)Rat whole bloodRIPK2 protein levels53% degradation at 6h, 78% at 48h[10]
siRNA-RIPK2Gastric cancer cellsCell viabilitySignificant decrease[11]
RIPK2 knockdownChicken HD11 cellsDifferential gene expressionAltered transcriptome profile[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular consequences of RIPK2 degradation.

Induction of RIPK2 Degradation

3.1.1. PROTAC-mediated Degradation

  • Cell Culture: Plate cells (e.g., THP-1 monocytes) at a desired density in a suitable culture vessel and allow them to adhere overnight.

  • PROTAC Treatment: Prepare a stock solution of the RIPK2 PROTAC in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the PROTAC. Incubate for the desired time (e.g., 18 hours).[4]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.

  • Analysis: Proceed with Western blotting to analyze RIPK2 protein levels.

3.1.2. siRNA-mediated Knockdown

  • Cell Seeding: One day before transfection, seed cells (e.g., HEK293T) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[13][14]

  • siRNA-Lipid Complex Formation:

    • In a sterile tube (Solution A), dilute the RIPK2-specific siRNA duplex (e.g., 20-80 pmols) in 100 µL of serum-free medium (e.g., Opti-MEM).[15]

    • In a separate sterile tube (Solution B), dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.[15]

    • Add Solution A to Solution B, mix gently, and incubate for 15-45 minutes at room temperature.[15]

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture and overlay it onto the washed cells.[15]

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[15]

  • Post-transfection: Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration. Incubate for 24-72 hours before analysis.[15]

Analysis of RIPK2 Degradation and Downstream Signaling

3.2.1. Western Blotting for RIPK2

  • SDS-PAGE: Load equal amounts of protein from cell lysates onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against RIPK2 (e.g., at a 1:1000 dilution) overnight at 4°C.[16][17]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3.2.2. Quantitative PCR (qPCR) for Cytokine mRNA

  • RNA Extraction: Extract total RNA from cells using a suitable method (e.g., TRIzol reagent).[11]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[11]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the cytokine of interest (e.g., TNF-α, IL-6).[11][18]

  • Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[11][18]

  • Data Analysis: Calculate the relative mRNA expression using the 2^-ΔΔCT method, normalizing to a housekeeping gene (e.g., GAPDH).[11]

3.2.3. NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with the RIPK2 degrader or siRNA, followed by stimulation with a NOD ligand (e.g., MDP) if required.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.[1]

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][19]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold change relative to the control.[20]

Experimental Workflow and Visualization

A typical workflow for evaluating a novel RIPK2 degrader involves a series of in vitro assays to confirm target engagement, degradation, and downstream functional consequences.

Experimental_Workflow cluster_workflow Workflow for RIPK2 Degrader Evaluation cluster_analysis Analysis Start Start: Novel RIPK2 PROTAC Cell_Culture 1. Cell Culture (e.g., THP-1) Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-response & time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 5a. Western Blot (RIPK2 levels) Protein_Quant->Western_Blot qPCR 5b. qPCR (Cytokine mRNA) Protein_Quant->qPCR Luciferase_Assay 5c. NF-κB Reporter Assay Protein_Quant->Luciferase_Assay Viability_Assay 5d. Cell Viability Assay Protein_Quant->Viability_Assay Data_Analysis 6. Data Analysis (DC50, IC50 calculation) Western_Blot->Data_Analysis qPCR->Data_Analysis Luciferase_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Efficacy & Potency of RIPK2 Degrader Data_Analysis->Conclusion

References

Structural Basis for PROTAC RIPK2 Degrader Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.[1][2] Its role in activating pro-inflammatory pathways, such as NF-κB and MAPK, has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, including Crohn's disease and sarcoidosis.[2][3] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induce the degradation of a target protein rather than simply inhibiting its activity.[4] This approach offers the potential for improved selectivity and a more profound and durable pharmacological effect.[4] This technical guide provides an in-depth analysis of the structural basis for the selectivity of PROTACs targeting RIPK2 for degradation. While a co-crystal structure of a RIPK2-PROTAC-E3 ligase ternary complex has not yet been publicly reported, this guide will leverage available structural data of RIPK2, structure-activity relationships (SAR) of reported degraders, and mechanistic studies to elucidate the key determinants of selectivity.

RIPK2 Signaling Pathway

RIPK2 is a serine/threonine kinase that also possesses tyrosine autophosphorylation capabilities.[2] It is composed of an N-terminal kinase domain, an intermediate domain, and a C-terminal caspase activation and recruitment domain (CARD).[5] The CARD domain is essential for its interaction with upstream NOD receptors.[2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 oligomerize and recruit RIPK2 via a CARD-CARD interaction.[2] This leads to RIPK2 autophosphorylation and ubiquitination, which serves as a scaffold for the recruitment of downstream signaling complexes, ultimately leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.[2][6]

cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 CARD-CARD interaction PGN Peptidoglycan (PGN) PGN->NOD1/2 Ub Ubiquitination RIPK2->Ub Autophosphorylation E3_Ligases E3 Ligases (e.g., XIAP, cIAPs) E3_Ligases->Ub TAK1_Complex TAK1/TAB Complex Ub->TAK1_Complex IKK_Complex IKK Complex Ub->IKK_Complex MAPK_Pathway MAPK Pathway TAK1_Complex->MAPK_Pathway p_IκBα p-IκBα IKK_Complex->p_IκBα NF_κB NF-κB p_IκBα->NF_κB Degradation of IκBα Inflammatory_Genes Inflammatory Gene Transcription NF_κB->Inflammatory_Genes Nuclear Translocation

Figure 1: Simplified RIPK2 signaling pathway.

Mechanism of PROTAC-Mediated RIPK2 Degradation

A RIPK2 PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to RIPK2, a "ligand" that recruits an E3 ubiquitin ligase, and a "linker" that connects these two moieties.[4] The PROTAC facilitates the formation of a ternary complex between RIPK2 and the E3 ligase, leading to the ubiquitination of RIPK2 and its subsequent degradation by the proteasome.[4]

PROTAC PROTAC RIPK2 RIPK2 PROTAC->RIPK2 E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex RIPK2-PROTAC-E3 Ligase Ternary Complex RIPK2->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Proteasome->PROTAC Recycled Degraded_RIPK2 Degraded RIPK2 Fragments Proteasome->Degraded_RIPK2

Figure 2: General mechanism of PROTAC-mediated RIPK2 degradation.

Structural Basis for Selectivity

The selectivity of a RIPK2 PROTAC is a multifactorial property influenced by the individual components of the PROTAC and the cooperativity of ternary complex formation.

1. The RIPK2 Warhead: The selectivity of the PROTAC is initially dictated by the specificity of the warhead for RIPK2 over other kinases. Several RIPK2 inhibitors have been developed and their co-crystal structures with the RIPK2 kinase domain have been solved. These structures reveal key interactions that can be exploited for selective binding. For instance, the crystal structure of RIPK2 in complex with ponatinib identified an allosteric pocket that can be utilized to enhance inhibitor selectivity.

2. The E3 Ligase Ligand: The choice of E3 ligase and its corresponding ligand also contributes to selectivity. Different E3 ligases have distinct expression patterns across different cell types and tissues. By choosing an E3 ligase that is highly expressed in the target tissue, off-target effects in other tissues can be minimized. The most commonly recruited E3 ligases for RIPK2 PROTACs are the inhibitor of apoptosis (IAP) proteins and Cereblon (CRBN).

3. The Linker: The linker is not merely a passive connector; its length, composition, and attachment points are critical for productive ternary complex formation. The linker must be optimized to allow for a favorable conformation of the ternary complex that facilitates efficient ubiquitination. A suboptimal linker can lead to steric clashes or an unfavorable orientation of the E3 ligase relative to RIPK2, resulting in poor degradation.

4. Ternary Complex Cooperativity: The stability of the ternary complex is a key determinant of PROTAC efficiency. Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, leads to a more stable ternary complex and more efficient degradation. This cooperativity arises from the formation of new protein-protein interactions between RIPK2 and the E3 ligase at the interface created by the PROTAC. While a definitive structural view of this interface for RIPK2 is lacking, studies on other PROTAC systems have shown that even subtle changes in the linker or warhead can significantly impact these interactions and, consequently, selectivity.

cluster_PROTAC PROTAC Components cluster_Factors Determinants of Selectivity Warhead Warhead Warhead_Selectivity Warhead Selectivity for RIPK2 Warhead->Warhead_Selectivity Linker Linker Linker_Optimization Linker Length, Composition, and Attachment Points Linker->Linker_Optimization E3_Ligand E3 Ligase Ligand E3_Ligase_Choice Choice of E3 Ligase and Ligand E3_Ligand->E3_Ligase_Choice Overall_Selectivity Overall_Selectivity Warhead_Selectivity->Overall_Selectivity Ternary_Cooperativity Ternary Complex Cooperativity Linker_Optimization->Ternary_Cooperativity Linker_Optimization->Overall_Selectivity E3_Ligase_Choice->Overall_Selectivity Ternary_Cooperativity->Overall_Selectivity

Figure 3: Factors contributing to RIPK2 PROTAC selectivity.

Quantitative Data on RIPK2 Degraders

The following table summarizes the degradation potency of selected RIPK2 PROTACs from the literature. The half-maximal degradation concentration (DC50) or the negative logarithm of this value (pDC50) is a common metric for PROTAC efficiency.

PROTACWarheadE3 Ligase LigandLinker DescriptionDC50 / pDC50Cell LineReference
Compound 13 Aminobenzothiazole-quinolineIAP binderPEG-basedDC50 = 0.4 nMTHP-1[6]
Compound 12 Aminobenzothiazole-quinolineVHL ligandPEG-basedDC50 = 2.0 nMTHP-1[6]
Compound 14 Aminobenzothiazole-quinolineCereblon ligandPEG-basedDC50 = 2.5 nMTHP-1[6]
Compound 20 AminopyrazolylquinazolineIAP binderOptimized for reduced lipophilicitypDC50 = 9.1THP-1[4][7]

Experimental Protocols

RIPK2 Degradation Assay (Western Blot)

This protocol is a generalized procedure for assessing the degradation of endogenous RIPK2 in a cellular context.

a. Cell Culture and Treatment:

  • Seed THP-1 cells (or other relevant cell line) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Treat cells with various concentrations of the RIPK2 PROTAC or DMSO as a vehicle control for the desired time period (e.g., 18 hours).

b. Cell Lysis:

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

c. Western Blotting:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 4-20% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against RIPK2 (e.g., rabbit anti-RIPK2) overnight at 4°C.

  • Incubate the membrane with a loading control primary antibody (e.g., mouse anti-GAPDH) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the RIPK2 signal to the loading control.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol aims to demonstrate the formation of the RIPK2-PROTAC-E3 ligase ternary complex.

a. Cell Treatment and Lysis:

  • Treat cells with the PROTAC or DMSO as described above.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).

b. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-cIAP1) or an isotype control antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with lysis buffer.

c. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Analyze the eluates by Western blotting using antibodies against RIPK2 and the E3 ligase. The presence of RIPK2 in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.

In Vitro Binding Assays (e.g., Surface Plasmon Resonance - SPR)

SPR can be used to quantify the binary binding affinities of the PROTAC for RIPK2 and the E3 ligase, as well as to study the kinetics of ternary complex formation.

a. Protein Immobilization:

  • Immobilize purified recombinant RIPK2 or the E3 ligase onto a sensor chip surface.

b. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized protein surface and measure the binding response.

  • Fit the data to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

c. Ternary Complex Analysis:

  • Inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the sensor chip.

  • Alternatively, inject the second protein over the sensor surface in the presence of a constant concentration of the PROTAC.

  • An enhanced binding response compared to the binary interactions suggests the formation of a ternary complex.

Start Start Cell_Culture Cell Culture (e.g., THP-1) Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot for RIPK2 Degradation Cell_Lysis->Western_Blot Co_IP Co-Immunoprecipitation for Ternary Complex Cell_Lysis->Co_IP Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Co_IP->Data_Analysis SPR Surface Plasmon Resonance for Binding Kinetics SPR->Data_Analysis End End Data_Analysis->End

Figure 4: General experimental workflow for characterizing RIPK2 PROTACs.

Conclusion

The selectivity of PROTACs targeting RIPK2 is a complex interplay between the specific interactions of the warhead with the RIPK2 kinase domain, the choice of the recruited E3 ligase, the properties of the linker connecting the two ends of the molecule, and the cooperativity of the resulting ternary complex. While the absence of a high-resolution structure of a RIPK2-PROTAC-E3 ligase ternary complex currently limits a definitive understanding, the available data from medicinal chemistry campaigns and biophysical studies provide a strong foundation for the rational design of selective RIPK2 degraders. Future structural elucidation of such ternary complexes will undoubtedly provide invaluable insights and further accelerate the development of this promising therapeutic strategy for inflammatory diseases.

References

An In-Depth Technical Guide to PROTAC RIPK Degrader-2: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary strategy in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This guide provides a detailed overview of PROTAC RIPK degrader-2, a nonpeptidic small molecule designed to selectively target and degrade Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). RIPK2 is a crucial mediator in the NOD-like receptor signaling pathway, playing a significant role in inflammatory and immune responses. This document outlines the chemical properties, structure, and mechanism of action of this compound, along with relevant experimental methodologies.

Chemical Properties and Structure

This compound is a heterobifunctional molecule composed of a ligand that binds to RIPK2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

Table 1: Chemical Identifiers and Properties of this compound
PropertyValue
IUPAC Name (2S,4R)-1-[(2S)-2-[14-({4-[(1,3-benzothiazol-5-yl)amino]-6-(2-methylpropane-2-sulfonyl)quinolin-7-yl}oxy)-3,6,9,12-tetraoxatetradecanamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide[1]
CAS Number 1801547-16-9[1]
Molecular Formula C₅₂H₆₅N₇O₁₁S₃[1]
Molecular Weight 1060.31 g/mol [1]
SMILES CC1=C(SC=N1)C2=CC=C(CNC(=O)[C@H]3N(C(=O)--INVALID-LINK--(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=C(C(=NC6=CC=C(SC=N7)C7=C6)=CC=N5)C=C4S(=O)(=O)C(C)(C)C)C--INVALID-LINK--C3)=O)C=C2
InChIKey RIEGJNXDHULIKM-GPPJZCFZSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Solid Powder
Solubility DMSO: 150 mg/mL (141.47 mM; requires sonication) H₂O: < 0.1 mg/mL (insoluble)[1]
Storage Conditions Dry, dark, and at -20°C for long-term storage (≥1 year)[1]

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between RIPK2 and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to RIPK2, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC RIPK degrader-2 Ternary_Complex RIPK2-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds to RIPK2 and VHL RIPK2 RIPK2 (Target Protein) RIPK2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_RIPK2 Polyubiquitinated RIPK2 Ternary_Complex->Ub_RIPK2 Ubiquitination Proteasome 26S Proteasome Ub_RIPK2->Proteasome Targeted for Degradation Degraded_RIPK2 Degraded RIPK2 Fragments Proteasome->Degraded_RIPK2 Degrades RIPK2

Figure 1. Mechanism of Action of this compound.

RIPK2 Signaling Pathway

RIPK2 is a key downstream signaling molecule of the NOD-like receptors (NLRs), such as NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NLRs recruit RIPK2, leading to its ubiquitination and the subsequent activation of downstream signaling pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.

NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Activation TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Pathway IKK->NFkB Cytokines Pro-inflammatory Cytokine Expression MAPK->Cytokines NFkB->Cytokines

Figure 2. Simplified RIPK2 Signaling Pathway.

Biological Activity

This compound has been shown to potently and selectively induce the degradation of RIPK2 in cellular assays.

Table 3: In Vitro Degradation Activity
ParameterCell LineValueReference
DC₅₀ (log) THP-18.7 ± 0.1[2]

Note: The DC₅₀ value represents the concentration of the degrader required to induce 50% degradation of the target protein.

Binding Affinity

Specific quantitative data for the binding affinity (e.g., Kd, IC₅₀) of this compound to RIPK2 and the VHL E3 ligase are not publicly available in the reviewed scientific literature. However, the determination of these binding affinities is a critical step in the characterization of any PROTAC. Commonly employed experimental techniques for measuring binary (PROTAC to target or E3 ligase) and ternary (PROTAC-target-E3 ligase complex) binding affinities include:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity in real-time.

  • Isothermal Titration Calorimetry (ITC): Determines the thermodynamics of binding.

  • Fluorescence Polarization (FP): A solution-based technique to measure binding events.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay to study molecular interactions.

  • NanoBRET™ Technology: A live-cell assay to quantify protein engagement.

Experimental Protocols

Western Blot Analysis for RIPK2 Degradation in THP-1 Cells

This protocol is a representative method for assessing the degradation of RIPK2 induced by this compound.

Start Start Cell_Culture Culture THP-1 cells Start->Cell_Culture Treatment Treat cells with PROTAC RIPK degrader-2 (0-30 µM) for 16h Cell_Culture->Treatment Lysis Lyse cells and collect protein Treatment->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., with 5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-RIPK2 and loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensities to determine RIPK2 degradation Detection->Analysis End End Analysis->End

Figure 3. Western Blot Experimental Workflow.

Methodology:

  • Cell Culture: THP-1 cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 16 hours). A vehicle control (e.g., DMSO) is included.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a suitable method, such as a BCA assay, to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for RIPK2. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize for protein loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the RIPK2 bands is quantified and normalized to the loading control to determine the extent of degradation at each concentration of the PROTAC.

Conclusion

This compound is a valuable research tool for studying the biological functions of RIPK2 and for exploring the therapeutic potential of targeted protein degradation in inflammatory diseases and other conditions where RIPK2 signaling is implicated. This guide provides a comprehensive summary of its chemical and biological properties based on currently available information. Further studies to elucidate its precise binding affinities and to evaluate its in vivo efficacy and safety profile are warranted.

References

Methodological & Application

Application Notes and Protocols for PROTAC RIPK2 Degrader-2 in THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of PROTAC RIPK2 degrader-2 in THP-1 monocytic cells, a common model for studying immunology and inflammatory responses. The following sections detail experimental procedures, from cell culture to the assessment of RIPK2 degradation, and provide a visual representation of the relevant signaling pathway and experimental workflow.

Introduction to PROTAC-mediated RIPK2 Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. PROTAC RIPK2 degrader-2 is designed to specifically target Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system. Upon entering the cell, the PROTAC binds to both RIPK2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful tool to study the function of RIPK2 and as a potential therapeutic strategy for inflammatory diseases.

Quantitative Data Summary

The following tables summarize the effective concentrations and key parameters for PROTAC-mediated RIPK2 degradation in THP-1 cells, based on published studies.

Table 1: Effective Concentrations of RIPK2 PROTACs in THP-1 Cells

PROTAC TypeE3 Ligase RecruitedConcentration RangeIncubation TimeObserved Effect
PROTAC RIPK2 degrader-2 (VHL-based)von Hippel-Lindau (VHL)0 - 30 µM16 hoursDose-dependent downregulation of RIPK2 protein levels.[1][2]
IAP-based PROTACInhibitor of Apoptosis (IAP)Not specified18 hourspDC50: 9.4 ± 0.1
Cereblon-based PROTACCereblon (CRBN)Not specified18 hourspDC50: 8.6 ± 0.4

pDC50 is the negative logarithm of the half-maximal degradation concentration (DC50).

Experimental Protocols

THP-1 Cell Culture and Maintenance

The human monocytic cell line THP-1 is a widely used model for studying monocyte and macrophage biology.[3][4]

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Centrifuge

Protocol:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in suspension in T-75 flasks at a density between 1x10^5 and 1x10^6 cells/mL.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes and resuspending the pellet in fresh medium at the desired seeding density.

Treatment of THP-1 Cells with PROTAC RIPK2 Degrader-2

This protocol outlines the treatment of THP-1 cells with the VHL-based PROTAC RIPK2 degrader-2 to induce RIPK2 degradation.

Materials:

  • THP-1 cells in culture

  • PROTAC RIPK2 degrader-2 (stock solution in DMSO)

  • Complete RPMI-1640 medium

  • 6-well tissue culture plates

Protocol:

  • Seed THP-1 cells in 6-well plates at a density of 5x10^5 cells/well in 2 mL of complete RPMI-1640 medium.

  • Prepare serial dilutions of PROTAC RIPK2 degrader-2 in complete medium from the DMSO stock. A final concentration range of 0.1 to 30 µM is recommended for initial experiments.[1][2] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Add the diluted PROTAC solutions to the respective wells. Include a vehicle control well treated with the same final concentration of DMSO.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 16-18 hours.[1][5]

  • Following incubation, harvest the cells for downstream analysis of RIPK2 protein levels.

Western Blot Analysis of RIPK2 Degradation

This protocol describes the detection of RIPK2 protein levels by Western Blot to assess the efficacy of the PROTAC degrader.

Materials:

  • Treated THP-1 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-RIPK2 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Collect the treated THP-1 cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 100 µL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RIPK2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

RIPK2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving RIPK2 in response to bacterial peptidoglycans recognized by NOD1 and NOD2.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway in THP-1 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/NOD2 RIPK2 RIPK2 NOD1/2->RIPK2 recruits PGN Peptidoglycan (PGN) PGN->NOD1/2 activates Ub_RIPK2 Ubiquitinated RIPK2 RIPK2->Ub_RIPK2 is ubiquitinated by E3_Ligase E3 Ligase E3_Ligase->Ub_RIPK2 Ub Ubiquitin Ub->Ub_RIPK2 TAK1 TAK1 Ub_RIPK2->TAK1 activates IKK_Complex IKK Complex TAK1->IKK_Complex activates MAPK MAPK (p38, JNK) TAK1->MAPK activates NFkB NF-κB IKK_Complex->NFkB activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates to nucleus and promotes MAPK->Inflammatory_Genes activates transcription factors for

Caption: RIPK2 signaling cascade in THP-1 cells.

Experimental Workflow for PROTAC-mediated RIPK2 Degradation

This diagram outlines the key steps in an experiment to assess the efficacy of a PROTAC RIPK2 degrader.

PROTAC_Workflow Experimental Workflow for PROTAC-mediated RIPK2 Degradation Start Start Culture_THP1 1. Culture THP-1 Cells Start->Culture_THP1 Seed_Cells 2. Seed Cells in Plates Culture_THP1->Seed_Cells Treat_PROTAC 3. Treat with PROTAC (0-30 µM, 16-18h) Seed_Cells->Treat_PROTAC Harvest_Cells 4. Harvest Cells Treat_PROTAC->Harvest_Cells Lyse_Cells 5. Cell Lysis Harvest_Cells->Lyse_Cells Quantify_Protein 6. Protein Quantification Lyse_Cells->Quantify_Protein Western_Blot 7. Western Blot Analysis (RIPK2 & Loading Control) Quantify_Protein->Western_Blot Analyze_Data 8. Data Analysis (Quantify Band Intensity) Western_Blot->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing RIPK2 degradation.

References

Application Notes and Protocols: Determining the Optimal Incubation Time for PROTAC-mediated Degradation of RIPK2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This mechanism allows for the catalytic, sub-stoichiometric removal of a target protein, offering potential advantages over traditional small-molecule inhibitors.[4][5]

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[6] Its role in activating NF-κB and MAPK pathways makes it an attractive therapeutic target for inflammatory conditions.[6] This document provides detailed protocols and guidelines for determining the optimal incubation time for a RIPK2-targeting PROTAC, a critical parameter for accurately assessing its potency and efficacy.

Mechanism of Action and Signaling Context

The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein (RIPK2), the PROTAC molecule, and an E3 ligase. This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome.[5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC RIPK2 PROTAC RIPK2 RIPK2 Target Protein PROTAC->RIPK2 Binds Target E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ternary PROTAC:RIPK2:E3 Ternary Complex Ub Ubiquitin Transfer Ternary->Ub Induces Polyubiquitination Ub_RIPK2 Ubiquitinated RIPK2 Ub->Ub_RIPK2 Proteasome Proteasome Ub_RIPK2->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1: Mechanism of PROTAC-mediated RIPK2 degradation.

Understanding the signaling context of RIPK2 is crucial for designing functional downstream assays. RIPK2 is a key node in the innate immune response, activated by NOD-like receptors, leading to inflammation.

RIPK2_Signaling_Pathway PAMPs PAMPs / DAMPs (e.g., MDP) NOD NOD1 / NOD2 PAMPs->NOD Recognition RIPK2 RIPK2 NOD->RIPK2 Recruitment & Oligomerization TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex RIPK2->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokines (e.g., TNFα, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines

Figure 2: Simplified NOD-RIPK2 signaling pathway.[6]

Summary of Experimental Conditions for RIPK2 Degradation

The optimal incubation time for a RIPK2 degrader can vary significantly based on the specific PROTAC molecule, its E3 ligase recruiter, the cell line used, and the experimental endpoint. Published data provides a range of effective time points.

PROTAC / CompoundCell LineIncubation TimeResultReference
VHL, IAP, Cereblon-based PROTACsTHP-118 hoursPotent, concentration-dependent RIPK2 degradation.[4][7][8]
PROTAC 6 (IAP-based)Human PBMCs6 hoursSignificant RIPK2 degradation observed.[4][9]
PROTAC 6 (IAP-based)Human PBMCs24 hoursContinued RIPK2 degradation.[4][9]
PROTAC RIPK degrader-2 (VHL-based)THP-116 hours~20% reduction in RIPK2 protein levels.[10]
GSK3728857ASIM-A9 (microglial)4 hoursDose-dependent degradation of RIPK2.[11]
PROTAC 6 (IAP-based)U-87 MG / THP-1< 6 hoursRecommended for proteomics to identify direct targets.[8][12]
PROTAC 6 (IAP-based)U-87 MG / THP-120 hoursSignificant decrease in RIPK2 abundance.[8]
In vivo (PROTAC 4)Rat8 hours40-60% degradation of RIPK2 observed post-dose.[4][8]

Experimental Workflow for Determining Optimal Incubation Time

A systematic, two-phase approach is recommended to determine the ideal incubation time and concentration for a novel RIPK2 PROTAC. This involves an initial time-course experiment followed by a dose-response experiment.

Experimental_Workflow cluster_Phase1 Phase 1: Time-Course Experiment cluster_Phase2 Phase 2: Dose-Response Experiment P1_Start Seed cells (e.g., THP-1) P1_Treat Treat with fixed PROTAC concentration (e.g., 100 nM) P1_Start->P1_Treat P1_Incubate Incubate for multiple time points (e.g., 2, 4, 6, 12, 18, 24h) P1_Treat->P1_Incubate P1_Lyse Lyse cells at each time point P1_Incubate->P1_Lyse P1_Analyze Analyze RIPK2 levels (Western Blot / Immunoassay) P1_Lyse->P1_Analyze P1_Result Identify shortest time for robust degradation (T_opt) P1_Analyze->P1_Result P2_Incubate Incubate for optimal time (T_opt) determined in Phase 1 P1_Result->P2_Incubate Inform P2_Start Seed cells P2_Treat Treat with serial dilutions of PROTAC P2_Start->P2_Treat P2_Treat->P2_Incubate P2_Lyse Lyse all cells P2_Incubate->P2_Lyse P2_Analyze Analyze RIPK2 levels P2_Lyse->P2_Analyze P2_Result Determine DC50 and Dmax P2_Analyze->P2_Result

Figure 3: Workflow for optimizing PROTAC incubation conditions.

Detailed Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

Objective: To identify the earliest time point at which a RIPK2 PROTAC induces significant degradation of the target protein.

Materials:

  • Cell Line: THP-1 human monocytes or other relevant cell line.

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle Control: DMSO.

  • 6-well tissue culture plates.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

Procedure:

  • Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize for 24 hours.

  • Compound Preparation: Prepare a working solution of the RIPK2 PROTAC at a concentration known to be effective for similar PROTACs (e.g., 100 nM) in complete culture medium. Prepare a vehicle control with an equivalent percentage of DMSO.

  • Treatment: Remove the old medium and add the PROTAC-containing medium or vehicle control medium to the respective wells.

  • Incubation: Incubate the plates at 37°C and 5% CO2. Harvest cells at various time points (e.g., 2, 4, 6, 8, 12, 18, and 24 hours).

  • Cell Lysis:

    • At each time point, collect the cells and wash once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to the cell pellet.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and store at -80°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Analysis: Analyze RIPK2 protein levels by Western Blot (see Protocol 3) or a capillary-based immunoassay. The optimal incubation time is generally the shortest duration that achieves robust and maximal or near-maximal degradation.[12]

Protocol 2: Dose-Response Experiment for DC50 Determination

Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of the RIPK2 PROTAC at the optimal incubation time.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare a series of dilutions of the RIPK2 PROTAC in complete culture medium (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control.

  • Treatment and Incubation: Treat the cells with the different concentrations of the PROTAC and incubate for the optimal time determined in Protocol 1.

  • Lysis and Quantification: Lyse the cells and quantify protein concentration as described in Protocol 1.

  • Analysis:

    • Analyze RIPK2 protein levels for each concentration.

    • Normalize the RIPK2 signal to a loading control (e.g., β-actin or Vinculin).

    • Calculate the percentage of remaining RIPK2 relative to the vehicle-treated control.

    • Plot the percentage of RIPK2 remaining versus the log of the PROTAC concentration and fit a non-linear regression curve (e.g., [inhibitor] vs. normalized response -- variable slope) to determine the DC50 value. Note any bell-shaped "hook effect" at high concentrations, which is characteristic of PROTACs.[5]

Protocol 3: Western Blotting for RIPK2 Degradation

Objective: To visualize and quantify the change in RIPK2 protein levels following PROTAC treatment.

Procedure:

  • Sample Preparation: Normalize the protein concentration of all lysates from the experiments above. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 15-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RIPK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. In parallel, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity, normalizing the RIPK2 signal to the loading control.

Application Notes and Further Considerations

  • Protein Turnover Rate: The intrinsic synthesis and degradation rate of the target protein is a key factor. RIPK2 has a reported half-life of approximately 50 hours or longer, which suggests that extended incubation times (e.g., 18-24 hours) may be necessary to observe maximal degradation.[7]

  • Negative Controls: To confirm that degradation is dependent on the formation of the ternary complex, include a negative control, such as an epimer of the PROTAC with a modification that prevents binding to either RIPK2 or the E3 ligase.[12]

  • Proteasome and Neddylation Inhibition: To verify that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC.[12] This should rescue the degradation of RIPK2.

  • Functional Assays: Correlate RIPK2 degradation with a functional response. For example, after PROTAC treatment, stimulate cells with a NOD1/2 agonist (e.g., L18-MDP) and measure the release of downstream cytokines like TNFα using ELISA.[4][9]

  • Selectivity Profiling: For lead compounds, perform global proteomics analysis at an early time point (e.g., <6 hours) to assess the selectivity of RIPK2 degradation across the entire proteome and identify potential off-target effects.[8][12]

References

Application Notes and Protocols for Cell-Based Assays of PROTAC RIPK2 Degrader Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from the cellular environment.[1] These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of specific proteins of interest.[2][3] A PROTAC molecule typically consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4]

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system.[5][6] It functions downstream of the pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[6][7] Upon activation, RIPK2 mediates the activation of the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.[8][9] Given its central role in inflammatory signaling, RIPK2 has emerged as an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[10] The development of PROTACs to degrade RIPK2 offers a promising strategy to inhibit this pathway with high potency and selectivity.[2][11]

These application notes provide a comprehensive overview of the key cell-based assays and detailed protocols for evaluating the activity of PROTAC RIPK2 degraders.

Signaling Pathways and Mechanism of Action

RIPK2 Signaling Pathway

RIPK2 is a key adaptor protein in the NOD-like receptor (NLR) signaling pathway.[8] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 oligomerize and recruit RIPK2 through CARD-CARD domain interactions.[6] This leads to RIPK2 autophosphorylation and subsequent polyubiquitination by E3 ligases such as XIAP and cIAPs.[5] The ubiquitinated RIPK2 then serves as a scaffold to recruit and activate the TAK1 and IKK complexes, ultimately leading to the activation of NF-κB and MAPK pathways and the transcription of pro-inflammatory genes.[8][10]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial PGN (e.g., MDP) NOD1_NOD2 NOD1/NOD2 PAMPs->NOD1_NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment RIPK2->RIPK2 TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activation XIAP_cIAP XIAP/cIAPs (E3 Ligases) XIAP_cIAP->RIPK2 K63-linked Polyubiquitination IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1_complex->MAPK_cascade Activation NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB IκB Phosphorylation & Degradation NFkB_active Active NF-κB NFkB_IkB->NFkB_active AP1 AP-1 MAPK_cascade->AP1 Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_active->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: RIPK2 Signaling Pathway leading to inflammatory gene expression.
PROTAC Mechanism of Action for RIPK2 Degradation

A RIPK2-targeting PROTAC is a bifunctional molecule that simultaneously binds to RIPK2 and an E3 ligase (e.g., VHL, CRBN, or IAP).[2][12] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to RIPK2, leading to its polyubiquitination.[4] The polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome.[1] The PROTAC is subsequently released and can catalytically induce the degradation of multiple RIPK2 molecules.[2][13]

PROTAC_Mechanism cluster_workflow PROTAC Catalytic Cycle PROTAC RIPK2 PROTAC Ternary_Complex Ternary Complex (RIPK2-PROTAC-E3) PROTAC->Ternary_Complex RIPK2 RIPK2 Protein RIPK2->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of RIPK2 Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation RIPK2 Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: General mechanism of action for a RIPK2-targeting PROTAC.

Quantitative Data Summary

The efficacy of RIPK2 PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ).[2] The functional consequences are often measured by the half-maximal inhibitory concentration (IC₅₀) of downstream signaling events, such as cytokine release.

PROTAC CompoundE3 Ligase RecruitedCell LineDC₅₀ (nM)Dₘₐₓ (%)Functional AssayIC₅₀ (nM)Reference
PROTAC 12VHLTHP-12>90N/AN/A[2]
PROTAC 6IAPHuman PBMCs<50>70L18-MDP stimulated TNFα release<50[13]
PROTAC 20IAPTHP-1Potent (not specified)>90TNFα releasePotent (not specified)[14]
PROTAC 1VHLTHP-1pDC₅₀ 8.7 ± 0.1>90N/AN/A[12]
PROTAC 2IAPTHP-1pDC₅₀ 9.4 ± 0.1>90N/AN/A[12]
PROTAC 3CereblonTHP-1pDC₅₀ < 7>90N/AN/A[12]
RIPK degrader-2VHLTHP-1Dose-dependent~80 at 30 µMN/AN/A[15]

Note: pDC₅₀ is the negative logarithm of the DC₅₀ value.

Experimental Protocols

General Cell Culture

Cell Lines:

  • HEK293T: Human Embryonic Kidney cells, easy to transfect and commonly used for reporter assays.[16][17][18][19]

  • THP-1: Human monocytic cell line, suitable for studying inflammatory responses.[2][12]

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant system.[13]

Culture Media:

  • HEK293T: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16][19]

  • THP-1: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

General Maintenance:

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[16][19]

  • Passage cells upon reaching 80-90% confluency.[17][18]

Western Blot for RIPK2 Degradation

This assay directly measures the reduction in RIPK2 protein levels following PROTAC treatment.[20]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-RIPK2[21][22], Mouse/Rabbit anti-β-Actin (loading control)[21]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of the RIPK2 PROTAC or vehicle control (DMSO) for the desired time (e.g., 6, 18, or 24 hours).[12][13]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify total protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize RIPK2 levels to the loading control.

Live-Cell Luminescence Assay for Degradation Kinetics

This method allows for real-time monitoring of protein degradation in living cells, providing kinetic data.

Materials:

  • HEK293 cells stably expressing a tagged version of RIPK2 (e.g., HiBiT-RIPK2) and LgBiT.

  • PROTAC compound

  • Luminescent substrate (e.g., Nano-Glo® Live Cell Reagent)

  • Microplate reader with luminescence detection capabilities.[4]

Protocol:

  • Seed the engineered HEK293 cells in a white, clear-bottom 96-well plate.

  • Add the luminescent substrate to the cells.

  • Place the plate in a microplate reader pre-warmed to 37°C with 5% CO₂.[4]

  • Take a baseline luminescence reading.

  • Add the RIPK2 PROTAC at various concentrations.

  • Monitor the luminescence signal over time (e.g., every 15 minutes for 24 hours).

  • The decrease in luminescence corresponds to the degradation of the tagged RIPK2 protein.

NF-κB Reporter Assay

This functional assay measures the downstream consequence of RIPK2 degradation on NF-κB signaling.[9][23]

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid[24][25]

  • Constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • NOD1/2 ligand (e.g., L18-MDP)[23]

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid.

  • After 24 hours, re-plate the cells into a 96-well plate.

  • Pre-treat the cells with the RIPK2 PROTAC or vehicle for a specified duration (e.g., 3 hours).[13]

  • Stimulate the cells with a NOD2 ligand (e.g., L18-MDP) to activate the RIPK2 pathway.[23]

  • After stimulation (e.g., 8 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) as a downstream functional readout of RIPK2 pathway inhibition.[13]

Materials:

  • THP-1 cells or human PBMCs

  • NOD1/2 ligand (e.g., L18-MDP)

  • ELISA kit for the cytokine of interest (e.g., human TNF-α)

  • Microplate reader for ELISA

Protocol:

  • Seed THP-1 cells or PBMCs in a 96-well plate.

  • Pre-incubate the cells with the RIPK2 PROTAC or vehicle for a set time (e.g., 3 hours).[13]

  • Stimulate the cells with L18-MDP for a further 3-6 hours.[13]

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

Cytotoxicity Assay

It is crucial to assess whether the observed effects of the PROTAC are due to specific protein degradation or general cellular toxicity.[26]

Materials:

  • Cell line of interest

  • PROTAC compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the RIPK2 PROTAC for the same duration as the degradation or functional assays.

  • Add the cell viability reagent according to the manufacturer's protocol.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel RIPK2 PROTAC degrader.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_screening Primary Screening: Degradation cluster_functional_assays Functional Assays: Pathway Inhibition cluster_selectivity_toxicity Selectivity & Toxicity cluster_conclusion Conclusion Synthesis Design & Synthesize RIPK2 PROTAC Western_Blot Western Blot (Endpoint Degradation) Synthesis->Western_Blot Live_Cell_Assay Live-Cell Assay (Degradation Kinetics) Synthesis->Live_Cell_Assay Determine_DC50_Dmax Determine DC₅₀ & Dₘₐₓ Western_Blot->Determine_DC50_Dmax Live_Cell_Assay->Determine_DC50_Dmax NFkB_Assay NF-κB Reporter Assay Determine_DC50_Dmax->NFkB_Assay Cytokine_Assay Cytokine Release Assay (TNF-α, IL-6) Determine_DC50_Dmax->Cytokine_Assay Determine_IC50 Determine IC₅₀ NFkB_Assay->Determine_IC50 Cytokine_Assay->Determine_IC50 Proteomics Global Proteomics (Selectivity) Determine_IC50->Proteomics Cytotoxicity Cytotoxicity Assay Determine_IC50->Cytotoxicity Lead_Candidate Lead Candidate Identification Proteomics->Lead_Candidate Cytotoxicity->Lead_Candidate

Caption: A comprehensive workflow for the evaluation of RIPK2 PROTAC degraders.

References

Application Notes and Protocols for Measuring RIPK2 Degradation with PROTAC RIPK2 degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. They represent a novel therapeutic modality with the potential to target proteins previously considered "undruggable." PROTAC RIPK2 degrader-2 is a non-peptidic, VHL-based PROTAC designed to selectively target Receptor-Interacting serine/threonine-protein Kinase 2 (RIPK2) for degradation.[1][2][3][4] RIPK2 is a critical kinase in the NOD-like receptor (NLR) signaling pathway, which plays a key role in the innate immune response.[5][6] Dysregulation of this pathway is associated with various inflammatory diseases, making RIPK2 an attractive therapeutic target.[6][7][8]

These application notes provide a comprehensive guide to measuring the in-vitro efficacy of PROTAC RIPK2 degrader-2 by quantifying RIPK2 protein degradation, assessing downstream pathway effects, and evaluating cellular viability.

Mechanism of Action: PROTAC-Mediated RIPK2 Degradation

PROTAC RIPK2 degrader-2 functions by forming a ternary complex between the target protein (RIPK2) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to RIPK2. The polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of additional RIPK2 proteins.[9][10]

PROTAC_Mechanism cluster_0 Cellular Environment RIPK2 RIPK2 Target Protein Ternary Ternary Complex (RIPK2-PROTAC-VHL) RIPK2->Ternary Binds PROTAC PROTAC RIPK2 degrader-2 PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ternary->PROTAC Release & Recycling polyUb_RIPK2 Poly-ubiquitinated RIPK2 Ternary->polyUb_RIPK2 Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome polyUb_RIPK2->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC RIPK2 degrader-2 action.

Data Presentation: In Vitro Degradation Efficacy

The efficacy of a PROTAC is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. PROTAC RIPK2 degrader-2 and its analogs have been shown to potently degrade RIPK2 in a dose-dependent manner in relevant cell lines like the human monocytic cell line THP-1.[1][9][11]

Compound ReferenceE3 Ligase RecruitedCell LineTreatment TimeDC50 / pDC50DmaxReference
PROTAC 12 VHLTHP-1Not Specified2 nMNot Specified[9]
PROTAC 1 VHLTHP-118 hourspDC50 = 8.7 ± 0.1>90%[11]
PROTAC 2 IAPTHP-118 hourspDC50 = 9.4 ± 0.1>90%[11]
PROTAC 3 CereblonTHP-118 hourspDC50 = 8.6 ± 0.1>90%[11]
PROTAC RIPK degrader-2 VHLTHP-116 hoursDose-dependent~20% at 30 µM[1]

Note: pDC50 is the negative logarithm of the DC50 value. Data for "this compound" from some vendors shows lower potency than analogs in scientific literature, which may reflect different experimental conditions or compound batches.

Experimental Workflow

A robust assessment of PROTAC RIPK2 degrader-2 involves multiple orthogonal assays to confirm target degradation, rule out off-target effects, and understand the functional consequences.

Experimental_Workflow cluster_protein Protein Level Analysis cluster_mrna Transcript Level Analysis cluster_viability Cellular Function Analysis Start Seed Cells (e.g., THP-1) Treat Treat with PROTAC RIPK2 degrader-2 (Dose-response & Time-course) Start->Treat Harvest Harvest Cells and Supernatant Treat->Harvest Viability Cell Viability Assay (e.g., CCK-8, CellTiter-Glo) Treat->Viability Lysate Prepare Protein Lysate Harvest->Lysate RNA Extract Total RNA Harvest->RNA WB Western Blot / Simple Western Lysate->WB Quantify_P Quantify RIPK2 Protein Levels (Determine DC50/Dmax) WB->Quantify_P cDNA Synthesize cDNA RNA->cDNA qPCR RT-qPCR cDNA->qPCR Quantify_M Quantify RIPK2 mRNA Levels (Confirm no transcriptional effect) qPCR->Quantify_M Cytotoxicity Assess Cytotoxicity Viability->Cytotoxicity

Caption: General workflow for evaluating PROTAC RIPK2 degrader-2.

Experimental Protocols

Protocol: Western Blot for RIPK2 Protein Levels

This protocol is used to quantify the reduction in total RIPK2 protein following treatment with the degrader.

Materials:

  • Cell line (e.g., THP-1 human monocytes)

  • PROTAC RIPK2 degrader-2

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-20% gradient gels)[12]

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-RIPK2 (e.g., Cell Signaling Technology #4142)[12][13]

    • Loading Control: Mouse anti-β-Actin[12] or anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed THP-1 cells and treat with a dose range of PROTAC RIPK2 degrader-2 (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a set time (e.g., 16-24 hours).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease/phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-RIPK2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[12]

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for a loading control (e.g., β-Actin). Quantify band intensities using software like ImageJ. Normalize RIPK2 levels to the loading control and then to the vehicle control to determine the percentage of degradation.

Protocol: RT-qPCR for RIPK2 mRNA Levels

This protocol determines if PROTAC RIPK2 degrader-2 affects the transcription of the RIPK2 gene. A lack of change in mRNA levels while protein levels decrease is strong evidence of post-translational degradation.

Materials:

  • Treated cells from the same experiment as the Western Blot

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • qPCR primers for human RIPK2 and a housekeeping gene (e.g., GAPDH or ACTB).

    • RIPK2 Forward: 5'-AGACCACTCCATGCTCTTCAGC-3'[14]

    • RIPK2 Reverse: 5'-GATCCACTGCTGGGCTATACCA-3'[14]

Procedure:

  • RNA Extraction: Harvest cells treated as described above and extract total RNA according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample and primer set. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • qPCR Program: Run the reactions on a qPCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[14] Include a melt curve analysis to verify product specificity.

  • Analysis: Calculate the relative expression of RIPK2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Protocol: Cell Viability Assay

This protocol assesses the general cytotoxicity of the degrader on the chosen cell line.

Materials:

  • Cell line (e.g., THP-1)

  • 96-well clear-bottom plates

  • PROTAC RIPK2 degrader-2

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Treatment: Add serial dilutions of PROTAC RIPK2 degrader-2 to the wells. Include wells for vehicle control (no compound) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assay: Add the viability reagent to each well according to the manufacturer's protocol (e.g., for CCK-8, add 10 µL and incubate for 1-4 hours).

  • Measurement: Read the absorbance (for colorimetric assays like CCK-8) or luminescence (for assays like CellTiter-Glo) using a plate reader.

  • Analysis: Normalize the results to the vehicle control wells (set to 100% viability) and plot the percentage of cell viability against the compound concentration to determine the IC50 (concentration for 50% inhibition of cell growth).

RIPK2 Signaling Pathway Context

Understanding the biological context of RIPK2 is crucial for interpreting the functional consequences of its degradation. RIPK2 is a central component of the NOD1/NOD2 signaling pathway.

RIPK2_Signaling PAMPs Bacterial PGN (e.g., MDP) NODs NOD1 / NOD2 (Cytosolic PRRs) PAMPs->NODs Sensed by RIPK2 RIPK2 NODs->RIPK2 Recruits & Activates Ub K63/M1 Ubiquitination RIPK2->Ub Undergoes TAK1 TAK1 Complex Ub->TAK1 Recruits IKK IKK Complex Ub->IKK Recruits MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines

Caption: Simplified NOD/RIPK2 signaling pathway.

References

Application Note: Western Blot Protocol for Monitoring PROTAC-Mediated Degradation of RIPK2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in targeted protein degradation and signal transduction.

Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][2]

Receptor-Interacting Protein Kinase 2 (RIPK2) is a serine/threonine kinase that plays a crucial role in the innate immune system, particularly in signaling pathways downstream of NOD-like receptors.[3] Its dysregulation is associated with various inflammatory diseases and cancers, making it an attractive therapeutic target.[2] PROTAC RIPK degrader-2 is a VHL-based PROTAC designed to selectively target RIPK2 for degradation.[4][5][6]

Western blotting is a fundamental and widely used technique to confirm the efficacy of a PROTAC by quantifying the reduction in the target protein's abundance within the cell.[7][8] This application note provides a detailed protocol for performing a Western blot to assess the activity of this compound.

PROTAC Mechanism of Action on RIPK2 Signaling

The this compound functions by forming a ternary complex between RIPK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of RIPK2, marking it for destruction by the proteasome. The degradation of RIPK2 effectively blocks its downstream signaling pathways, which are involved in inflammatory responses.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway RIPK2 RIPK2 (Target Protein) PROTAC PROTAC RIPK Degrader-2 RIPK2->PROTAC Binds Ternary_Complex RIPK2-PROTAC-VHL Ternary Complex Downstream_Signaling Downstream Signaling (e.g., NF-κB) RIPK2->Downstream_Signaling Activates E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Recruits Ubiquitination Poly-Ubiquitination of RIPK2 Ternary_Complex->Ubiquitination Leads to Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_RIPK2 Degraded RIPK2 Proteasome->Degraded_RIPK2 Results in Signaling_Blocked Signaling Blocked

Caption: Mechanism of PROTAC-mediated RIPK2 degradation.

Experimental Workflow: Western Blot for PROTAC Efficacy

The overall workflow involves treating cells with the PROTAC, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect the target protein and a loading control.

WB_Workflow arrow arrow A 1. Cell Culture & Treatment (e.g., THP-1 cells) Treat with this compound (Dose-response & Time-course) B 2. Cell Lysis Harvest cells and extract proteins using RIPA buffer with inhibitors A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA Assay) B->C D 4. SDS-PAGE Separate proteins by molecular weight C->D E 5. Protein Transfer Transfer proteins from gel to PVDF or Nitrocellulose membrane D->E F 6. Blocking Incubate membrane with blocking buffer (e.g., 5% non-fat milk) E->F G 7. Antibody Incubation Primary Ab (e.g., anti-RIPK2, anti-Actin) followed by HRP-conjugated Secondary Ab F->G H 8. Detection Add chemiluminescent substrate (ECL) and image the blot G->H I 9. Data Analysis Quantify band intensity, normalize to loading control, calculate % degradation H->I

Caption: Standard workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for assessing RIPK2 degradation in THP-1 cells, a human monocytic cell line.[4]

Materials and Reagents
  • Cell Line: THP-1 cells

  • PROTAC: this compound

  • Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS

  • Loading Buffer: 4x Laemmli sample buffer

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol

  • Membranes: Polyvinylidene difluoride (PVDF) or Nitrocellulose

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-RIPK2 antibody

    • Mouse anti-β-Actin antibody (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • General Reagents: PBS, DMSO, ddH₂O

Cell Culture and Treatment
  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Prepare stock solutions of this compound in DMSO.

  • Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 30, 100, 300 nM) for a fixed time, typically 16-24 hours.[4][9] Include a DMSO-only vehicle control.

  • Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[7]

Cell Lysis and Protein Quantification
  • After treatment, harvest cells by centrifugation.

  • Wash the cell pellet once with ice-cold PBS.[10]

  • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes.[11]

  • Load 20-40 µg of protein per lane into an SDS-PAGE gel (the percentage of which depends on the molecular weight of RIPK2, ~61 kDa).

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.[11]

Immunoblotting and Detection
  • Wash the membrane briefly with TBST.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibody against RIPK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the ECL detection reagent according to the manufacturer's protocol. Incubate the membrane with the reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • After imaging for RIPK2, the membrane can be stripped and re-probed for a loading control (e.g., β-Actin) to ensure equal protein loading across all lanes.

Quantitative Data Analysis
  • Use densitometry software (e.g., ImageJ) to measure the band intensity for RIPK2 and the loading control in each lane.

  • Normalize the RIPK2 signal by dividing it by the corresponding loading control signal.

  • Calculate the percentage of remaining RIPK2 relative to the vehicle (DMSO) control for each treatment condition.

    • % Degradation = (1 - (Normalized Signal_Treated / Normalized Signal_Vehicle)) * 100

  • For dose-response experiments, plot the percentage of remaining RIPK2 against the log of the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation achieved).

Data Presentation

Quantitative data from dose-response experiments should be summarized in a table for clear comparison.

PROTAC Concentration (nM)Normalized RIPK2 Intensity (Arbitrary Units)% RIPK2 Remaining (vs. Vehicle)% Degradation
0 (Vehicle)1.00100.0%0.0%
10.8585.0%15.0%
100.5252.0%48.0%
300.2525.0%75.0%
1000.1111.0%89.0%
3000.1010.0%90.0%
Calculated Values
DC₅₀ ~10.5 nM
Dₘₐₓ ~90%

Table 1: Example quantitative data from a Western blot dose-response experiment for this compound after a 24-hour treatment in THP-1 cells. Values are hypothetical and for illustrative purposes.

References

Application Notes and Protocols for PROTAC RIPK2 Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC RIPK2 degrader-2 is a potent and selective non-peptide Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Receptor-Interacting Protein Kinase 2 (RIPK2). This molecule is constructed with a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead that specifically targets the RIPK2 kinase. By hijacking the cell's natural protein disposal system, PROTAC RIPK2 degrader-2 facilitates the ubiquitination and subsequent proteasomal degradation of RIPK2, offering a powerful tool for studying the physiological roles of RIPK2 and as a potential therapeutic agent for RIPK2-driven inflammatory diseases and cancers.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key signaling node downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This cascade results in the production of pro-inflammatory cytokines and chemokines, playing a vital role in the innate immune response. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory conditions, including Crohn's disease, Blau syndrome, and certain cancers.

These application notes provide detailed information on the solubility and preparation of PROTAC RIPK2 degrader-2, along with comprehensive protocols for its experimental evaluation.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility data for PROTAC RIPK2 degrader-2 is presented in the table below.

PropertyValueReference
Molecular Formula C₅₂H₆₅N₇O₁₁S₃
Molecular Weight 1060.31 g/mol
CAS Number 1801547-16-9
Appearance White to off-white solid
Solubility in DMSO ≥ 150 mg/mL (≥ 141.47 mM)
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
In Vivo Solubility ≥ 7.5 mg/mL (≥ 7.07 mM)

Note: For in vitro experiments, it is recommended to prepare a fresh stock solution in high-quality, anhydrous DMSO. For in vivo studies, the provided formulation should be prepared fresh on the day of use. Sonication may be required to aid dissolution.

Signaling Pathway and Mechanism of Action

PROTAC RIPK2 degrader-2 operates by inducing the selective degradation of RIPK2. The following diagram illustrates the RIPK2 signaling pathway and the mechanism of action of the PROTAC.

Caption: RIPK2 signaling cascade and the PROTAC-mediated degradation mechanism.

Plausible Multi-Step Synthesis Protocol

While a detailed, step-by-step synthesis protocol for PROTAC RIPK2 degrader-2 is not publicly available, a plausible synthetic route can be devised based on the known synthesis of its components: a RIPK2 inhibitor warhead (a derivative of GSK583), a VHL E3 ligase ligand, and a polyethylene glycol (PEG)-based linker. The following represents a generalized, multi-step approach.

Step 1: Synthesis of the RIPK2 Inhibitor Warhead with a Linker Attachment Point

The warhead is a derivative of the potent RIPK2 inhibitor GSK583. The synthesis would involve the construction of the 4-aminoquinazoline core followed by functionalization. A key step is the introduction of a reactive group, such as a terminal alkyne or a carboxylic acid, on the solvent-exposed region of the inhibitor to serve as an attachment point for the linker.

Step 2: Synthesis of the VHL Ligand with a Linker

A common VHL ligand, such as a hydroxyproline-based scaffold, is synthesized. A PEG linker with a complementary reactive group (e.g., an azide to react with an alkyne via click chemistry, or an amine to form an amide bond) is then attached to the VHL ligand.

Step 3: Conjugation of the Warhead and VHL Ligand-Linker

The final step involves the coupling of the RIPK2 inhibitor warhead to the VHL ligand-linker construct. The choice of coupling chemistry depends on the reactive groups incorporated in the previous steps. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to form a stable triazole linkage.

Purification and Characterization

Following the final coupling reaction, PROTAC RIPK2 degrader-2 would be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC. The structure and purity of the final compound should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocols

The following are detailed protocols for the evaluation of PROTAC RIPK2 degrader-2's biological activity.

Protocol 1: Evaluation of RIPK2 Degradation by Western Blot

This protocol details the procedure to assess the dose-dependent degradation of RIPK2 in a relevant cell line, such as the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • PROTAC RIPK2 degrader-2

  • DMSO (cell culture grade)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-RIPK2 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well.

    • Prepare serial dilutions of PROTAC RIPK2 degrader-2 in DMSO and then further dilute in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

    • Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 16 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, collect the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RIPK2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the RIPK2 band intensity to the corresponding β-actin band intensity.

    • Plot the normalized RIPK2 levels against the concentration of PROTAC RIPK2 degrader-2 to determine the DC₅₀ (concentration at which 50% of the protein is degraded).

Western_Blot_Workflow Western Blot Workflow for RIPK2 Degradation Cell_Culture 1. Cell Culture & Treatment (e.g., THP-1 cells) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-RIPK2) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry, DC50) Detection->Analysis

Caption: A streamlined workflow for assessing RIPK2 protein degradation.

Protocol 2: Measurement of TNF-α Release in THP-1 Cells

This protocol describes how to measure the functional consequence of RIPK2 degradation by quantifying the release of the pro-inflammatory cytokine TNF-α from stimulated THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • PROTAC RIPK2 degrader-2

  • DMSO (cell culture grade)

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA kit or AlphaLISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Pre-treatment:

    • Culture THP-1 cells as described in Protocol 1.

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Prepare serial dilutions of PROTAC RIPK2 degrader-2 and treat the cells for a specified pre-incubation period (e.g., 4-16 hours) to allow for RIPK2 degradation.

  • Cell Stimulation:

    • After the pre-incubation period, stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to activate the inflammatory response.

    • Include control wells with cells treated with vehicle (DMSO) and LPS, and cells with vehicle only (unstimulated).

    • Incubate the plate for an additional period (e.g., 4-6 hours) to allow for cytokine production and release.

  • Quantification of TNF-α:

    • After the stimulation period, centrifuge the 96-well plate to pellet the cells.

    • Carefully collect the culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA or AlphaLISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the TNF-α standards provided in the kit.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Plot the TNF-α concentration against the concentration of PROTAC RIPK2 degrader-2 to determine the IC₅₀ (concentration that causes 50% inhibition of TNF-α release).

TNF_alpha_Assay_Workflow TNF-α Release Assay Workflow Cell_Seeding 1. Seed THP-1 Cells in 96-well plate PROTAC_Treatment 2. Pre-treat with PROTAC RIPK2 degrader-2 Cell_Seeding->PROTAC_Treatment LPS_Stimulation 3. Stimulate with LPS PROTAC_Treatment->LPS_Stimulation Supernatant_Collection 4. Collect Supernatants LPS_Stimulation->Supernatant_Collection ELISA 5. Measure TNF-α (ELISA/AlphaLISA) Supernatant_Collection->ELISA Data_Analysis 6. Data Analysis (IC50 determination) ELISA->Data_Analysis

Caption: Workflow for measuring TNF-α release from stimulated THP-1 cells.

Conclusion

PROTAC RIPK2 degrader-2 is a valuable research tool for investigating the roles of RIPK2 in health and disease. Its ability to selectively induce the degradation of RIPK2 provides a distinct advantage over traditional small molecule inhibitors. The protocols outlined in these application notes offer a comprehensive guide for researchers to effectively prepare, handle, and evaluate the biological activity of this potent PROTAC. Careful execution of these experiments will enable a thorough characterization of its efficacy and mechanism of action, paving the way for further discoveries in the field of targeted protein degradation and RIPK2-mediated pathologies.

Application Notes and Protocols for In Vivo Formulation of PROTAC RIPK Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful modality in drug discovery, enabling the targeted degradation of proteins previously considered "undruggable." PROTAC RIPK degrader-2 is a non-peptidic PROTAC that selectively targets the serine-threonine kinase RIPK2 for degradation.[1] RIPK2 is a critical mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[2][3]

These application notes provide detailed protocols for the in vivo formulation and evaluation of this compound, designed to assist researchers in preclinical studies.

RIPK2 Signaling Pathway

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a key component of the innate immune system.[] Upon recognition of bacterial peptidoglycans by NOD1 or NOD2, RIPK2 is recruited and activated, leading to the ubiquitination of RIPK2.[][5] This ubiquitination serves as a scaffold for the recruitment of downstream signaling complexes, ultimately resulting in the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines such as TNFα.[][6][7]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 1. Recognition RIPK2 RIPK2 NOD2->RIPK2 2. Recruitment & Activation TAK1_TAB TAK1/TAB Complex RIPK2->TAK1_TAB 4. Recruitment E3_Ligases E3_Ligases E3_Ligases->RIPK2 3. Ubiquitination Ub Ubiquitin IKK_Complex IKKα/β/γ Complex TAK1_TAB->IKK_Complex 5. Activation IκBα IκBα IKK_Complex->IκBα 6. Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc 7. Nuclear Translocation DNA DNA NFκB_nuc->DNA 8. Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNFα) DNA->Cytokines

Figure 1: Simplified NOD2-RIPK2 signaling pathway.

In Vivo Formulation of this compound

Due to the physicochemical properties of many PROTAC molecules, including high molecular weight and lipophilicity, achieving a suitable formulation for in vivo studies can be challenging. A common approach is the use of a co-solvent system to enhance solubility and stability.

Recommended Formulation

A widely used and generally well-tolerated vehicle for non-oral administration of PROTACs in preclinical models consists of a mixture of DMSO, PEG300, Tween-80, and saline.

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%
Table 1: Recommended In Vivo Formulation for this compound
Protocol for Formulation Preparation

This protocol describes the preparation of 1 mL of the formulation. The final concentration of this compound should be determined based on the desired dose and the animal's weight.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Prepare a Stock Solution: It is recommended to first prepare a concentrated stock solution of this compound in 100% DMSO. For example, dissolve the required amount of the PROTAC in DMSO to achieve a concentration of 10-20 mg/mL. Gentle warming or sonication may be used to aid dissolution.

  • Vehicle Preparation: a. In a sterile tube, add 400 µL of PEG300. b. Add the required volume of the this compound stock solution in DMSO. For a final DMSO concentration of 10%, this would be 100 µL. Mix thoroughly by pipetting or vortexing. c. Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. e. Mix the final solution thoroughly. The solution should be clear and free of precipitation.

  • Administration: The formulation should be prepared fresh on the day of use and administered at room temperature.

In Vivo Efficacy Evaluation

The following protocols outline a typical workflow for assessing the in vivo efficacy of this compound in a rodent model.

Experimental Workflow

InVivo_Workflow cluster_preparation Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation 1. Prepare Formulation Dosing 2. Dose Animals (SC) Formulation->Dosing Blood_Collection 3. Collect Blood Samples (Time Course) Dosing->Blood_Collection Tissue_Harvest 4. Harvest Tissues (Terminal) Blood_Collection->Tissue_Harvest PK_Analysis 5. PK Analysis (LC-MS/MS) Blood_Collection->PK_Analysis PD_Analysis 6. PD Analysis (Western Blot, ELISA) Tissue_Harvest->PD_Analysis Data_Analysis 7. Data Interpretation PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Figure 2: General workflow for in vivo evaluation of a PROTAC.
Protocol for Subcutaneous Administration in Rats

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal restraint device (if necessary)

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Securely and safely restrain the rat.

  • Site Preparation: The loose skin over the dorsal midline (scruff) is a common site for subcutaneous injections. Swabbing the injection site with 70% ethanol is recommended.

  • Injection: a. Tent the skin by gently pinching and lifting it. b. Insert the needle, bevel up, into the base of the tented skin, parallel to the body. c. Aspirate slightly to ensure the needle is not in a blood vessel. d. Inject the formulation slowly and steadily. e. Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis

To evaluate the in vivo efficacy of this compound, it is essential to assess both its pharmacokinetic profile and its pharmacodynamic effects on RIPK2 levels and downstream signaling.

Sample Collection:

  • Blood: Collect blood samples at various time points post-dosing (e.g., 2, 6, 24, 48, 72 hours) via tail vein or saphenous vein. A terminal cardiac puncture can be performed for a final time point.

  • Tissues: At the end of the study, harvest tissues of interest (e.g., spleen, colon, tumors) for analysis of RIPK2 degradation.

Analytical Methods:

  • Pharmacokinetics (PK): Analyze plasma concentrations of this compound using LC-MS/MS to determine parameters such as Cmax, Tmax, and half-life.

  • Pharmacodynamics (PD):

    • Western Blot: Measure RIPK2 protein levels in peripheral blood mononuclear cells (PBMCs) isolated from blood, or in tissue lysates, to determine the extent and duration of degradation.

    • ELISA: Measure the levels of downstream cytokines, such as TNFα, in plasma or in ex vivo stimulated whole blood to assess the functional consequences of RIPK2 degradation.[8]

Representative In Vivo Data for RIPK2 PROTACs

The following tables present representative data from in vivo studies of other RIPK2-targeting PROTACs, which can serve as a reference for designing and interpreting experiments with this compound.

Dose (mg/kg, SC)Time (hours)% RIPK2 Degradation (vs. pre-dose)
0.5653 ± 9%
0.54878 ± 5%
5.08~50%
5.072>80%
20.08~50%
20.0168>80%
Table 2: Representative In Vivo RIPK2 Degradation by PROTACs in Rats. Data adapted from studies on similar RIPK2 PROTACs.[8]
Dose (mg/kg, SC)Time (hours)% TNFα Inhibition (ex vivo challenge)
0.0548>60%
0.548>70%
20.0168>70%
Table 3: Representative Downstream Pathway Inhibition by RIPK2 PROTACs in Rats. Data adapted from studies on similar RIPK2 PROTACs.[8]

Conclusion

These application notes provide a comprehensive guide for the in vivo formulation and evaluation of this compound. The provided protocols and representative data are intended to facilitate the design and execution of preclinical studies aimed at understanding the pharmacokinetic and pharmacodynamic properties of this novel RIPK2-targeting PROTAC. Careful consideration of formulation, administration route, and analytical methods is crucial for obtaining robust and reproducible in vivo data.

References

Application Notes and Protocols for PROTAC RIPK2 Degrader-2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory diseases and cancers.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system.[3] This document provides detailed guidance on the selection of suitable cell lines and experimental protocols for studying PROTAC-mediated degradation of RIPK2.

Suitable Cell Lines for RIPK2 Degrader Studies

The choice of a cellular model is critical for the successful evaluation of RIPK2-targeting PROTACs. An ideal cell line should express sufficient levels of RIPK2 and possess a functional NOD-RIPK2 signaling pathway to enable the assessment of downstream functional consequences of RIPK2 degradation. Below is a summary of recommended cell lines.

Cell LineTissue of OriginKey CharacteristicsRecommended Use
THP-1 Acute Monocytic LeukemiaHigh endogenous RIPK2 expression; functional NOD2 signaling pathway; suspension cells.[3][4]Primary screening, degradation kinetics, cytokine release assays.
MDA-MB-231 Breast Adenocarcinoma (TNBC)High RIPK2 expression reported in triple-negative breast cancer; adherent cells.[1][5]Studies in a solid tumor context; cell viability and proliferation assays.
HT-29 Colorectal AdenocarcinomaUpregulated RIPK2 expression in colorectal cancer; adherent epithelial cells.[1][5]Investigating RIPK2's role in colon cancer; functional assays in an epithelial model.
HEK293T Embryonic KidneyLow endogenous RIPK2; easily transfectable.Overexpression studies of wild-type or mutant RIPK2; mechanistic studies.
RIPK2 KO HeLa Cervical CancerGenetically modified to lack RIPK2 expression.[6]Essential negative control to demonstrate on-target effects of the PROTAC.[7]

Signaling Pathways and Experimental Workflow

To effectively design and interpret experiments, a thorough understanding of the relevant biological pathways and the experimental workflow is essential.

RIPK2 Signaling Pathway

The following diagram illustrates the canonical NOD2-RIPK2 signaling cascade, which is a key pathway to consider in functional assays.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits Ub K63-linked Polyubiquitination RIPK2->Ub undergoes E3_Ligases XIAP, cIAPs, TRAF6 E3_Ligases->RIPK2 mediates TAK1_Complex TAK1/TAB1/TAB2 Ub->TAK1_Complex recruits & activates IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex activates MAPK MAPKs (p38, JNK, ERK) TAK1_Complex->MAPK activates NFkB NF-κB Activation IKK_Complex->NFkB leads to Gene_Transcription Gene Transcription NFkB->Gene_Transcription translocates & initiates Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Transcription->Cytokines expression of PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (RIPK2-PROTAC-E3) PROTAC->Ternary_Complex RIPK2 RIPK2 (Target Protein) RIPK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of RIPK2 Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome recognized by Degradation RIPK2 Degradation Proteasome->Degradation mediates Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling releases Experimental_Workflow Cell_Selection 1. Cell Line Selection (e.g., THP-1, MDA-MB-231) PROTAC_Treatment 2. PROTAC Treatment (Dose-response & time-course) Cell_Selection->PROTAC_Treatment Degradation_Assay 3. Assessment of RIPK2 Degradation (Western Blot) PROTAC_Treatment->Degradation_Assay Viability_Assay 4. Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo) PROTAC_Treatment->Viability_Assay Functional_Assay 5. Functional Pathway Analysis (e.g., TNF-α ELISA) Degradation_Assay->Functional_Assay Data_Analysis 6. Data Analysis & Interpretation (DC50, Dmax, IC50) Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis

References

Revolutionizing Inflammatory Disease Research: In Vivo Application of PROTAC RIPK2 Degraders

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Preclinical Animal Models

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the in vivo evaluation of PROTAC-mediated degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). The focus is on providing a practical framework for researchers studying the therapeutic potential of RIPK2 degradation in various inflammatory disease models.

Introduction

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system.[1][2][3] It plays a crucial role in mediating inflammatory responses downstream of the NOD1 and NOD2 pattern recognition receptors.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a range of inflammatory conditions, including inflammatory bowel disease (IBD), multiple sclerosis, and arthritis.[1][2][4][5]

PROteolysis TArgeting Chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins via the ubiquitin-proteasome system.[3][6][7] Unlike traditional inhibitors that block protein function, PROTACs eliminate the target protein entirely, offering the potential for a more profound and sustained pharmacological effect.[8][9] This document focuses on the application of RIPK2-targeting PROTACs, such as the well-characterized VHL-based "PROTAC_RIPK2" (also referred to as PROTAC RIPK degrader-2) and the potent IAP-based "PROTAC 6", in preclinical animal models of inflammatory disease.[8][10][11]

Signaling Pathway and Mechanism of Action

Upon activation by NOD1/2 ligands, RIPK2 is recruited to the signaling complex, where it becomes polyubiquitinated and activated.[1] This leads to the activation of downstream pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][5] RIPK2 PROTACs are heterobifunctional molecules that simultaneously bind to RIPK2 and an E3 ubiquitin ligase (e.g., VHL or IAP).[3] This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome and thereby shutting down the inflammatory signaling cascade.

RIPK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NOD1/2_Ligand NOD1/2 Ligand (e.g., MDP) NOD1/2 NOD1/2 NOD1/2_Ligand->NOD1/2 Activates RIPK2 RIPK2 NOD1/2->RIPK2 Recruits & Activates Proteasome Proteasome RIPK2->Proteasome Degraded TAK1 TAK1 RIPK2->TAK1 Activates E3_Ligase E3 Ligase (VHL/IAP) E3_Ligase->RIPK2 PROTAC RIPK2 PROTAC PROTAC->RIPK2 Binds PROTAC->E3_Ligase Binds Ub Ubiquitin Ub->RIPK2 Tags for Degradation IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes PD_Workflow cluster_0 Phase 1: Dosing and Sampling cluster_1 Phase 2: Analysis A Acclimatize Rats B Collect Pre-dose Blood Sample A->B C Administer PROTAC (e.g., 0.05, 0.5 mg/kg SC) B->C D Collect Blood at Time Points (e.g., 6, 24, 48h) C->D E Euthanize & Collect Tissue (e.g., Colon) C->E F Isolate PBMCs or Prepare Whole Blood Lysates D->F H Ex Vivo Challenge: Incubate Blood with L18-MDP D->H J Prepare Colon Lysates E->J G Quantify RIPK2 Levels (Western Blot/Immunoassay) F->G I Measure TNFα in Plasma (ELISA) H->I K Quantify RIPK2 in Colon J->K IBD_Workflow A Group SAMP1/YitFc Mice (e.g., 8-10 weeks old) B Initiate Daily Dosing: - Vehicle Control - PROTAC Treatment Group A->B C Monitor Body Weight & Clinical Score B->C D Continue Treatment for Specified Duration (e.g., 2-4 weeks) C->D E Euthanize & Harvest Tissues (Ileum, Colon) D->E F Histological Analysis: - Score Inflammation - Assess Tissue Damage E->F G Biochemical Analysis: - Measure Cytokines (e.g., IL-6) - Quantify RIPK2 Degradation E->G

References

Application Note: Flow Cytometry Analysis of Cellular Responses to PROTAC RIPK Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells by co-opting the cell's own protein disposal machinery, the ubiquitin-proteasome system.[1] PROTAC RIPK degrader-2 is a specialized PROTAC engineered to target Receptor-Interacting Protein Kinase 1 (RIPK1) for degradation. RIPK1 is a critical signaling node that regulates cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[2][3] Dysregulation of RIPK1 activity is implicated in a variety of diseases, making it an attractive therapeutic target.[4][5] By inducing the degradation of RIPK1, this compound is expected to modulate these pathways, offering a promising strategy for therapeutic intervention.[4][6]

Flow cytometry is an indispensable tool for characterizing the cellular effects of PROTACs.[1] It allows for the high-throughput, quantitative analysis of individual cells within a heterogeneous population, providing critical insights into the mechanism of action of compounds like this compound. Key cellular events that can be monitored by flow cytometry in response to RIPK1 degradation include the induction of apoptosis and necroptosis, as well as alterations in the cell cycle.

This application note provides detailed protocols for the flow cytometric analysis of cells treated with this compound, focusing on the assessment of apoptosis, and cell cycle progression.

Experimental Workflow

The general workflow for analyzing the effects of this compound using flow cytometry is depicted below. This process begins with cell culture and treatment, followed by cell harvesting and staining with fluorescent dyes, and culminates in data acquisition and analysis using a flow cytometer.

G cluster_0 Cell Preparation and Treatment cluster_1 Sample Preparation cluster_2 Flow Cytometry cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment harvesting Cell Harvesting treatment->harvesting staining Staining with Fluorescent Dyes harvesting->staining acquisition Data Acquisition staining->acquisition analysis Data Analysis acquisition->analysis G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Signaling PROTAC PROTAC RIPK Degrader-2 RIPK1 RIPK1 PROTAC->RIPK1 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome RIPK1->Proteasome Degradation RIPK3 RIPK3 RIPK1->RIPK3 Inhibition E3_Ligase->RIPK1 Ubiquitination MLKL MLKL RIPK3->MLKL Activation Necroptosis Necroptosis MLKL->Necroptosis

References

Application Notes and Protocols: Measuring Downstream Pathway Modulation by PROTAC RIPK Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] PROTAC RIPK degrader-2 is a non-peptide PROTAC that links a ligand for the serine-threonine kinase RIPK2 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby targeting RIPK2 for degradation.[2][3][4] RIPK2 is a critical kinase in the signaling pathway downstream of the intracellular sensors NOD1 and NOD2, playing a key role in innate immunity and inflammatory responses.[5][6][7] Upon activation, RIPK2 triggers the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[5][6][8] This document provides detailed protocols to assess the degradation of RIPK2 by this compound and to measure the modulation of its downstream signaling pathways.

Mechanism of Action: PROTAC-mediated RIPK2 Degradation

This compound operates by inducing proximity between RIPK2 and the VHL E3 ligase. This ternary complex formation facilitates the polyubiquitination of RIPK2, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the efficient removal of the target protein.[1]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 RIPK2 RIPK2 Target Protein Ternary Ternary Complex (RIPK2-PROTAC-VHL) RIPK2->Ternary Binds PROTAC PROTAC RIPK Degrader-2 VHL VHL E3 Ligase VHL->Ternary Recruits Ubiquitination Poly-Ubiquitination of RIPK2 Ternary->Ubiquitination Facilitates Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets for Degraded Degraded RIPK2 Proteasome->Degraded Results in

Caption: Workflow of PROTAC-mediated degradation of RIPK2.

RIPK2 Signaling Pathway

RIPK2 is a central component of the signaling cascade initiated by NOD1 and NOD2 receptors, which recognize bacterial peptidoglycans.[6][9] Ligand binding to NOD receptors triggers the recruitment and subsequent ubiquitination of RIPK2.[5][8] This ubiquitination is essential for the activation of downstream NF-κB and MAPK signaling pathways, culminating in the transcription of genes encoding inflammatory cytokines.[5][6][8]

RIPK2_Pathway cluster_input cluster_receptor cluster_ripk2 cluster_nfkb cluster_mapk cluster_output MDP Bacterial PGN (e.g., MDP) NOD2 NOD2 Receptor MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits RIPK2_Ub Ubiquitinated RIPK2 RIPK2->RIPK2_Ub Ubiquitination (XIAP, cIAPs) TAK1 TAK1 Complex RIPK2_Ub->TAK1 MAPK MAPK Activation (p38, JNK, ERK) RIPK2_Ub->MAPK IKK IKK Complex TAK1->IKK IkBa p-IκBα (Degradation) IKK->IkBa NFkB NF-κB Activation (p65 Nuclear Translocation) IkBa->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Caption: Simplified NOD2-RIPK2 downstream signaling pathway.

Quantitative Data Summary

The efficacy of this compound is determined by its ability to induce degradation of RIPK2 and subsequently inhibit downstream signaling. Key metrics include DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 1: Degradation Efficacy of this compound

Cell Line Treatment Time (h) DC₅₀ Dₘₐₓ Assay Method Reference

| THP-1 | 16 | Dose-dependent | >20% at 30 µM | Western Blot |[2][10] |

Note: Data is compiled from available product literature. Specific DC₅₀ and Dₘₐₓ values require experimental determination.

Table 2: Downstream Pathway Modulation by this compound

Pathway Component Expected Outcome with RIPK2 Degradation Measurement Method
p-IκBα Levels Decrease Western Blot
NF-κB (p65) Nuclear Translocation Decrease Immunofluorescence / Western Blot
p-p38 MAPK Levels Decrease Western Blot
TNF-α Secretion Decrease ELISA

| IL-6 Secretion | Decrease | ELISA |

Experimental Protocols

The following protocols provide a framework for assessing the activity of this compound.

Experimental_Workflow cluster_assays 4. Downstream Analysis start Start culture 1. Cell Culture (e.g., THP-1) start->culture treat 2. Treatment - PROTAC Degrader - NOD2 Ligand (MDP) culture->treat harvest 3. Cell Harvest & Lysis treat->harvest WB Western Blot (RIPK2, p-IκBα, p-p65) harvest->WB ELISA ELISA (TNF-α, IL-6) harvest->ELISA analyze 5. Data Analysis (Quantification) WB->analyze ELISA->analyze end End analyze->end

Caption: General experimental workflow for evaluating the PROTAC.

Protocol 1: Western Blot Analysis of RIPK2 Degradation and Pathway Inhibition

This protocol is used to quantify the degradation of total RIPK2 and to assess the phosphorylation status of key downstream signaling proteins.

A. Materials

  • Cell Line: THP-1 (human monocytic cell line) or other suitable cell line expressing NOD2 and RIPK2.

  • Reagents:

    • This compound (e.g., MedChemExpress, BroadPharm).[2][3]

    • L18-MDP (NOD2 ligand) to stimulate the pathway.

    • RIPA Lysis and Extraction Buffer.

    • Protease and Phosphatase Inhibitor Cocktails.

    • BCA Protein Assay Kit.

    • Laemmli Sample Buffer.

  • Antibodies:

    • Primary: Rabbit anti-RIPK2, Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Rabbit anti-phospho-p65, Rabbit anti-p65, Mouse anti-β-Actin (or other loading control).

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

  • Equipment: Standard cell culture, SDS-PAGE, and Western blot equipment.

B. Method

  • Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere or stabilize overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 30 µM) in cell culture medium.

    • Treat cells with the PROTAC or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Pathway Stimulation: For pathway analysis, pre-treat cells with the PROTAC for an effective degradation time (e.g., 16 hours), followed by stimulation with a NOD2 ligand like L18-MDP (e.g., 200 ng/mL) for 30-60 minutes before harvesting.[11][12]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize RIPK2 and phosphoprotein levels to the loading control (β-Actin) and total protein, respectively.

Protocol 2: ELISA for Quantifying Downstream Cytokine Production

This protocol measures the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture supernatant as a functional readout of pathway inhibition.

A. Materials

  • Reagents:

    • This compound.

    • L18-MDP (NOD2 ligand).

  • Kits: Human TNF-α and IL-6 ELISA kits.

  • Equipment: 96-well plate reader, standard cell culture equipment.

B. Method

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

  • PROTAC Pre-treatment: Treat cells with various concentrations of this compound or vehicle control for an effective degradation time (e.g., 16 hours).

  • Pathway Stimulation: After the pre-treatment period, add L18-MDP (e.g., 200 ng/mL) to the wells to stimulate the RIPK2 pathway. Include a non-stimulated control.

  • Supernatant Collection: Incubate the cells for an additional 6-24 hours (optimize for maximal cytokine release). After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

    • Briefly, this involves adding standards and collected supernatants to antibody-coated wells, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve. Determine the percentage of inhibition of cytokine release for each PROTAC concentration relative to the stimulated vehicle control.

References

Troubleshooting & Optimization

troubleshooting PROTAC RIPK degrader-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC RIPK2 degrader-2 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PROTAC RIPK2 degrader-2?

A1: PROTAC RIPK2 degrader-2 is a heterobifunctional molecule designed to specifically induce the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to RIPK2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of RIPK2, marking it for recognition and subsequent degradation by the proteasome. As a catalytic molecule, a single PROTAC can induce the degradation of multiple RIPK2 proteins.

Q2: What is the "hook effect" in the context of PROTAC experiments?

A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with RIPK2 or the E3 ligase alone) rather than the productive ternary complex (PROTAC-RIPK2-E3 ligase) required for degradation. The formation of these non-productive binary complexes competes with and inhibits the formation of the ternary complex, thus reducing the efficiency of degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration range for your specific cell line and experimental conditions.

Q3: How can I be sure that the observed decrease in RIPK2 protein levels is due to degradation and not just inhibition of transcription?

A3: This is a critical control experiment. To confirm that the reduction in RIPK2 protein is due to degradation, you should measure the mRNA levels of RIPK2 using quantitative real-time PCR (qPCR). If the PROTAC is functioning correctly, you should observe a significant decrease in RIPK2 protein levels (measured by Western Blot) without a corresponding decrease in RIPK2 mRNA levels.[1]

Q4: What are some common off-target effects of PROTACs and how can I assess them?

A4: Off-target effects can arise from the PROTAC binding to proteins other than the intended target or from the perturbation of the E3 ligase's natural functions. To assess off-target effects, a global proteomics approach (e.g., mass spectrometry) can be employed to identify unintended changes in the proteome. Additionally, it is important to include negative control compounds in your experiments. These can be molecules where either the RIPK2 binder or the E3 ligase binder is inactivated (e.g., through stereochemical changes), which should abolish the degradation of RIPK2.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during PROTAC RIPK2 degrader-2 experiments.

Problem 1: No or weak degradation of RIPK2 observed.
Possible Cause Suggested Solution
Suboptimal PROTAC Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and identify a potential "hook effect".
Insufficient Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.
Low E3 Ligase Expression in Cell Line Verify the expression level of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line of choice via Western Blot or qPCR. Consider using a different cell line with higher E3 ligase expression.
Poor Cell Permeability of the PROTAC If possible, use a more cell-permeable analog or a different delivery method. Evaluate ternary complex formation in vitro to confirm the PROTAC is functional.
Issues with Western Blotting Refer to the detailed Western Blot troubleshooting guide below.
Problem 2: High background or non-specific bands on Western Blot.
Possible Cause Suggested Solution
Blocking Inefficiency Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong signal.
Insufficient Washing Increase the number and duration of washes between antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.
Contaminated Buffers or Reagents Prepare fresh buffers and filter them. Ensure all equipment is clean.
Problem 3: Inconsistent results between experiments.
Possible Cause Suggested Solution
Variability in Cell Culture Maintain consistent cell passage numbers, confluency, and growth conditions for all experiments.
Inaccurate Pipetting Use calibrated pipettes and ensure thorough mixing of reagents. Prepare a master mix for treating multiple wells to minimize pipetting errors.
Degradation of PROTAC Stock Solution Aliquot the PROTAC stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Quantitative Data Summary

The following tables provide a summary of quantitative data for RIPK2 degradation in THP-1 cells, a commonly used human monocytic cell line.

Table 1: RIPK2 Degradation in THP-1 Cells (18-hour treatment)

PROTAC-E3 Ligase RecruiterpDC50Dmax (%)
VHL-based8.7 ± 0.1>90%
IAP-based9.4 ± 0.1>95%
Cereblon-based8.6 ± 0.4>90%

pDC50 is the negative logarithm of the half-maximal degradation concentration. Dmax is the maximum percentage of degradation observed.[3][4][5]

Table 2: Time-Dependent Degradation of RIPK2 with an IAP-based PROTAC in Human PBMCs

Incubation Time (hours)pDC50Dmax (%)
68.9 ± 0.285.2 ± 3.5
249.4 ± 0.294.3 ± 3.2

Data shows that longer incubation times can lead to more potent and complete degradation.[3][6]

Key Experimental Protocols

Western Blotting for RIPK2 Degradation

This protocol outlines the steps to assess the degradation of RIPK2 protein levels following treatment with a PROTAC.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., THP-1) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for the desired incubation time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for RIPK2 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the RIPK2 band intensity to the loading control.

Cell Viability/Cytotoxicity Assay

This protocol is to assess the effect of the PROTAC on cell health.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment:

    • Treat cells with a serial dilution of the PROTAC (and a vehicle control). Include a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for a period relevant to your degradation experiment (e.g., 24, 48, or 72 hours).

  • Assay Procedure (Example using a resazurin-based assay):

    • Add the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for RIPK2 mRNA Levels

This protocol is to confirm that the PROTAC is not affecting the transcription of the RIPK2 gene.[1]

  • Cell Treatment and RNA Extraction:

    • Treat cells with the PROTAC and vehicle control as in the Western Blot protocol.

    • Harvest cells and extract total RNA using a commercially available kit.

  • RNA Quantification and Quality Control:

    • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for RIPK2, and the synthesized cDNA.

    • Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for RIPK2 and the housekeeping gene in each sample.

    • Calculate the relative expression of RIPK2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC RIPK2 Degrader-2 RIPK2 RIPK2 Protein PROTAC->RIPK2 Binds to E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to Ternary PROTAC-RIPK2-E3 Ternary Complex Ub_RIPK2 Ubiquitinated RIPK2 Ternary->Ub_RIPK2 Ubiquitination Proteasome Proteasome Ub_RIPK2->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for PROTAC RIPK2 degrader-2.

Experimental_Workflow cluster_dose_time Optimization cluster_validation Validation cluster_controls Controls start Start: PROTAC RIPK2 Degrader-2 Experiment dose_response Dose-Response Curve (Western Blot) start->dose_response time_course Time-Course Analysis (Western Blot) start->time_course vehicle_control Vehicle Control (e.g., DMSO) start->vehicle_control negative_protac Negative Control PROTAC start->negative_protac western_blot Western Blot for RIPK2 Degradation dose_response->western_blot time_course->western_blot analysis Data Analysis and Interpretation western_blot->analysis qpcr qPCR for RIPK2 mRNA Levels qpcr->analysis cytotoxicity Cell Viability Assay cytotoxicity->analysis vehicle_control->western_blot vehicle_control->qpcr vehicle_control->cytotoxicity negative_protac->western_blot

Caption: General experimental workflow for PROTAC RIPK2 degrader-2.

RIPK2_Signaling_Pathway NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 Activation TAK1 TAK1 Complex RIPK2->TAK1 Recruitment & Activation IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription MAPK->Cytokines Transcription PROTAC PROTAC RIPK2 Degrader-2 PROTAC->RIPK2 Induces Degradation

Caption: Simplified RIPK2 signaling pathway and the point of intervention.

References

Technical Support Center: PROTAC RIPK2 Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC RIPK2 Degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with RIPK2-targeting Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a PROTAC RIPK2 Degrader-2?

A1: PROTAC RIPK2 Degrader-2 is a heterobifunctional molecule designed to induce the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). It functions by simultaneously binding to RIPK2 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of RIPK2 and its subsequent degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein.[1][2]

Q2: What is the "hook effect" and why is it observed with PROTACs?

A2: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the degrader decreases at high concentrations, resulting in a bell-shaped curve.[3][4] This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes with either the target protein (RIPK2) or the E3 ligase, which are unable to facilitate ubiquitination. These binary complexes compete with the formation of the productive ternary complex (RIPK2-PROTAC-E3 ligase), thus reducing the overall degradation of the target protein.[5]

Q3: At what concentration range is the hook effect typically observed for a RIPK2 degrader?

A3: The concentration at which the hook effect becomes apparent is specific to the individual PROTAC molecule and the experimental conditions. However, it is generally observed at concentrations significantly higher than the DC50 (half-maximal degradation concentration). For some RIPK2 PROTACs, a biphasic response, indicative of the hook effect, has been noted.[2] It is crucial to perform a wide dose-response curve to identify the optimal concentration for maximal degradation and to determine the onset of the hook effect.

Q4: How can I measure the degradation of RIPK2 in my experiments?

A4: The most common method to measure RIPK2 degradation is by quantitative Western blotting. This allows for the direct measurement of RIPK2 protein levels relative to a loading control. Other methods include capillary-based immunoassays and mass spectrometry-based proteomics to assess changes in the proteome.[1] For real-time, live-cell analysis of degradation kinetics, the Nano-Glo® HiBiT lytic detection system can be employed.

Q5: How can I assess the formation of the RIPK2-PROTAC-E3 ligase ternary complex?

A5: The formation of the ternary complex can be monitored in live cells using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay. This assay measures the proximity between RIPK2 and the E3 ligase, which are tagged with a bioluminescent donor and a fluorescent acceptor, respectively. An increase in the BRET signal upon addition of the PROTAC indicates the formation of the ternary complex.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No RIPK2 degradation observed 1. PROTAC inactivity: The PROTAC may not be binding to RIPK2 or the E3 ligase effectively. 2. Low cell permeability: The PROTAC may not be entering the cells efficiently. 3. Incorrect E3 ligase: The chosen E3 ligase may not be expressed or active in the cell line. 4. Suboptimal experimental conditions: Incubation time or concentration may be insufficient.1. Verify binding: Confirm binary binding of the PROTAC to both RIPK2 and the E3 ligase using biophysical assays. 2. Assess permeability: Use cellular thermal shift assays (CETSA) or specific permeability assays to check for target engagement in cells. 3. E3 ligase expression: Confirm the expression of the recruited E3 ligase in your cell line via Western blot or proteomics. Consider testing PROTACs that recruit different E3 ligases (e.g., VHL, CRBN, IAP).[1] 4. Optimize conditions: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) and a wide dose-response curve to identify optimal conditions.
High variability in degradation between replicates 1. Inconsistent cell handling: Variations in cell seeding density, passage number, or health can affect results. 2. Pipetting errors: Inaccurate dilution or addition of the PROTAC. 3. Uneven protein loading in Western blot. 1. Standardize cell culture: Use cells of a consistent passage number and ensure even seeding. Monitor cell health. 2. Ensure accurate pipetting: Use calibrated pipettes and perform serial dilutions carefully. 3. Normalize protein loading: Use a reliable protein quantification assay (e.g., BCA) and a validated loading control for Western blotting.
Pronounced hook effect at low concentrations 1. High cooperativity and affinity: The PROTAC may have very strong binding to both the target and the E3 ligase, leading to the rapid formation of binary complexes at lower concentrations. 2. Suboptimal linker: The linker length and composition may not be ideal for stable ternary complex formation.1. Refine concentration range: Perform a more granular dose-response curve at lower concentrations to precisely determine the optimal concentration. 2. Optimize PROTAC design: Consider synthesizing analogs with different linker lengths or compositions to improve the stability of the ternary complex.[6]
No BRET signal in NanoBRET™ assay 1. Inefficient transfection: Low expression of the tagged RIPK2 or E3 ligase constructs. 2. PROTAC does not induce ternary complex formation. 3. Incorrect assay setup: Wrong filter sets or instrument settings.1. Optimize transfection: Verify expression of the fusion proteins by Western blot. Optimize transfection reagent and DNA concentrations. 2. Confirm binary binding: Ensure the PROTAC binds to both proteins individually. 3. Verify assay parameters: Consult the NanoBRET™ assay manual for correct instrument setup and filter pairs.

Data Presentation

Table 1: Representative Dose-Response Data for a RIPK2 PROTAC Exhibiting the Hook Effect

This table summarizes hypothetical data from a quantitative Western blot experiment measuring RIPK2 degradation in THP-1 cells after 18 hours of treatment with a RIPK2 PROTAC.

PROTAC Concentration (nM)% RIPK2 Remaining (Normalized to Loading Control)
0 (Vehicle)100
0.185
150 (DC50)
1020
10010 (Dmax)
100030
1000060

Note: This data is representative and intended to illustrate the hook effect. Actual DC50 and Dmax values will vary depending on the specific PROTAC and experimental conditions.[1][2]

Experimental Protocols

Quantitative Western Blot for RIPK2 Degradation
  • Cell Seeding and Treatment:

    • Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in 12-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with a serial dilution of the RIPK2 PROTAC or vehicle (e.g., DMSO) for the desired time (e.g., 18 hours).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RIPK2 (e.g., rabbit anti-RIPK2) and a loading control (e.g., mouse anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the RIPK2 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of RIPK2 remaining relative to the vehicle-treated control.

NanoBRET™ Ternary Complex Formation Assay
  • Cell Transfection:

    • Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-RIPK2 and HaloTag®-E3 ligase (e.g., VHL or CRBN).

  • Cell Seeding:

    • Plate the transfected cells in a 96-well plate.

  • Assay Preparation:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.

    • Add the RIPK2 PROTAC at various concentrations.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex PROTAC PROTAC RIPK2 Degrader-2 RIPK2 RIPK2 PROTAC->RIPK2 E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex RIPK2-PROTAC-E3 Ligase Ubiquitinated_RIPK2 Ubiquitinated RIPK2 Ternary_Complex->Ubiquitinated_RIPK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_RIPK2->Proteasome Degradation Degraded_RIPK2 Degraded Peptides Proteasome->Degraded_RIPK2

Caption: PROTAC-mediated degradation of RIPK2.

Hook_Effect cluster_0 PROTAC Concentration and Complex Formation cluster_low Low [PROTAC] cluster_high High [PROTAC] Low_PROTAC PROTAC Ternary_Complex Productive Ternary Complex Low_PROTAC->Ternary_Complex Low_RIPK2 RIPK2 Low_RIPK2->Ternary_Complex Low_E3 E3 Ligase Low_E3->Ternary_Complex Degradation RIPK2 Degradation Ternary_Complex->Degradation High_PROTAC1 PROTAC Binary_RIPK2 Non-productive Binary Complex High_PROTAC1->Binary_RIPK2 High_RIPK2 RIPK2 High_RIPK2->Binary_RIPK2 No_Degradation Reduced Degradation Binary_RIPK2->No_Degradation High_PROTAC2 PROTAC Binary_E3 Non-productive Binary Complex High_PROTAC2->Binary_E3 High_E3 E3 Ligase High_E3->Binary_E3 Binary_E3->No_Degradation

Caption: The hook effect in PROTAC experiments.

Experimental_Workflow cluster_exp Experimental Steps cluster_analysis Data Analysis and Interpretation start Start: RIPK2 PROTAC Experiment cell_culture 1. Cell Culture and Treatment (e.g., THP-1, HEK293) start->cell_culture lysis 2. Cell Lysis and Protein Quantification cell_culture->lysis nanobret Optional: NanoBRET™ Assay (Ternary Complex Formation) cell_culture->nanobret Parallel Assay western 3. Quantitative Western Blot (RIPK2, Loading Control) lysis->western quantification 4. Band Quantification and Normalization western->quantification dose_response 5. Generate Dose-Response Curve nanobret->dose_response quantification->dose_response hook_effect_check 6. Assess for Hook Effect dose_response->hook_effect_check conclusion 7. Determine DC50 and Dmax hook_effect_check->conclusion

Caption: Workflow for assessing RIPK2 degradation.

References

Technical Support Center: Enhancing PROTAC RIPK2 Degrader-2 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTAC RIPK2 degrader-2.

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC RIPK2 degrader-2 exhibiting poor solubility?

A1: PROTACs, including RIPK2 degrader-2, are complex, high molecular weight molecules that often fall "beyond the rule of five," a set of guidelines for drug-like properties.[1] This inherent structural complexity, with two ligands connected by a flexible linker, often leads to poor aqueous solubility.[1][2] The specific molecule, PROTAC RIPK degrader-2, is known to be soluble in organic solvents like DMSO but is practically insoluble in water.[3][4]

Q2: What are the initial steps I should take to solubilize PROTAC RIPK2 degrader-2 for in vitro assays?

A2: For initial in vitro experiments, preparing a high-concentration stock solution in an organic solvent is the standard approach.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of PROTAC RIPK2 degrader-2, with reported solubility up to 150 mg/mL.[3]

  • Stock Solution Preparation:

    • Weigh the desired amount of PROTAC RIPK2 degrader-2 powder.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[5]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for longer-term storage (up to six months).[5]

Q3: My final assay concentration of PROTAC RIPK2 degrader-2 is precipitating in aqueous buffer. What can I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. Here are some strategies to mitigate this:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize solvent-induced artifacts.

  • Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68 (Poloxamer 188), to your aqueous buffer can help to increase the solubility of the degrader.

  • Serum in Media: If your experiment involves cell culture, the presence of serum in the media can aid in solubilizing hydrophobic compounds.

  • Biorelevant Buffers: For studies simulating physiological conditions, consider using biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).[6] PROTACs have shown improved solubility in these media, which better mimic the in vivo environment.[6]

Troubleshooting Guide: Improving PROTAC RIPK2 Degrader-2 Solubility for Preclinical Development

For more advanced applications, such as in vivo studies, formulation and chemical modification strategies are often necessary to improve the solubility and bioavailability of PROTAC RIPK2 degrader-2.

Problem 1: Poor Aqueous Solubility for In Vivo Formulation

Solution A: Formulation Strategies

Formulation approaches aim to enhance the dissolution and solubility of the existing PROTAC molecule without altering its chemical structure.

  • Amorphous Solid Dispersions (ASDs): This is a well-established technique for improving the solubility of poorly soluble drugs.[7][8] By dispersing the PROTAC in a polymer matrix, it is maintained in a higher-energy amorphous state, which enhances its dissolution rate.[7]

    • Common Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS), Eudragit, and Soluplus® are commonly used polymers for creating ASDs with PROTACs.[2][8]

    • Preparation Methods: ASDs can be prepared by spray-drying, hot-melt extrusion, or solvent evaporation.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a more soluble complex.[9]

    • Screening: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been successfully used to improve the solubility of PROTACs.[9] The addition of a polymer like TPGS can further enhance the complexation efficiency.[9]

    • Preparation: Lyophilization (freeze-drying) is a common method for preparing solid cyclodextrin inclusion complexes.[9]

  • Lipid-Based Formulations: Encapsulating the PROTAC in a lipid-based delivery system can improve its solubility and oral absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in aqueous media.[8]

Solution B: Chemical Modification Strategies

If formulation approaches are insufficient, chemical modification of the PROTAC RIPK2 degrader-2 may be necessary. This typically involves collaboration with medicinal chemists.

  • Linker Modification: The linker region of the PROTAC offers a prime opportunity for modification to improve physicochemical properties.

    • Incorporate Ionizable Groups: Introducing basic nitrogen atoms into the linker, for example, through a piperazine ring, can increase solubility.[10]

    • PEG Linkers: While longer PEG linkers can sometimes improve solubility, they may negatively impact permeability. A balance must be struck.

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.[6] Adding a cleavable, solubilizing group to the PROTAC can enhance its solubility and absorption.[6] This approach may, however, further increase the molecular weight.[6]

  • Modify the E3 Ligase Ligand: In some cases, modifying the ligand that binds to the E3 ligase can improve the overall solubility of the PROTAC. For instance, replacing a more lipophilic ligand with a less lipophilic one has been shown to significantly enhance solubility.[11] A study demonstrated a 170-fold increase in solubility by incorporating a bis-basic piperazine into the VHL-binding scaffold of a PROTAC.[12][13]

Quantitative Data Summary

The following table summarizes reported solubility enhancement data for PROTACs using various techniques. Note that these are examples and results for PROTAC RIPK2 degrader-2 may vary.

StrategyCompound TypeEnhancement MethodResultReference
FormulationCereblon-recruiting PROTACsAmorphous Solid Dispersion with HPMCASUp to 2-fold increase in supersaturation compared to amorphous API.[1][2]
FormulationPROTAC (LC001)Cyclodextrin (SBE-β-CD) with TPGSSignificant improvement in dissolution rate and release in PBS (pH 6.8).[9]
Chemical ModificationUSP7-targeting PROTACBis-basic piperazine modification of VHL ligand170-fold increase in aqueous solubility.[12][13]
Chemical ModificationRIPK2 PROTACsReduction of lipophilicityIdentification of analogues with improved solubility and microsomal stability.[14][15]

Experimental Protocols & Workflows

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Dissolution: Dissolve both the PROTAC RIPK2 degrader-2 and the chosen polymer (e.g., HPMCAS) in a common volatile solvent (e.g., methanol, acetone). The drug-to-polymer ratio will need to be optimized (e.g., 10-20% drug loading).[2]

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.

  • Drying: Further dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization: Scrape the solid ASD from the flask. Characterize the material using techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous state and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

  • Solubility Testing: Assess the solubility and dissolution rate of the ASD in the desired aqueous buffer compared to the unformulated PROTAC.

Protocol 2: Kinetic Aqueous Solubility Assay
  • Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC RIPK2 degrader-2 (or its formulated version) in DMSO (e.g., 10 mM).

  • Dispense into Plate: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <2%).

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1.5-2 hours) to allow it to reach equilibrium.

  • Filtration: Separate the undissolved compound by filtration.

  • Quantification: Determine the concentration of the dissolved PROTAC in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

Visualizations

Signaling and Mechanistic Pathways

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway cluster_activation Cellular Activation cluster_downstream Downstream Signaling NOD1/NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1/NOD2->RIPK2 recruits Ligands Bacterial Peptidoglycans Ligands->NOD1/NOD2 binds & activates Ubiquitination Polyubiquitination (XIAP, cIAP1/2, TRAF6) RIPK2->Ubiquitination undergoes TAK1_Complex TAK1/TAB Complex Ubiquitination->TAK1_Complex recruits NF_kappaB NF-κB Activation TAK1_Complex->NF_kappaB MAPK MAPK Activation TAK1_Complex->MAPK Cytokines Pro-inflammatory Cytokine Production NF_kappaB->Cytokines MAPK->Cytokines

Caption: The NOD1/NOD2-RIPK2 signaling cascade.[16][17][18]

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_ternary Ternary Complex (RIPK2-PROTAC-E3) RIPK2 RIPK2 Target Protein PROTAC PROTAC RIPK2 Degrader-2 RIPK2->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Label Ub Ubiquitin Ternary_Label->Ub recruits E2~Ub Poly_Ub Polyubiquitinated RIPK2 Ub->Poly_Ub transfers to RIPK2 Proteasome 26S Proteasome Poly_Ub->Proteasome recognized by Degradation RIPK2 Degradation Proteasome->Degradation leads to Degradation->PROTAC PROTAC is recycled

Caption: General mechanism of PROTAC-induced protein degradation.[19][20][21]

Experimental and Logical Workflows

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_validation Validation Start Poor Solubility of PROTAC RIPK2 Degrader-2 In_Vitro For In Vitro Assays? Start->In_Vitro In_Vivo For In Vivo Studies? Start->In_Vivo DMSO_Stock Use DMSO Stock & Control Final % In_Vitro->DMSO_Stock Yes Formulation Formulation Strategies (ASD, Cyclodextrin, etc.) In_Vivo->Formulation Yes Additives Use Surfactants or Biorelevant Buffers DMSO_Stock->Additives Precipitation? Solubility_Assay Perform Solubility Assay (e.g., Kinetic Solubility) Additives->Solubility_Assay Formulation->Solubility_Assay Chem_Mod Chemical Modification (Linker, Prodrug, etc.) Chem_Mod->Solubility_Assay Success Solubility Improved Solubility_Assay->Success Yes Re-evaluate Re-evaluate Strategy Solubility_Assay->Re-evaluate No Re-evaluate->Chem_Mod

Caption: A decision tree for troubleshooting poor solubility.

References

Navigating the Cellular Maze: A Technical Support Center for Enhancing PROTAC RIPK2 Degrader-2 Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and effective Proteolysis Targeting Chimeras (PROTACs) for therapeutic intervention is a frontier in drug discovery. However, the unique structural characteristics of these bifunctional molecules, particularly their high molecular weight and polar surface area, often present a significant hurdle: poor cell permeability. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when enhancing the cell permeability of PROTAC RIPK2 Degrader-2.

Troubleshooting Guide: Enhancing Cell Permeability

This guide is designed to help you diagnose and resolve common issues related to the cell permeability of your PROTAC RIPK2 Degrader-2.

Observed Problem Potential Cause Suggested Solution
Low or no degradation of RIPK2 in cellular assays despite potent in vitro binding. Poor cell permeability of the PROTAC.1. Modify the Linker: Experiment with linker length, composition, and rigidity. Replacing a flexible PEG linker with a more rigid 1,4-disubstituted phenyl ring has been shown to improve permeability.[1] Consider shorter, more lipophilic linkers. 2. Amide-to-Ester Substitution: Replace amide bonds in the linker with esters to reduce hydrogen bond donors and polar surface area.[2][3] 3. Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to form intramolecular hydrogen bonds, which can shield polar groups and reduce the molecule's overall polarity and size, facilitating passage through the cell membrane.[1]
High efflux ratio observed in Caco-2 assays. The PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein).1. Structural Modification: Modify the PROTAC structure to reduce its affinity for efflux transporters. This can involve altering the linker or the warhead/E3 ligase ligand. 2. Co-administration with Efflux Inhibitors (for in vitro studies): Use known efflux pump inhibitors in your cellular assays to confirm if efflux is the primary issue.
Inconsistent results between different permeability assays (e.g., PAMPA vs. Caco-2). PAMPA measures passive diffusion only, while Caco-2 cells express transporters that can mediate both uptake and efflux.[4][5][6]1. Analyze Assay Differences: Understand that PAMPA provides a measure of passive permeability, while Caco-2 assays give a more biologically relevant picture of net flux across a cell monolayer. 2. Combined Approach: Use a combination of assays. Start with PAMPA for a high-throughput screen of passive permeability and then validate promising candidates in a Caco-2 assay to assess the impact of transporters.[5]
PROTAC shows good permeability but low degradation activity. The modifications made to improve permeability have negatively impacted ternary complex formation or binding affinity.1. Re-evaluate Binding Affinities: After modification, re-assess the binding affinity of your PROTAC to both RIPK2 and the E3 ligase. 2. Structural Modeling: Use computational modeling to predict how structural changes might affect the conformation of the ternary complex.
Poor aqueous solubility limits assay performance and potential for oral bioavailability. High lipophilicity of the PROTAC.1. Introduce Ionizable Groups: Incorporating basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[1] 2. Prodrug Strategy: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This can improve both solubility and permeability.[1][7][8]

Frequently Asked Questions (FAQs)

Q1: My PROTAC RIPK2 Degrader-2 has a high molecular weight, exceeding the "Rule of Five." Can it still be cell-permeable?

A1: Yes, many successful PROTACs fall into the "beyond Rule of Five" chemical space.[3][8] While high molecular weight is a challenge, it doesn't automatically preclude cell permeability. Strategies like introducing intramolecular hydrogen bonds to create a more compact, "ball-like" structure can significantly enhance the permeability of large molecules.[1] The "chameleonic" behavior of some PROTACs, where they adopt different conformations in polar and non-polar environments, also contributes to their ability to cross cell membranes.[7]

Q2: What is the ideal linker for maximizing RIPK2 degrader permeability?

A2: There is no one-size-fits-all answer. The optimal linker depends on the specific warhead and E3 ligase ligand. However, some general principles can guide your design:

  • Shorter and more rigid linkers are often preferred to minimize the polar surface area.[8]

  • Replacing flexible linkers (e.g., PEG) with more rigid structures (e.g., phenyl rings) can improve permeability.[1]

  • Amide-to-ester substitutions within the linker can be a beneficial strategy.[2][3]

Q3: How can I experimentally assess the cell permeability of my PROTAC RIPK2 Degrader-2?

A3: Several in vitro assays can be used:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's useful for initial screening.[5][6]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides information on both passive permeability and the involvement of active transporters.[6][9]

  • Chloroalkane Penetration Assay: A quantitative method to rank the permeability of PROTACs by measuring their ability to displace a known substrate from an intracellular target.

Q4: What is a "prodrug" strategy and how can it help with my RIPK2 degrader?

A4: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. For PROTACs, a prodrug strategy can be used to mask polar functional groups with lipophilic groups. This increases the molecule's ability to cross the cell membrane. Once inside the cell, cellular enzymes cleave the masking group, releasing the active PROTAC.[1][7][8] For example, a carboxylic acid group on the PROTAC could be esterified to enhance cell permeability.[7]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC RIPK2 Degrader-2.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acceptor sink buffer (PBS with a scavenger to prevent back-diffusion)

  • LC-MS/MS for quantification

Methodology:

  • Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired concentration.

  • Add the donor solution to the wells of the filter plate.

  • Fill the wells of the acceptor plate with the acceptor sink buffer.

  • Carefully place the filter plate onto the acceptor plate, ensuring the lipid membrane is in contact with both solutions.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_0 * V_D)) Where: V_D = volume of donor well, V_A = volume of acceptor well, A = area of the membrane, t = incubation time, C_A(t) = concentration in the acceptor well at time t, C_0 = initial concentration in the donor well.

Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability (apical to basolateral and basolateral to apical) of a PROTAC RIPK2 Degrader-2 across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • PROTAC stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution by diluting the PROTAC stock solution in HBSS.

  • Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the donor chamber.

  • Determine the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.

Visualizations

PROTAC_Permeability_Workflow cluster_design PROTAC Design & Synthesis cluster_screening Permeability Screening cluster_analysis Data Analysis & Decision cluster_optimization Optimization Cycle Initial_PROTAC Initial RIPK2 PROTAC Design Synthesis Chemical Synthesis Initial_PROTAC->Synthesis PAMPA PAMPA Assay (Passive Permeability) Synthesis->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Promising Candidates Data_Analysis Analyze Permeability Data (Pe, Papp, Efflux Ratio) Caco2->Data_Analysis Decision Permeability Acceptable? Data_Analysis->Decision Optimization Structure-Permeability Relationship Analysis Decision->Optimization No Cellular_Activity Proceed to Cellular Degradation Assays Decision->Cellular_Activity Yes Redesign Rational Redesign: - Linker Modification - Amide-Ester Swap - Intramolecular H-bonds Optimization->Redesign Redesign->Synthesis

Caption: Workflow for assessing and optimizing PROTAC cell permeability.

Signaling_Pathway Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space PROTAC_out PROTAC RIPK2 Degrader-2 PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake (Permeability) Ternary_Complex PROTAC:RIPK2:E3 Ternary Complex PROTAC_in->Ternary_Complex RIPK2 RIPK2 RIPK2->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of RIPK2 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation RIPK2 Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of RIPK2 signaling pathway.

Logical_Relationship Goal Successful RIPK2 Degradation in cells Permeability Sufficient Cell Permeability Goal->Permeability Ternary_Complex Efficient Ternary Complex Formation Goal->Ternary_Complex Solubility Adequate Aqueous Solubility Goal->Solubility Linker Optimized Linker (Length, Rigidity, Composition) Permeability->Linker H_Bonds Intramolecular H-Bonds Permeability->H_Bonds Prodrug Prodrug Strategy Permeability->Prodrug Amide_Ester Amide-to-Ester Substitution Permeability->Amide_Ester Binding_Affinity Maintained Binding Affinity (RIPK2 & E3) Ternary_Complex->Binding_Affinity Conformation Favorable Conformation Ternary_Complex->Conformation Solubility->Prodrug Ionizable_Groups Introduction of Ionizable Groups Solubility->Ionizable_Groups

Caption: Key factors for successful cellular RIPK2 degradation.

References

potential off-target effects of PROTAC RIPK degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC RIPK degrader-2 (CAS: 1801547-16-9). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this molecule in your experiments.

Product Information:

  • Product Name: this compound

  • CAS Number: 1801547-16-9

  • Target Protein: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2)

  • E3 Ligase Recruited: von Hippel-Lindau (VHL)

  • Description: this compound is a non-peptide, heterobifunctional molecule designed to induce the selective degradation of RIPK2 through the ubiquitin-proteasome system.[1][2][3] It achieves this by forming a ternary complex between RIPK2 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of RIPK2.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected toxicity or a phenotype that is not consistent with RIPK2 knockdown. What could be the cause?

A1: This could be due to off-target effects of the PROTAC. While this compound is designed for high selectivity, off-target degradation of other proteins can occur. This can be caused by several factors, including:

  • Structural similarity: The RIPK2-binding moiety of the PROTAC may have some affinity for other kinases or proteins with similar binding pockets.

  • E3 ligase-dependent off-targets: The VHL ligand component of the PROTAC can sometimes induce the degradation of proteins that are not the intended target. This is a known phenomenon for some E3 ligase recruiters.

  • High concentrations: Using the PROTAC at concentrations significantly above the optimal degradation concentration (DC50) can increase the likelihood of off-target binding and degradation.

Troubleshooting Steps:

  • Titrate the concentration: Determine the optimal concentration range for RIPK2 degradation with minimal toxicity. A dose-response experiment is highly recommended.

  • Use a negative control: A structurally similar molecule that does not bind to either RIPK2 or VHL should be used to confirm that the observed phenotype is due to the specific action of the PROTAC.

  • Perform off-target analysis: Use mass spectrometry-based proteomics to identify and quantify unintended protein degradation. (See Experimental Protocols section for a detailed methodology).

Q2: I am not observing efficient degradation of RIPK2. What are the possible reasons?

A2: Inefficient degradation of the target protein can stem from several experimental factors:

  • Cell permeability: The PROTAC may not be efficiently entering the cells.

  • Ternary complex formation: The formation of the RIPK2-PROTAC-VHL ternary complex is essential for degradation. The stability and efficiency of this complex can be cell-type dependent.

  • Proteasome activity: The ubiquitin-proteasome system must be functional for the PROTAC to work.

  • Suboptimal incubation time: The kinetics of degradation can vary between cell lines.

  • Incorrect dosage: The concentration of the PROTAC may be too low or too high (leading to the "hook effect" where the formation of binary complexes is favored over the ternary complex).

Troubleshooting Steps:

  • Optimize concentration and incubation time: Perform a time-course and dose-response experiment to identify the optimal conditions for RIPK2 degradation in your specific cell line.

  • Confirm ternary complex formation: Use an assay like NanoBRET to verify that the PROTAC is inducing the formation of the RIPK2-VHL ternary complex within the cells. (See Experimental Protocols section).

  • Check proteasome function: As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132). This should rescue the degradation of RIPK2, confirming that the degradation is proteasome-dependent.

  • Assess cell permeability: While direct measurement can be complex, comparing results across different cell lines with known differences in permeability can provide insights.

Q3: How can I confirm that the observed effects are due to RIPK2 degradation and not just inhibition of its kinase activity?

A3: This is a critical question in PROTAC research. Here's how you can differentiate between degradation and inhibition:

  • Western Blotting: This is the most direct way to visualize the disappearance of the RIPK2 protein. An inhibitor will not cause the protein to be degraded.

  • Rescue experiments: Transfecting cells with a RIPK2 construct that is resistant to degradation but still catalytically active can help to dissect the functional consequences of degradation versus inhibition.

  • Use of a non-degrading control: Synthesize or obtain a control compound where the VHL ligand is modified to prevent binding to the E3 ligase. This molecule should still bind to RIPK2 and act as an inhibitor, but will not induce its degradation.

Troubleshooting Guide for Off-Target Effects

Unexpected experimental outcomes are often linked to the off-target activity of a PROTAC. Below is a guide to help you identify and mitigate these effects.

Identifying Potential Off-Target Proteins

Mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation.[4][5] By comparing the proteome of cells treated with this compound to vehicle-treated cells, you can identify proteins that are unintentionally degraded.

Illustrative Quantitative Data of Potential Off-Targets

The following table represents a hypothetical proteomics experiment in a human cancer cell line treated with 1 µM of this compound for 24 hours. This data is for illustrative purposes to guide your experimental analysis.

ProteinGeneUniProt IDFold Change (PROTAC vs. Vehicle)p-valuePotential Implication
RIPK2 RIPK2Q9Y2K3-4.5 <0.001 On-target
Protein Kinase XPKXP12345-2.10.045Off-target kinase degradation
Zinc Finger Protein YZFPYQ67890-1.80.05Potential off-target
Uncharacterized Protein ZUPZA0A1B2-1.50.08Potential off-target
Signaling Pathways Potentially Affected by Off-Targets

The unintended degradation of proteins can have cascading effects on various signaling pathways. Based on the known functions of RIPK family members and common off-targets of VHL-based PROTACs, be mindful of potential alterations in the following pathways:

  • NF-κB Signaling: RIPK2 is a key mediator of NOD-dependent NF-κB activation. While this is an on-target effect, off-target degradation of other kinases in this pathway could lead to unexpected modulation of NF-κB.

  • MAPK Signaling: Cross-talk between RIPK signaling and MAPK pathways is well-documented. Off-target effects on components of the MAPK cascade could alter cellular responses to stress and mitogens.

  • Cell Cycle Regulation: Some kinases and zinc finger proteins play roles in cell cycle progression. Their unintended degradation could lead to cell cycle arrest or apoptosis.

  • Hypoxia Response: Since this PROTAC utilizes a VHL ligand, it might interfere with the natural VHL-HIFα interaction, potentially affecting the cellular response to hypoxia.[6]

Experimental Protocols

Global Proteomics Analysis for Off-Target Identification

This protocol outlines a general workflow for identifying on-target and off-target effects of this compound using quantitative mass spectrometry.

Methodology:

  • Cell Culture and Treatment:

    • Plate your chosen cell line (e.g., HEK293T, THP-1) and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in a buffer containing a protease and phosphatase inhibitor cocktail.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 50 µg) from each sample.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight using trypsin.

  • Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing):

    • Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol.

    • Combine the labeled samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[7][8]

  • Data Analysis:

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify proteins across all samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay is used to confirm that this compound induces the formation of a ternary complex between RIPK2 and VHL.[9][10][11]

Methodology:

  • Cell Preparation:

    • Co-transfect HEK293T cells with two plasmids: one expressing RIPK2 fused to NanoLuc® luciferase and another expressing VHL fused to HaloTag®.

    • Plate the transfected cells in a 96-well plate.

  • Assay Execution:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add serial dilutions of this compound to the wells.

    • Incubate to allow for ternary complex formation.

  • Signal Detection:

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals using a luminometer capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal/donor signal).

    • An increase in the NanoBRET™ ratio upon addition of the PROTAC indicates the formation of the ternary complex.

Western Blotting for RIPK2 Degradation

A standard and accessible method to quantify the degradation of the target protein.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with a dose-response of this compound for a fixed time point.

    • Lyse cells and collect the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and probe with a primary antibody specific for RIPK2.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence or fluorescence imager.

    • Quantify the band intensities and normalize the RIPK2 signal to the loading control.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC RIPK Degrader-2 RIPK2 RIPK2 (Target Protein) PROTAC->RIPK2 Binds VHL VHL (E3 Ligase) PROTAC->VHL Binds Ternary_Complex RIPK2-PROTAC-VHL Ternary Complex RIPK2->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded RIPK2 Proteasome->Degradation Results in

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Degradation Is RIPK2 degradation efficient? Start->Check_Degradation Check_Off_Target Suspect off-target effects? Start->Check_Off_Target Check_Degradation->Check_Off_Target Yes Optimize Optimize concentration and time Check_Degradation->Optimize No NanoBRET Perform NanoBRET™ assay for ternary complex Check_Degradation->NanoBRET No Proteomics Perform Mass Spec Proteomics Check_Off_Target->Proteomics Yes Negative_Control Use non-binding negative control Check_Off_Target->Negative_Control Yes Analyze_Pathways Analyze affected signaling pathways Proteomics->Analyze_Pathways

Caption: Troubleshooting workflow for unexpected results.

References

PROTAC RIPK degrader-2 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC RIPK degrader-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera designed to selectively induce the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). It is a heterobifunctional molecule with one ligand that binds to RIPK2 and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome. This event disrupts downstream signaling pathways.

cluster_PROTAC PROTAC Mechanism cluster_Cell Cellular Machinery PROTAC PROTAC RIPK degrader-2 Ternary Ternary Complex (RIPK2-PROTAC-E3) PROTAC->Ternary Binds RIPK2 RIPK2 Protein (Target) RIPK2->Ternary E3 E3 Ligase E3->Ternary Ub_RIPK2 Ubiquitinated RIPK2 Ternary->Ub_RIPK2 Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_RIPK2->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation cluster_prep Preparation cluster_inc Incubation cluster_sample Sample Processing cluster_analysis Analysis P1 Prepare PROTAC stock (e.g., 10 mM in DMSO) P2 Spike PROTAC into media (e.g., RPMI + 10% FBS) to final concentration P1->P2 I1 Incubate at 37°C, 5% CO2 P2->I1 I2 Collect aliquots at time points (0, 2, 6, 24h) I1->I2 S1 Add ice-cold Acetonitrile with internal standard to precipitate proteins I2->S1 S2 Centrifuge to pellet debris S1->S2 S3 Transfer supernatant for analysis S2->S3 A1 LC-MS/MS analysis S3->A1 A2 Quantify remaining PROTAC vs. time zero A1->A2

Technical Support Center: Optimizing PROTAC RIPK2 Degrader-2 In Vivo Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for optimizing the in vivo dosage of PROTAC RIPK2 Degrader-2.

Frequently Asked Questions (FAQs)

Q1: How should I select a starting dose for my in vivo experiment?

A1: Selecting a starting dose requires a multi-faceted approach. Begin by leveraging in vitro data; the concentration that achieves 50% degradation (DC50) in relevant cell lines (e.g., human PBMCs) is a good starting point for dose-range finding studies.[1] Published studies on similar RIPK2 PROTACs in rodents have explored subcutaneous (SC) doses ranging from 0.05 mg/kg to 20 mg/kg.[2][3][4] A common strategy is to initiate a pilot study with a wide dose range (e.g., 0.5, 5, and 20 mg/kg) to establish a preliminary pharmacokinetic (PK) and pharmacodynamic (PD) relationship.[2][3]

Q2: What is the recommended dosing frequency and route of administration?

A2: The dosing frequency is intrinsically linked to the PROTAC's PK profile and the target protein's resynthesis rate. RIPK2 has a long half-life (approximately 50 hours or longer in primary immune cells), which suggests that infrequent dosing may be sufficient to maintain target degradation.[3][5] Studies have shown that even as the PROTAC is cleared, the pharmacodynamic effect (RIPK2 degradation) can persist for an extended period.[3][6][7] Dosing schedules of once daily (QD) or once every three days (Q3D) have been successfully used in rat models.[4] Subcutaneous (SC) and intraperitoneal (IP) injections are common administration routes for preclinical studies.[1]

Q3: How should I formulate PROTAC RIPK2 Degrader-2 for in vivo administration?

A3: PROTACs are often large, complex molecules with high molecular weight and poor solubility, making formulation a critical challenge.[8][9] A common vehicle for SC or IP administration in preclinical models is a solution of DMSO, PEG300, Tween-80, and saline. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] It is crucial to prepare the working solution fresh on the day of the experiment and to ensure the PROTAC is fully dissolved.[10] Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Q4: What is the "hook effect" and how can I avoid it in vivo?

A4: The "hook effect" is a phenomenon observed with PROTACs where efficacy (protein degradation) decreases at very high concentrations.[8][11] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-RIPK2 or PROTAC-E3 ligase) over the productive ternary complex (RIPK2-PROTAC-E3 ligase) required for degradation. To avoid this, it is essential to perform a careful dose-titration study to identify the optimal concentration range that maximizes RIPK2 degradation before a decline in efficacy is observed.[11]

Q5: How do I measure RIPK2 degradation and downstream pathway modulation in vivo?

A5: Measuring RIPK2 degradation (the primary pharmacodynamic marker) typically involves collecting blood or tissues at various time points post-dose. Protein levels can be quantified using methods like Western Blot, capillary-based immunoassay, ELISA, or mass spectrometry.[3][12] To assess downstream effects, you can measure the inhibition of cytokine release (e.g., TNFα, IL-6) following an ex vivo challenge of whole blood or PBMCs with a NOD2 agonist like L18-MDP.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Lack of RIPK2 Degradation 1. Insufficient Dose/Exposure: The administered dose may be too low to achieve the necessary plasma or tissue concentration.1. Conduct a dose-escalation study. Perform a PK/PD analysis to correlate compound exposure with RIPK2 levels in the target tissue.[1][6]
2. Poor Bioavailability/Formulation: The PROTAC may not be adequately absorbed or may be unstable in the chosen vehicle.[8][9]2. Test alternative formulations or administration routes. Confirm the stability and solubility of the compound in the vehicle prior to injection.
3. "Hook Effect": The administered dose is too high, inhibiting the formation of the productive ternary complex.[11]3. Test a lower dose range. A bell-shaped dose-response curve is indicative of the hook effect.[13]
4. Rapid Metabolism: The PROTAC is being cleared too quickly to be effective.4. Perform a PK study to determine the compound's half-life. Consider a more frequent dosing schedule or a different route of administration.[14]
Observed Toxicity or Adverse Effects 1. Off-Target Effects: The PROTAC may be degrading other proteins, or the warhead/E3 ligase binder may have independent pharmacological activity.1. Perform proteomic analysis to assess selectivity. Test a negative control PROTAC (one with an inactive warhead or E3 binder) to distinguish target-specific effects.[5]
2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.2. Ensure your study includes a vehicle-only control group. If toxicity is observed in this group, a different vehicle system is required.
3. High Cmax: A rapid absorption peak could lead to transiently high, toxic concentrations.3. Switch from IP to SC administration for slower absorption. Consider splitting the dose or using a continuous infusion model. A slow-release formulation could also be explored.[14][15]
High Variability in Results 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.1. Ensure all personnel are properly trained in the administration technique (e.g., SC injection). Carefully calibrate all equipment.
2. Compound Instability: The PROTAC may be degrading in the formulation after preparation.2. Always prepare formulations fresh daily.[10] Test the stability of the compound in the vehicle over the expected duration of use.
3. Biological Variability: Differences in metabolism or health status between individual animals.3. Increase the number of animals per group (n) to improve statistical power. Ensure animals are properly randomized and acclimatized before the study begins.

Quantitative Data Summary

The following table summarizes in vivo dosing data for RIPK2 PROTACs from published literature. Note that "PROTAC 4" and "PROTAC 6" are distinct compounds from the cited studies and are not necessarily "PROTAC RIPK2 Degrader-2".

CompoundAnimal ModelRouteDose (mg/kg)Dosing ScheduleKey Pharmacodynamic OutcomeReference
PROTAC 4 RatSC1, 5, 20Single Dose~40-60% RIPK2 degradation at 8h across all doses.[3]
PROTAC 6 RatSC0.5Single Dose53% RIPK2 degradation at 6h; 78% at 48h. >70% inhibition of TNFα release.[4]
PROTAC 6 RatSC0.05QD for 3 days>70% RIPK2 degradation after 3rd dose. >90% TNFα inhibition after 3rd dose.[4]
PROTAC 6 RatSC0.05Q3D~30% RIPK2 degradation after first dose.[1]

Mandatory Visualizations

G cluster_upstream Upstream Activation cluster_core Core RIPK2 Signaling cluster_downstream Downstream Effects NOD1_2 NOD1 / NOD2 (Intracellular Sensors) RIPK2 RIPK2 NOD1_2->RIPK2 recruits & activates MDP Muramyl Dipeptide (MDP) (Bacterial PAMP) MDP->NOD1_2 activates Ub K63-linked Polyubiquitination RIPK2->Ub Proteasome Proteasome Degradation RIPK2->Proteasome targeted for TAK1 TAK1 Ub->TAK1 activates E3s cIAP1/2, XIAP, TRAF6 E3s->RIPK2 ubiquitinates MAPK MAPK Pathway TAK1->MAPK IKK IKK Complex TAK1->IKK Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) MAPK->Cytokines induce transcription NFkB NF-κB Activation IKK->NFkB NFkB->Cytokines induce transcription PROTAC PROTAC RIPK2 Degrader PROTAC->RIPK2 binds & recruits E3 Ligase to

Caption: Simplified RIPK2 signaling pathway and mechanism of PROTAC-mediated degradation.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Dose Refinement & Efficacy cluster_2 Phase 3: Final Selection A Select Initial Doses (e.g., 0.5, 5, 20 mg/kg) Based on in vitro DC50 B Single Dose Administration (e.g., SC or IP) A->B C PK/PD Analysis: Measure Plasma [PROTAC] (PK) Measure Tissue RIPK2 Levels (PD) at multiple time points (e.g., 2, 8, 24, 48h) B->C D Analyze PK/PD Data to Select 2-3 Doses for Multi-Dose Study C->D Inform Selection E Multi-Dose Administration (e.g., QD or Q3D for 7-14 days) D->E F Assess Efficacy & Tolerability: - Target Engagement (RIPK2 degradation) - Downstream Biomarkers (e.g., Cytokines) - Clinical Signs & Body Weight E->F G Select Optimal Dose & Schedule (Maximizes efficacy with acceptable safety margin) F->G Determine

Caption: Experimental workflow for in vivo dosage optimization of a RIPK2 PROTAC.

G Start Experiment Shows Poor Efficacy or Toxicity Q1 Was RIPK2 degradation confirmed in target tissue? Start->Q1 Q2 Was toxicity observed? Q1->Q2 Yes Sol_PKPD Root Cause: Poor PK/PD or Formulation Issue Action: - Run full PK/PD study - Titrate dose (up and down) - Check formulation/solubility Q1->Sol_PKPD No A1_Yes YES A1_No NO Sol_OffTarget Root Cause: Off-target effect or On-target toxicity Action: - Lower the dose - Run proteomics screen - Test negative control PROTAC Q2->Sol_OffTarget Yes Sol_Downstream Root Cause: RIPK2 degradation is not sufficient to block downstream signaling in this model Action: - Aim for >80% degradation - Measure downstream markers (p-NFkB, TNFα) Q2->Sol_Downstream No A2_Yes YES A2_No NO End Re-design Experiment Sol_PKPD->End Sol_OffTarget->End Sol_Downstream->End

Caption: A logical workflow for troubleshooting common issues in PROTAC in vivo experiments.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Pilot Study
  • Animal Model: Select a suitable rodent model (e.g., male Sprague-Dawley rats, 8-10 weeks old). Acclimatize animals for at least 72 hours before the experiment.

  • Grouping: Establish groups (n=3-5 per group) for each dose level (e.g., 0.5, 5, 20 mg/kg) and a vehicle control.

  • Formulation: Prepare the PROTAC RIPK2 Degrader-2 formulation and vehicle control fresh on the day of dosing. (See FAQ 3 for an example).

  • Administration: Administer a single dose via the desired route (e.g., subcutaneous injection).

  • Sample Collection (PK): Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA). Process blood to plasma by centrifugation and store at -80°C.

  • Sample Collection (PD): At terminal time points (e.g., 8, 24, 48, 72 hours), euthanize animals and collect target tissues (e.g., spleen, colon) and blood.[3] Snap-freeze tissue samples in liquid nitrogen and store at -80°C.

  • PK Analysis: Extract the PROTAC from plasma samples and analyze concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Calculate key PK parameters (Cmax, Tmax, AUC, t½).

  • PD Analysis:

    • Homogenize tissue samples to prepare protein lysates.

    • Determine total protein concentration using a BCA assay.

    • Measure RIPK2 protein levels relative to a loading control (e.g., GAPDH, β-actin) via Western Blot or a quantitative immunoassay.[3]

    • Calculate the percentage of RIPK2 degradation relative to the vehicle-treated control group.

Protocol 2: Ex Vivo Cytokine Release Assay
  • Study Design: Use animals from the PK/PD study or a separate multi-dose efficacy study.

  • Blood Collection: At specified time points after the final dose, collect whole blood into heparinized tubes.

  • Stimulation: Aliquot whole blood into 96-well plates. Stimulate samples with a NOD2 agonist (e.g., 10 µg/mL L18-MDP) and incubate for a set period (e.g., 6-24 hours) at 37°C.[3][4] Include unstimulated and vehicle-treated controls.

  • Plasma Separation: After incubation, centrifuge the plates to separate plasma.

  • Cytokine Analysis: Measure the concentration of TNFα, IL-6, or other relevant cytokines in the plasma supernatant using a validated ELISA or a multiplex immunoassay platform (e.g., Meso Scale Discovery).[3]

  • Data Analysis: Calculate the percent inhibition of cytokine release for each treatment group compared to the stimulated vehicle control group.

References

Technical Support Center: PROTAC RIPK Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC RIPK degrader-2. The information aims to help minimize potential toxicity and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonpeptidic proteolysis-targeting chimera (PROTAC) designed to selectively target Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to RIPK2, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[1][3][4][5] By simultaneously binding to RIPK2 and VHL, this compound induces the formation of a ternary complex, leading to the ubiquitination of RIPK2 and its subsequent degradation by the proteasome.[6][7]

Q2: What is the primary signaling pathway affected by the degradation of RIPK2?

RIPK2 is a crucial component of the NOD-like receptor (NLR) signaling pathway. It acts as a key downstream signaling molecule for NOD1 and NOD2, which are intracellular pattern recognition receptors that recognize bacterial peptidoglycans. Upon activation, NOD1/2 recruits RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, which results in the production of pro-inflammatory cytokines.[8] Degradation of RIPK2 is therefore expected to suppress these inflammatory responses.

Q3: What are the potential sources of toxicity associated with this compound?

Potential toxicity can arise from several factors:

  • On-target toxicity: While the intended effect is to reduce inflammation, complete and sustained degradation of RIPK2 might lead to unintended immunological consequences. The catalytic nature of PROTACs can lead to a profound knockdown of the target protein.[6]

  • Off-target toxicity: The PROTAC may bind to and/or degrade other proteins besides RIPK2. This can be due to the RIPK2 binder, the VHL ligand, or the entire PROTAC molecule having affinity for other cellular proteins.[9] Off-target degradation of other kinases or proteins with similar structural motifs is a common concern.

  • "Hook effect": At very high concentrations, the formation of binary complexes (PROTAC-RIPK2 or PROTAC-VHL) can be favored over the productive ternary complex, leading to reduced efficacy and potentially altered off-target effects.

  • Metabolite toxicity: The metabolic byproducts of this compound could have their own toxic effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High Cell Toxicity Off-target protein degradationPerform off-target analysis using proteomics (see Experimental Protocols). Consider using a lower concentration of the PROTAC.
On-target toxicity from excessive RIPK2 degradationReduce the concentration and/or incubation time. Monitor the expression of downstream inflammatory markers.
Poor solubility leading to aggregation and non-specific effectsEnsure complete solubilization of the PROTAC in a suitable solvent (e.g., DMSO) before adding to cell culture media.
Inconsistent Degradation "Hook effect"Perform a dose-response experiment over a wide concentration range to identify the optimal concentration for degradation.
Cell confluence and healthEnsure cells are in a logarithmic growth phase and at an optimal confluency (e.g., ~70%) at the time of treatment.
Issues with the proteasome systemAs a control, co-treat with a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.
No Degradation Observed Low cell permeabilityConsider using a different cell line with potentially higher permeability or perform a cell permeability assay.
Inactive VHL E3 ligase in the chosen cell lineConfirm the expression and activity of VHL in your cell line.
Incorrect experimental timingPerform a time-course experiment to determine the optimal incubation time for maximal degradation.

Quantitative Data Summary

The following tables summarize the efficacy of VHL-based and other RIPK2 PROTACs from published studies. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of RIPK2 PROTACs

PROTAC E3 Ligase Cell Line pDC50¹ Dmax (%)² pIC50³ Reference
PROTAC 1VHLTHP-18.7 ± 0.1>95N/A[10]
PROTAC 2IAPTHP-19.4 ± 0.1>957.95 ± 0[10]
PROTAC 3CereblonTHP-18.6 ± 0.4>95N/A[10]
PROTAC 6IAPHuman PBMCs9.4 ± 0.2 (24h)94.3 ± 3.2N/A[10]

¹pDC50: negative logarithm of the half-maximal degradation concentration. ²Dmax: maximum percentage of protein degradation. ³pIC50: negative logarithm of the half-maximal inhibitory concentration for MDP-induced TNFα release.

Table 2: In Vivo Degradation of a RIPK2 PROTAC (PROTAC 6)

Dose (mg/kg SC in rats) Time Point % RIPK2 Degradation (in blood) Reference
0.56 h53 ± 9[10]
0.548 h78 ± 5[10]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using LDH Release Assay

This protocol outlines the steps to measure the cytotoxicity of this compound by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • LDH cytotoxicity assay kit

  • Triton X-100 (for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment. Include wells for untreated controls, vehicle controls (DMSO), positive controls (Triton X-100 for maximum LDH release), and experimental conditions.

  • Treatment: After allowing the cells to adhere overnight, treat the cells with a range of concentrations of this compound. Ensure the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well of the new plate containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control (maximum LDH release) after subtracting the background absorbance from the untreated control.

Protocol 2: Workflow for Off-Target Protein Analysis by Mass Spectrometry

This workflow provides a general outline for identifying off-target proteins of this compound using a proteomics approach.

1. Sample Preparation:

  • Culture cells and treat them with this compound at a concentration that gives effective on-target degradation, a higher concentration to assess dose-dependent off-target effects, and a vehicle control (DMSO).

  • Harvest the cells, wash with PBS, and lyse them using a lysis buffer compatible with mass spectrometry and containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. Protein Digestion:

  • Take an equal amount of protein from each sample.

  • Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Use a label-free quantification (LFQ) or tandem mass tag (TMT) approach for relative quantification of proteins across the different treatment groups.

4. Data Analysis:

  • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).

  • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.

  • Filter the list of significantly changed proteins to identify potential off-target degradation candidates (down-regulated proteins).

  • Further bioinformatics analysis can be performed to identify enriched pathways and cellular functions of the potential off-target proteins.

5. Validation:

  • Validate the potential off-target candidates using an orthogonal method, such as Western blotting, with specific antibodies.

Visualizations

RIPK2 Signaling Pathway

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 recruits Proteasome Proteasome RIPK2->Proteasome degraded by XIAP_cIAP XIAP/cIAPs RIPK2->XIAP_cIAP activates TAK1 TAK1 Complex RIPK2->TAK1 activates PROTAC PROTAC RIPK Degrader-2 PROTAC->RIPK2 binds VHL VHL E3 Ligase PROTAC->VHL binds Ub Ubiquitin VHL->Ub recruits Ub->RIPK2 ubiquitinates XIAP_cIAP->RIPK2 ubiquitinates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to

Caption: RIPK2 signaling and PROTAC-mediated degradation.

Experimental Workflow for Cytotoxicity and Off-Target Analysis

Experimental_Workflow cluster_experiment Experimental Design cluster_cytotoxicity Cytotoxicity Assessment cluster_offtarget Off-Target Analysis start Start: Treat cells with This compound ldh_assay LDH Release Assay start->ldh_assay cell_lysis Cell Lysis & Protein Digestion start->cell_lysis plate_reader Measure Absorbance ldh_assay->plate_reader calc_toxicity Calculate % Cytotoxicity plate_reader->calc_toxicity ms_analysis LC-MS/MS Analysis cell_lysis->ms_analysis data_analysis Data Analysis (Identify downregulated proteins) ms_analysis->data_analysis validation Validate Hits (e.g., Western Blot) data_analysis->validation

Caption: Workflow for assessing cytotoxicity and off-target effects.

References

Technical Support Center: Troubleshooting Incomplete RIPK2 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving RIPK2 degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of RIPK2 degradation?

A1: The primary mechanism for RIPK2 degradation is through the ubiquitin-proteasome system (UPS). Specifically, K48-linked polyubiquitination of RIPK2 targets it for degradation by the proteasome.[1][2][3] This process is a key negative feedback mechanism to control NOD-like receptor (NLR) signaling.[1][2]

Q2: Which E3 ligases and deubiquitinating enzymes (DUBs) regulate RIPK2 stability?

A2: Several E3 ligases and DUBs modulate RIPK2 stability. The E3 ligase ZNRF4 has been identified as a key player in promoting K48-linked ubiquitination and subsequent degradation of RIPK2.[1][2][3] Conversely, deubiquitinating enzymes such as A20 and OTUB2 can remove ubiquitin chains, thereby stabilizing RIPK2 and preventing its degradation.[1][3][4] OTUB2, for instance, specifically removes K48-linked polyubiquitin chains from RIPK2, inhibiting its proteasomal degradation.[4]

Q3: Why might I be observing incomplete RIPK2 degradation in my experiments?

A3: Incomplete RIPK2 degradation can stem from several factors:

  • Inefficient Proteasome Activity: The proteasome may be inhibited or overloaded, preventing the degradation of ubiquitinated RIPK2.

  • Active Deubiquitinating Enzymes (DUBs): DUBs like A20 or OTUB2 may be actively removing the ubiquitin tags from RIPK2, thus rescuing it from degradation.[1][3][4]

  • Suboptimal PROTAC Efficacy: If using Proteolysis-Targeting Chimeras (PROTACs), issues such as poor ternary complex formation, incorrect linker length, or the "hook effect" at high concentrations can lead to incomplete degradation.[5][6]

  • Cellular Context: The expression levels of relevant E3 ligases and DUBs can vary between different cell lines, impacting the efficiency of RIPK2 degradation.

  • Experimental Conditions: Factors like incubation times, compound concentrations, and the overall health of the cells can influence the outcome.

Q4: What is the "hook effect" in the context of PROTAC-mediated RIPK2 degradation?

A4: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where, at high concentrations, the efficacy of the PROTAC decreases. This occurs because the PROTAC molecules saturate both RIPK2 and the E3 ligase separately, preventing the formation of the productive ternary complex (RIPK2-PROTAC-E3 ligase) that is necessary for ubiquitination and subsequent degradation.[6] This leads to a bell-shaped dose-response curve.[5]

Troubleshooting Guides

Issue 1: Weak or No RIPK2 Degradation Signal in Western Blot
Possible Cause Recommendation
Low Protein Expression Ensure you are loading a sufficient amount of total protein (20-30 µg for whole-cell extracts is a good starting point).[7] For less abundant targets, you may need to load more.
Inefficient Protein Transfer After transfer, stain the membrane with Ponceau S to visualize total protein and confirm efficient and even transfer from the gel to the membrane.[8]
Suboptimal Antibody Concentration Titrate your primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal without high background.[9]
Inactive or Expired Reagents Ensure all buffers, antibodies, and detection reagents are fresh and have been stored correctly. Sodium azide, for example, inhibits HRP-conjugated antibodies.[10]
Insufficient Exposure Time If the signal is weak, try increasing the exposure time. For very low abundance proteins, consider using a more sensitive ECL substrate.[10]
Issue 2: Inconsistent RIPK2 Degradation with PROTACs
Possible Cause Recommendation
"Hook Effect" Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation and to determine if a hook effect is present.[5][6]
Incorrect Incubation Time Conduct a time-course experiment to determine the optimal duration for PROTAC treatment to achieve maximal RIPK2 degradation.[11]
Cell Line Variability Test your PROTAC in different cell lines to assess the impact of varying E3 ligase and DUB expression levels on degradation efficiency.
Poor Cell Permeability If using a novel PROTAC, its physicochemical properties might limit its ability to enter the cell. Consider performing permeability assays.
PROTAC Stability Assess the stability of your PROTAC in your experimental conditions, as degradation of the molecule itself will lead to reduced efficacy.

Signaling and Experimental Workflow Diagrams

RIPK2_Degradation_Pathway RIPK2 Degradation Signaling Pathway NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 Activation K48_polyUb K48-linked polyubiquitination RIPK2->K48_polyUb Targeted for ubiquitination ZNRF4 ZNRF4 (E3 Ligase) ZNRF4->K48_polyUb Catalyzes Ub Ubiquitin Ub->K48_polyUb K48_polyUb->RIPK2 Deubiquitination Proteasome Proteasome K48_polyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation A20_OTUB2 A20, OTUB2 (DUBs) A20_OTUB2->K48_polyUb

Caption: RIPK2 degradation is primarily mediated by K48-linked polyubiquitination and the proteasome.

Caption: A typical experimental workflow for evaluating PROTAC-mediated RIPK2 degradation.

Detailed Experimental Protocols

Protocol 1: Western Blotting for RIPK2 Degradation
  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin.

Protocol 2: Immunoprecipitation (IP) to Detect Ubiquitinated RIPK2
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors and a deubiquitinase inhibitor like N-ethylmaleimide (NEM).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-RIPK2 antibody overnight at 4°C.

    • Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads three to five times with lysis buffer.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated RIPK2.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on RIPK2 degradation.

Table 1: PROTAC-mediated Degradation of RIPK2 in THP-1 Cells

PROTACE3 Ligase RecruitedDC₅₀ (nM)Reference
12 VHL2.0[5]
13 IAP0.4[5]
14 Cereblon2.5[5]

DC₅₀: Concentration required to degrade 50% of the target protein.

Table 2: Effect of RIPK2 Inhibitors on Downstream Signaling

InhibitorTargetIC₅₀ (nM) in Mouse BMDMs (IL-6 secretion)Reference
Compound 8 RIPK212[5]

IC₅₀: Concentration required to inhibit 50% of the biological response.

References

Technical Support Center: PROTAC RIPK2 Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs to degrade Receptor-Interacting Protein Kinase 2 (RIPK2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a PROTAC RIPK2 degrader?

A1: A PROTAC (Proteolysis Targeting Chimera) targeting RIPK2 is a heterobifunctional molecule. It consists of a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By bringing RIPK2 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of RIPK2. This polyubiquitin tag marks RIPK2 for degradation by the proteasome, leading to its removal from the cell.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple RIPK2 proteins.[2]

Q2: My PROTAC RIPK2 degrader shows a "hook effect." What does this mean?

A2: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-RIPK2 or PROTAC-E3 ligase) rather than the productive ternary complex (RIPK2-PROTAC-E3 ligase) required for degradation.[3] This results in a bell-shaped dose-response curve. If you observe this, it is recommended to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.

Q3: How long should I expect RIPK2 degradation to last after treatment?

A3: The duration of protein degradation depends on the resynthesis rate of the target protein. RIPK2 has a relatively long half-life, reported to be around 50 hours or more.[4] This suggests that PROTAC-mediated degradation of RIPK2 could lead to a prolonged pharmacodynamic effect, with suppression of the protein lasting even after the PROTAC has been cleared from the system.[4][5]

Troubleshooting Guide

Problem 1: No or poor degradation of RIPK2 is observed.

Potential Cause Troubleshooting Steps
Suboptimal PROTAC Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration and assess for a potential "hook effect".[3]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time for maximal degradation.
Low E3 Ligase Expression Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous expression.
Cell Permeability Issues Evaluate the cellular uptake of your PROTAC using mass spectrometry-based methods or cellular thermal shift assays (CETSA).[6]
PROTAC Instability Assess the stability of your PROTAC in your experimental media and conditions.

Problem 2: Development of resistance to the RIPK2 degrader over time.

Potential Cause Troubleshooting Steps
Mutations or Downregulation of E3 Ligase Components Sequence the components of the recruited E3 ligase complex (e.g., VHL, CUL2 for VHL-based PROTACs; CRBN for CRBN-based PROTACs) in your resistant cell lines to check for mutations.[7][8] Use Western blot or qPCR to quantify the expression levels of these components.[9]
Mutations in the RIPK2 Target Protein Sequence the RIPK2 gene in resistant cells to identify mutations in the PROTAC binding site.
Upregulation of Drug Efflux Pumps Use qPCR or Western blot to assess the expression of multidrug resistance proteins like ABCB1. If upregulated, test if co-treatment with an efflux pump inhibitor restores sensitivity.
Increased RIPK2 Synthesis Measure RIPK2 mRNA levels by qPCR to determine if there is a compensatory increase in transcription.

Quantitative Data Summary

The following tables summarize key quantitative parameters for evaluating PROTAC RIPK2 degrader performance.

Table 1: Example Degradation Potency of RIPK2 PROTACs

PROTACE3 Ligase RecruitedCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 6IAPHuman PBMCs~0.4>95[4]
Degrader-2VHLTHP-1Not specified~80% at 30µM[10]
Compound 20IAPTHP-10.8>95[11]

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Example IC₅₀ Shift in PROTAC-Resistant Cell Lines (Hypothetical for RIPK2, based on BET-PROTAC data)

Cell LinePROTACIC₅₀ (nM)Fold ResistancePotential MechanismReference
Parental OVCAR8ARV-771 (VHL-based)10--[9]
Resistant OVCAR8ARV-771 (VHL-based)>400>40Downregulation of CUL2[8][9]
Parental OVCAR8ARV-825 (CRBN-based)5--[9]
Resistant OVCAR8ARV-825 (CRBN-based)>200>40Deletion of CRBN gene[8][9]

IC₅₀: Concentration for 50% inhibition of cell viability.

Experimental Protocols

1. Protocol for Generating Resistant Cell Lines

This protocol is a general method for developing acquired resistance to a PROTAC degrader.

  • Initial IC₅₀ Determination: Determine the concentration of the RIPK2 PROTAC that inhibits cell growth by 50% (IC₅₀) in the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo).

  • Chronic Exposure: Culture the parental cells in media containing the RIPK2 PROTAC at a concentration equal to the IC₅₀.

  • Dose Escalation: As cells begin to grow steadily, gradually increase the concentration of the PROTAC in the culture medium. This is typically done in a stepwise manner (e.g., 2x IC₅₀, 4x IC₅₀, etc.) over several weeks to months.

  • Isolation of Resistant Clones: Once cells are proliferating robustly at a high concentration of the PROTAC, isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Confirmation of Resistance: Expand the clones and confirm their resistance by re-evaluating the IC₅₀ and comparing it to the parental cell line. A significant shift (e.g., >10-fold) indicates acquired resistance.[9]

  • Characterization: Use the resistant cell lines for downstream analysis to identify the mechanism of resistance (e.g., Western blot, qPCR, sequencing).

2. Protocol for Western Blot Analysis of RIPK2 Degradation

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Treat the cells with the desired concentrations of the RIPK2 PROTAC for the specified amount of time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against RIPK2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the RIPK2 protein levels relative to the loading control.

Visualizations

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 CARD-CARD interaction TAK1 TAK1 RIPK2->TAK1 Ubiquitination IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK_complex->NFkB IκBα degradation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription

Caption: A diagram of the NOD-RIPK2 signaling pathway.[3][12][13]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Complex Formation PROTAC RIPK2 PROTAC RIPK2 RIPK2 Protein PROTAC->RIPK2 E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (RIPK2-PROTAC-E3) Ub_RIPK2 Polyubiquitinated RIPK2 Ternary_Complex->Ub_RIPK2 Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_RIPK2->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated RIPK2 degradation.

Resistance_Workflow Workflow for Investigating PROTAC Resistance start Observe Lack of Degradation or Acquired Resistance generate_resistant Generate Resistant Cell Line (Chronic Exposure) start->generate_resistant confirm_resistance Confirm Resistance (Viability & Degradation Assays) generate_resistant->confirm_resistance genomic_analysis Genomic Analysis (Sequencing of RIPK2, E3 Ligase) confirm_resistance->genomic_analysis expression_analysis Expression Analysis (Western Blot, qPCR for E3 Ligase Components) confirm_resistance->expression_analysis efflux_pump Efflux Pump Analysis (qPCR for ABCB1) confirm_resistance->efflux_pump identify_mechanism Identify Resistance Mechanism genomic_analysis->identify_mechanism expression_analysis->identify_mechanism efflux_pump->identify_mechanism

Caption: Experimental workflow to identify mechanisms of resistance.

References

Technical Support Center: Control Experiments for PROTAC RIPK Degrader-2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with PROTAC (Proteolysis-Targeting Chimera) RIPK degraders. It offers structured guidance on essential control experiments to ensure data integrity and accurate interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for a PROTAC RIPK degrader?

A PROTAC is a heterobifunctional molecule designed to hijack the cell's own protein disposal system to eliminate a target protein.[1][2] It consists of three key components: a ligand that binds to the target protein (e.g., RIPK2), a ligand for an E3 ubiquitin ligase (like VHL or Cereblon), and a linker connecting the two.[2][3]

The process unfolds in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC simultaneously binds to RIPK2 and an E3 ligase, forming a ternary complex.[2]

  • Ubiquitination: This proximity induces the E3 ligase to tag RIPK2 with a polyubiquitin chain.[1][4]

  • Proteasomal Degradation: The polyubiquitinated RIPK2 is recognized and degraded by the 26S proteasome.[4]

  • Recycling: The PROTAC is then released and can initiate another degradation cycle.[1]

PROTAC Mechanism of Action PROTAC Mechanism for RIPK2 Degradation cluster_0 Cellular Environment PROTAC PROTAC (RIPK2 Degrader-2) Ternary Ternary Complex (RIPK2-PROTAC-E3) PROTAC->Ternary Binds RIPK2 Target Protein (RIPK2) RIPK2->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_RIPK2 Poly-ubiquitinated RIPK2 Ternary->Ub_RIPK2 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_RIPK2->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of a PROTAC inducing the ubiquitination and degradation of RIPK2.

Q2: What are the essential positive and negative controls for my experiments?

Proper controls are critical to validate that the observed degradation is a direct result of the PROTAC's intended mechanism. Using a suite of controls helps to rule out off-target effects and other artifacts.[3][5]

Control TypeCompound/ConditionPurposeExpected Outcome for RIPK2 Levels
Negative Control (Inactive PROTAC) Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind the E3 ligase.[][7]To show degradation is dependent on E3 ligase binding.No degradation.
Negative Control (Mutated Ligand) Methylated E3 Ligand: e.g., methylating the glutarimide nitrogen for Cereblon-based PROTACs.[7][8]To confirm the necessity of the E3 ligase warhead engagement.No degradation.
Negative Control (Target Binder Only) RIPK2 Warhead Molecule Alone: The part of the PROTAC that binds to RIPK2.To distinguish degradation from simple inhibition of RIPK2 function.No degradation; potential pathway inhibition.
Negative Control (E3 Ligase Binder Only) E3 Ligase Ligand Alone: The part of the PROTAC that binds to the E3 ligase.To ensure the E3 ligase ligand itself doesn't cause toxicity or off-target effects.No degradation.
Positive Control (Mechanism) Proteasome Inhibitor: e.g., MG132, Bortezomib, or Carfilzomib.[3]To confirm degradation is proteasome-dependent.Rescue of RIPK2 degradation.
Positive Control (Mechanism) Neddylation Inhibitor: e.g., MLN4924.[3]To confirm dependency on the Cullin-RING E3 ligase activity.Rescue of RIPK2 degradation.
Q3: How do I confirm that protein loss is due to proteasomal degradation and not just transcriptional or translational repression?

This is a crucial validation step. Several experiments can confirm the mechanism:

  • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your RIPK2 degrader. If the degrader works via the proteasome, RIPK2 levels should be "rescued" or restored compared to cells treated with the degrader alone.[7]

  • Ubiquitination Assay: A direct way to show the mechanism is to demonstrate that RIPK2 is poly-ubiquitinated in the presence of the PROTAC. This can be done by immunoprecipitating RIPK2 and then performing a Western blot with an anti-ubiquitin antibody.[4]

  • mRNA Quantification: Use quantitative PCR (qPCR) to measure RIPK2 mRNA levels. A true degrader will reduce protein levels without affecting mRNA levels. If mRNA levels are also down, it suggests a transcriptional effect.[7]

Troubleshooting Guide

Problem 1: I'm not observing any RIPK2 degradation.

If your PROTAC isn't degrading RIPK2, it could be due to several factors related to the molecule itself, the ternary complex, or the experimental conditions.

Troubleshooting_No_Degradation Troubleshooting: No RIPK2 Degradation Start No RIPK2 Degradation Observed Q1 Is the PROTAC cell-permeable? Start->Q1 Q2 Is the dose and time course optimal? Q1->Q2 Yes Sol1 Re-design linker or warheads to improve physicochemical properties. Q1->Sol1 No Q3 Does the PROTAC form a stable ternary complex? Q2->Q3 Yes Sol2 Perform dose-response and time-course experiments (e.g., 2-24h). Q2->Sol2 No Q4 Is the chosen E3 ligase expressed and active in the cell line? Q3->Q4 Yes Sol3 Perform Co-IP or NanoBRET assay to assess complex formation. Q3->Sol3 No Sol4 Confirm E3 ligase expression by Western Blot. Consider a different cell line or E3 ligase ligand. Q4->Sol4 No End Re-evaluate PROTAC design or target. Q4->End Yes A1_Yes Yes A1_No No A2_Yes Yes A2_No No A3_Yes Yes A3_No No A4_Yes Yes A4_No No

Caption: A logic diagram for troubleshooting the absence of PROTAC-mediated degradation.

Suggested Action: Assess Ternary Complex Formation The formation of the E3-PROTAC-Target ternary complex is the essential first step for degradation.[2] If this complex doesn't form, degradation cannot occur. Co-immunoprecipitation (Co-IP) is a standard method to verify this interaction.

Protocol: Co-Immunoprecipitation for Ternary Complex

  • Cell Treatment: Plate cells and treat with your RIPK2 PROTAC, a negative control PROTAC, and a vehicle control (e.g., DMSO). Crucially, also include a condition with the RIPK2 PROTAC plus a proteasome inhibitor (MG132) to prevent the degradation of the complex once formed.[3][9]

  • Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase component (e.g., anti-VHL) that is conjugated to magnetic or agarose beads. This will "pull down" the E3 ligase and any proteins bound to it.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[10]

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an antibody against RIPK2.

  • Interpretation: A band for RIPK2 should appear only in the lane corresponding to the active PROTAC treatment (especially the PROTAC + MG132 lane), demonstrating that RIPK2 was pulled down with the E3 ligase.

Problem 2: I see significant cell death, but RIPK2 degradation is minimal.

This scenario suggests that the observed cytotoxicity might be independent of RIPK2 degradation, potentially arising from off-target effects of the PROTAC molecule itself.[11] Since RIPK proteins are involved in programmed cell death pathways like apoptosis and necroptosis, it's vital to distinguish between targeted cell death due to RIPK2 loss and non-specific toxicity.[12]

Troubleshooting_Toxicity Troubleshooting: Cell Death without Degradation Start Cell Death Observed, Minimal RIPK2 Degradation Q1 Does the inactive PROTAC (negative control) also cause cell death? Start->Q1 Q2 Do the individual warheads (RIPK2 binder, E3 binder) cause cell death? Q1->Q2 No Res1 Toxicity is likely independent of ternary complex formation. It's an off-target effect. Q1->Res1 Yes Q3 Is cell death caspase-dependent? Q2->Q3 No Res2 Toxicity may be linked to target engagement or E3 ligase binding, but not degradation. Q2->Res2 Yes Res3 Indicates apoptosis. Could be off-target. Q3->Res3 Yes Res4 Indicates non-apoptotic cell death (e.g., necroptosis). Investigate RIPK1/RIPK3/MLKL pathway. Q3->Res4 No A1_Yes Yes A1_No No A2_Yes Yes A2_No No A3_Yes Yes A3_No No End Redesign PROTAC to mitigate off-target effects. Res1->End Res2->End Res3->End Res4->End

Caption: Decision tree to investigate the cause of cell death in PROTAC experiments.

Suggested Action: Differentiate Apoptosis and Necrosis Use live-cell imaging with fluorescent probes to distinguish between different cell death modalities in real-time.

Protocol: Live-Cell Imaging for Apoptosis vs. Necrosis

  • Reagents:

    • Annexin V conjugate (e.g., Annexin V-FITC): Binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[13]

    • Membrane-impermeable DNA dye (e.g., Propidium Iodide (PI) or YOYO-3): Enters cells only when the plasma membrane has lost integrity, a hallmark of late apoptosis and necrosis.[13][14]

  • Cell Culture: Plate cells in a format suitable for live-cell imaging (e.g., 96-well plate).

  • Treatment: Add the fluorescent probes to the cell media. Then, treat the cells with your RIPK2 PROTAC, negative controls, and positive controls for apoptosis (e.g., Staurosporine) and necrosis (e.g., a chemical inducer or heat shock).

  • Imaging: Place the plate in an incubated live-cell imaging system. Acquire images in the brightfield, green (Annexin V), and red (PI) channels every 1-2 hours for 24-48 hours.

  • Data Analysis:

    • Healthy cells: Negative for both Annexin V and PI.

    • Early Apoptotic cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic cells: Positive for both Annexin V and PI.

    • Primary Necrotic cells: PI positive, Annexin V may be weakly positive or negative.[15][16]

    • Quantify the number of cells in each category over time for each treatment condition. This kinetic data is crucial for distinguishing between rapid necrotic death and the more programmed progression of apoptosis.[13]

Problem 3: How do I assess the selectivity and potential off-target effects of my RIPK2 degrader?

Ensuring that your PROTAC selectively degrades RIPK2 without affecting other proteins is paramount for its use as a chemical probe or therapeutic.[11]

Suggested Action: Unbiased Proteomics Mass spectrometry (MS)-based proteomics is the gold standard for assessing degrader selectivity on a global scale.[11][17]

Proteomics MethodDescriptionAdvantagesConsiderations
Label-Free Quantification (LFQ) Compares the abundance of thousands of proteins between treated and control samples by analyzing peptide signal intensity.Unbiased, requires no special reagents for labeling.Can have variability; requires many biological replicates.
Tandem Mass Tag (TMT) Labeling Chemically labels peptides from different samples (e.g., control, PROTAC, negative control) with isobaric tags. Samples are pooled, and relative protein abundance is determined in a single MS run.High multiplexing capacity (up to 18 samples), precise quantification, reduces run-to-run variability.Higher upfront cost for labeling reagents.

Protocol: High-Level Workflow for Proteomics Analysis

  • Sample Preparation: Treat your cell line with a vehicle control, your active RIPK2 PROTAC, and an inactive negative control PROTAC for an optimized time period (e.g., 18-24 hours). Harvest the cells and prepare protein lysates.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • Labeling (for TMT): If using TMT, label the peptide samples from each condition with the appropriate isobaric tag. Pool the samples.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS/MS). The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments to determine their sequence and quantity.

  • Data Analysis: Use specialized software to identify the peptides and quantify the corresponding proteins across all samples. Generate volcano plots to visualize proteins that are significantly up- or down-regulated. The ideal result is a single, significant down-regulated point representing RIPK2 in the active PROTAC sample compared to controls. Any other significantly degraded proteins are potential off-targets.[17]

References

Technical Support Center: Interpreting Unexpected Results with PROTAC RIPK2 Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC RIPK2 Degrader-2. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is PROTAC RIPK2 Degrader-2 and how does it work?

PROTAC RIPK2 Degrader-2 is a Proteolysis Targeting Chimera designed for the targeted degradation of Receptor-Interacting Protein Kinase 2 (RIPK2). It is a heterobifunctional molecule with one end binding to RIPK2 and the other end recruiting an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[1][2] This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome.[3][4] This targeted degradation approach allows for the study of RIPK2-mediated signaling pathways.

Q2: What is the expected outcome of a successful experiment with PROTAC RIPK2 Degrader-2?

A successful experiment should demonstrate a dose-dependent decrease in RIPK2 protein levels.[1][5] This is typically observed via Western blotting or other protein quantification methods. The degradation of RIPK2 should subsequently lead to the inhibition of downstream signaling pathways, such as the NF-κB and MAPK pathways, which can be measured by assessing the levels of downstream markers like phosphorylated IκBα or secreted cytokines (e.g., TNFα).[6][7][8]

Q3: At what concentration and for how long should I treat my cells?

The optimal concentration and treatment time can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. Based on available data, RIPK2 degradation can be observed with concentrations ranging from nanomolar to low micromolar, and treatment times typically range from 4 to 24 hours.[1][5]

Troubleshooting Guide

Issue 1: No or minimal degradation of RIPK2 is observed.

This is a common issue that can arise from several factors. Below is a table summarizing potential causes and recommended solutions.

Potential Cause Recommended Solution
Poor Cell Permeability Although designed to be cell-permeable, issues can still arise in certain cell types.[9][10] Consider using a different cell line or performing a cell permeability assay.
Inefficient Ternary Complex Formation The formation of the RIPK2-PROTAC-E3 ligase complex is crucial for degradation.[11][12] Verify the expression of the recruited E3 ligase (e.g., VHL) in your cell line. If E3 ligase levels are low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.
Rapid RIPK2 Protein Synthesis If the rate of RIPK2 synthesis is faster than the rate of degradation, you may not observe a significant decrease in total protein levels.[13] Try co-treatment with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) as a control experiment to assess the degradation rate.
Experimental/Technical Issues Incorrect PROTAC concentration, inactive compound, or issues with protein detection can lead to a lack of observed degradation. Confirm the concentration and integrity of your PROTAC stock. Optimize your Western blotting or other detection methods.
Issue 2: The "Hook Effect" is observed.

The hook effect is characterized by a decrease in degradation efficiency at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[14][15][16][17]

Potential Cause Explanation & Solution
Formation of Non-productive Binary Complexes At high concentrations, the PROTAC can form binary complexes with either RIPK2 or the E3 ligase, which are not competent for degradation.[15][17] This reduces the formation of the productive ternary complex. To overcome this, perform a detailed dose-response experiment to identify the optimal concentration range for maximal degradation and avoid using concentrations that are too high.
Issue 3: Off-target protein degradation is suspected.

PROTACs can sometimes induce the degradation of proteins other than the intended target.[4][15]

Potential Cause Recommended Solution
Non-specific Binding The PROTAC may have some affinity for other proteins, leading to their degradation. Perform a proteome-wide analysis (e.g., mass spectrometry-based proteomics) to identify any off-target effects.[18] Use a negative control PROTAC (a molecule that binds to the E3 ligase but not RIPK2) to distinguish between RIPK2-dependent and independent effects.
Issue 4: Upregulation of RIPK2 is observed.

While less common, in some instances, treatment with a PROTAC can lead to an increase in the target protein levels.

Potential Cause Recommended Solution
Feedback Mechanisms The degradation of RIPK2 might trigger a compensatory feedback loop that increases RIPK2 transcription and translation. Measure RIPK2 mRNA levels using RT-qPCR to investigate this possibility.[18]
Inhibition of Degradation Pathway At very high concentrations, the PROTAC might interfere with the normal cellular protein degradation machinery, leading to the accumulation of various proteins, including RIPK2. This is another manifestation of the hook effect. Lower the concentration of the PROTAC.

Quantitative Data Summary

The following table provides a summary of typical quantitative data obtained from in vitro experiments with RIPK2 PROTACs.

Parameter Description Typical Value Range Reference
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the target protein.0.8 nM - 30 µM[1][2]
Dₘₐₓ The maximum percentage of protein degradation achieved.> 90%[19][]
Time to Onset The time required to observe significant protein degradation.4 - 24 hours[5]

Key Experimental Protocols

Protocol 1: Western Blotting for RIPK2 Degradation

This protocol is to assess the levels of RIPK2 protein following treatment with PROTAC RIPK2 Degrader-2.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., THP-1) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[21]

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of PROTAC RIPK2 Degrader-2 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 16 hours).[1]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[21]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the RIPK2 band intensity to the loading control.

    • Calculate the percentage of RIPK2 degradation relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to verify the formation of the RIPK2-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the optimal concentration of PROTAC RIPK2 Degrader-2 (determined from the degradation assay) for a shorter duration (e.g., 1-4 hours) to capture the complex before degradation.

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with an antibody against the E3 ligase (e.g., VHL) or RIPK2 overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the proteins from the beads by boiling in Laemmli buffer.

    • Perform Western blotting as described in Protocol 1, probing for RIPK2 (if you immunoprecipitated the E3 ligase) or the E3 ligase (if you immunoprecipitated RIPK2).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC RIPK2 Degrader-2 RIPK2 RIPK2 (Target Protein) PROTAC->RIPK2 Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits Ternary_Complex RIPK2-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of RIPK2 Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation RIPK2 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for PROTAC RIPK2 Degrader-2.

RIPK2_Signaling cluster_0 Upstream Activation cluster_1 RIPK2-Mediated Signaling cluster_2 Downstream Effects NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 Activates Ubiquitination Ubiquitination RIPK2->Ubiquitination Undergoes TAK1 TAK1 Ubiquitination->TAK1 Recruits IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines Troubleshooting_Workflow Start Unexpected Result with PROTAC RIPK2 Degrader-2 No_Degradation No/Minimal RIPK2 Degradation Start->No_Degradation Hook_Effect Hook Effect Observed Start->Hook_Effect Off_Target Suspected Off-Target Effects Start->Off_Target Check_Permeability Check Cell Permeability No_Degradation->Check_Permeability Yes Check_E3 Verify E3 Ligase Expression No_Degradation->Check_E3 Yes Check_Synthesis Assess Protein Synthesis Rate No_Degradation->Check_Synthesis Yes Optimize_Dose Optimize PROTAC Concentration Hook_Effect->Optimize_Dose Yes Proteomics Perform Proteomics Off_Target->Proteomics Yes Negative_Control Use Negative Control PROTAC Off_Target->Negative_Control Yes

References

RIPK2 PROTACs Linker Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the linker optimization for Receptor-Interacting Protein Kinase 2 (RIPK2) PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the development and optimization of RIPK2 PROTACs, with a focus on linker-related challenges.

Problem Potential Causes Suggested Solutions
Poor RIPK2 Degradation (High DC50, Low Dmax) 1. Suboptimal Linker Length or Rigidity: The linker may not effectively bridge RIPK2 and the E3 ligase to form a stable ternary complex.[1] 2. Inefficient Ternary Complex Formation: The geometry of the PROTAC may not favor the protein-protein interactions required for ubiquitination.[2] 3. Incorrect E3 Ligase Choice: The selected E3 ligase (e.g., VHL, CRBN, IAP) may not be optimal for RIPK2 degradation in the chosen cell line.[3] 4. Low Cell Permeability: The PROTAC's physicochemical properties, often influenced by the linker, may hinder its ability to cross the cell membrane.[4]1. Vary Linker Length and Composition: Synthesize a library of PROTACs with different linker lengths (e.g., using PEG or alkyl chains of varying units) and rigidities (e.g., incorporating cyclic structures).[1] 2. Biophysical Assays: Use techniques like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to quantify ternary complex formation and cooperativity.[5] 3. Test Different E3 Ligase Ligands: Synthesize PROTACs with warheads for alternative E3 ligases (e.g., if a VHL-based PROTAC is inefficient, try one recruiting CRBN or IAP).[6] 4. Optimize Physicochemical Properties: Modify the linker to reduce lipophilicity and improve solubility. For example, replacing a highly lipophilic linker with a more hydrophilic one can improve cell permeability and overall efficacy.[7]
"Hook Effect" Observed 1. High PROTAC Concentration: At high concentrations, the PROTAC can form binary complexes with either RIPK2 or the E3 ligase, preventing the formation of the productive ternary complex.[2]1. Perform a Full Dose-Response Curve: Ensure that a wide range of PROTAC concentrations is tested to identify the optimal concentration for degradation and to characterize the hook effect.[2] 2. Model Ternary Complex Formation: Utilize biophysical assays to understand the stoichiometry of binding and guide dose selection for cellular experiments.
Off-Target Protein Degradation 1. Lack of Specificity in RIPK2 Warhead: The ligand targeting RIPK2 may have affinity for other kinases. 2. Linker-Induced Neo-Substrate Interactions: The PROTAC may bring the E3 ligase into proximity with proteins other than RIPK2.1. Proteomics Analysis: Perform unbiased proteomics (e.g., mass spectrometry-based) to identify all proteins degraded upon PROTAC treatment. 2. Modify Linker Attachment Point: Altering the vector on the RIPK2 binder where the linker is attached can change the orientation of the recruited E3 ligase and improve selectivity.[1] 3. Select a More Specific RIPK2 Binder: If available, use a more selective warhead for RIPK2.
Poor Solubility and Bioavailability 1. High Lipophilicity and Molecular Weight: PROTACs, due to their bifunctional nature, often have high molecular weights and lipophilicity, leading to poor solubility.[4]1. Linker Modification: Introduce more polar functional groups or heteroatoms into the linker to increase solubility.[3] 2. Formulation Strategies: For in vivo studies, consider formulation approaches like using a slow-release matrix to improve exposure and duration of action.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and evaluation of RIPK2 PROTACs.

Q1: What is the optimal linker length for a RIPK2 PROTAC?

A1: There is no single "optimal" linker length. The ideal length and composition depend on the specific RIPK2 binder and E3 ligase ligand being used. It is crucial to empirically determine the optimal linker by synthesizing and testing a series of PROTACs with varying linker lengths (e.g., different numbers of ethylene glycol or alkyl units).[1] The goal is to identify a linker that facilitates the formation of a stable and productive ternary complex between RIPK2 and the E3 ligase.

Q2: Which E3 ligase is best for degrading RIPK2?

A2: Several E3 ligases, including VHL, CRBN, and IAP, have been successfully recruited to degrade RIPK2.[6] The choice of E3 ligase can significantly impact degradation efficiency and cell-type specificity. For example, IAP-based PROTACs have shown high potency for RIPK2 degradation.[8] It is recommended to test PROTACs recruiting different E3 ligases to identify the most effective one for your specific experimental system.

Q3: How does the linker composition affect PROTAC performance?

A3: The linker's chemical composition influences several key properties of the PROTAC, including its solubility, permeability, and ability to induce a productive ternary complex.[9] Linkers can range from flexible polyethylene glycol (PEG) chains to more rigid structures containing cyclic elements.[3] Modifying the linker is a key strategy for optimizing a PROTAC's overall profile, including reducing lipophilicity and improving microsomal stability.[7][10]

Q4: What are the key assays to characterize RIPK2 PROTACs?

A4: A multi-tiered assay cascade is essential for characterizing RIPK2 PROTACs:

  • Biochemical Assays: Measure the binding affinity of the PROTAC to both RIPK2 and the E3 ligase independently.[11]

  • Biophysical Assays: Techniques like HTRF or AlphaLISA can be used to measure the formation and stability of the ternary complex (RIPK2-PROTAC-E3 ligase).[11]

  • Cellular Degradation Assays: Western blotting or capillary-based immunoassays are used to determine the concentration-dependent degradation of RIPK2 (DC50 and Dmax) in a relevant cell line (e.g., THP-1).[6]

  • Functional Assays: Measure the downstream consequences of RIPK2 degradation, such as the inhibition of MDP-stimulated IL-8 or TNF-α production.[7][12]

  • Selectivity Assays: Use proteomics to assess the selectivity of the PROTAC and identify any off-target degradation.

  • In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In animal models, measure the PROTAC's exposure over time and the corresponding levels of RIPK2 in relevant tissues.[13]

Q5: How can I overcome the poor drug-like properties of PROTACs?

A5: The large size and often greasy nature of PROTACs present challenges for achieving good drug-like properties.[4] A key optimization strategy is to reduce the lipophilicity of the molecule. This can be achieved by modifying the linker, the RIPK2 binder, or the E3 ligase ligand to incorporate more polar features.[7] For instance, replacing a lipophilic binder with a less lipophilic one can significantly improve properties like solubility.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for exemplary RIPK2 PROTACs from published literature.

Table 1: In Vitro Degradation Potency of RIPK2 PROTACs

CompoundRIPK2 BinderE3 Ligase LigandLinker TypeCell LinepDC50Reference
PROTAC 1Aminobenzothiazole-quinolineVHLPEG-basedTHP-18.7 ± 0.1[6]
PROTAC 2Aminobenzothiazole-quinolineIAPPEG-basedTHP-19.4 ± 0.1[6]
PROTAC 3Aminobenzothiazole-quinolineCereblonPEG-basedTHP-18.4 ± 0.1[6]
Compound 20Aminopyrazolyl-quinazolineIAPSemi-rigid heteroaromaticTHP-1-[10]

Note: pDC50 is the negative logarithm of the half-maximal degradation concentration.

Key Experimental Protocols

1. Western Blot for RIPK2 Degradation (DC50 Determination)

  • Cell Culture and Treatment: Seed THP-1 cells (or another appropriate cell line) in 12-well plates. Allow cells to adhere overnight. Treat the cells with a serial dilution of the RIPK2 PROTAC (typically ranging from picomolar to micromolar concentrations) for a specified time (e.g., 18 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the RIPK2 signal to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining RIPK2 against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.

2. Ternary Complex Formation Assay (HTRF/AlphaLISA)

  • Reagent Preparation: Prepare assay buffer and solutions of the purified RIPK2 protein, the E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB), and the PROTAC at various concentrations.

  • Assay Plate Setup: In a microplate, add the RIPK2 protein, the E3 ligase complex, and the PROTAC.

  • Detection Antibody/Bead Addition: For HTRF, add donor and acceptor-labeled antibodies that recognize tags on RIPK2 and the E3 ligase. For AlphaLISA, add donor and acceptor beads conjugated to antibodies against the protein tags.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and signal development.

  • Signal Reading: Read the plate on an HTRF or AlphaLISA-compatible plate reader.

  • Data Analysis: The signal is proportional to the amount of ternary complex formed. A bell-shaped curve is often observed when plotting the signal against the PROTAC concentration, which is characteristic of ternary complex formation and the subsequent "hook effect" at high concentrations.[11]

Visualizations

RIPK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 Ligand Binding & Oligomerization Ub Ubiquitination RIPK2->Ub Autophosphorylation TAK1 TAK1 Ub->TAK1 Activation IKK Complex IKKα/β/γ TAK1->IKK Complex Phosphorylation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB (p65/p50) IκBα->NF-κB Release NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression

Caption: The NOD-RIPK2 signaling pathway leading to pro-inflammatory gene expression.[12]

PROTAC_Development_Workflow Target_Selection 1. Target Selection (e.g., RIPK2) Binder_ID 2. Identification of Binders (RIPK2 Warhead & E3 Ligand) Target_Selection->Binder_ID Linker_Design 3. Linker Design & PROTAC Synthesis Binder_ID->Linker_Design Ternary_Complex 4. Biophysical Characterization (Ternary Complex Formation) Linker_Design->Ternary_Complex Cellular_Assays 5. Cellular Assays (Degradation, Function) Ternary_Complex->Cellular_Assays Optimization 6. Structure-Activity Relationship (SAR) & Optimization Cellular_Assays->Optimization Optimization->Linker_Design Iterative Cycle In_Vivo 7. In Vivo Studies (PK/PD, Efficacy) Optimization->In_Vivo

Caption: A general workflow for the development and optimization of PROTACs.

Linker_Properties_Efficacy cluster_linker Linker Properties cluster_protac PROTAC Characteristics Length Length Ternary_Complex Ternary Complex Stability & Geometry Length->Ternary_Complex Composition Composition Composition->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Rigidity Rigidity Rigidity->Ternary_Complex Attachment_Point Attachment Point Attachment_Point->Ternary_Complex Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochem->Efficacy

Caption: The relationship between linker properties and overall PROTAC efficacy.

References

addressing PROTAC RIPK degrader-2 aggregation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC RIPK2 degrader-2. The information provided aims to address common challenges, with a focus on resolving aggregation issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is PROTAC RIPK2 degrader-2 and what is its mechanism of action?

PROTAC RIPK2 degrader-2 is a proteolysis-targeting chimera designed to selectively induce the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to RIPK2, and the other end recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL), inhibitor of apoptosis (IAP) proteins, or cereblon (CRBN). This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome.

Q2: What is the role of RIPK2 in cellular signaling?

RIPK2 is a crucial kinase in the innate immune system. It functions as a key downstream signaling molecule for NOD-like receptors (NOD1 and NOD2). Upon activation, RIPK2 mediates the activation of NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines. Dysregulation of the RIPK2 pathway has been linked to inflammatory conditions and some cancers.

Q3: Why is aggregation a potential issue with PROTACs like RIPK2 degrader-2?

PROTACs are often large molecules that fall into the "beyond rule of five" category, which can lead to poor solubility and a higher tendency to aggregate. Their complex structures, consisting of two ligands and a flexible linker, can make them prone to self-association, especially at higher concentrations. This aggregation can reduce the effective concentration of the degrader, leading to decreased efficacy and potential experimental artifacts.

Q4: How can I detect aggregation of my PROTAC RIPK2 degrader-2 solution?

Several biophysical techniques can be used to detect and quantify aggregation. Visual inspection for cloudiness or precipitates is a simple first step. More sensitive methods include:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the detection of high molecular weight aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.

  • Analytical Ultracentrifugation (AUC): A powerful technique to characterize the size, shape, and distribution of macromolecules and their aggregates.

Troubleshooting Guide: Aggregation Issues

This guide provides a systematic approach to troubleshooting and resolving aggregation of PROTAC RIPK2 degrader-2.

Initial Assessment

If you suspect aggregation, first confirm its presence using one of the detection methods mentioned above. The following workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow start Suspicion of Aggregation confirm Confirm Aggregation (e.g., DLS, SEC) start->confirm is_aggregated Aggregation Confirmed? confirm->is_aggregated no_aggregation No Aggregation Detected. Re-evaluate experimental setup. is_aggregated->no_aggregation No troubleshoot Initiate Troubleshooting is_aggregated->troubleshoot Yes optimize_solubility Optimize Solubility troubleshoot->optimize_solubility adjust_buffer Adjust Buffer Conditions troubleshoot->adjust_buffer use_additives Use Additives troubleshoot->use_additives optimize_handling Optimize Handling & Storage troubleshoot->optimize_handling reassess Re-assess Aggregation optimize_solubility->reassess adjust_buffer->reassess use_additives->reassess optimize_handling->reassess is_resolved Aggregation Resolved? reassess->is_resolved proceed Proceed with Experiment is_resolved->proceed Yes further_optimization Further Optimization Needed. Consult literature or technical support. is_resolved->further_optimization No

Figure 1: A logical workflow for troubleshooting PROTAC aggregation.
Strategies to Mitigate Aggregation

1. Formulation and Solubility Enhancement

Poor aqueous solubility is a common cause of aggregation for lipophilic drugs like many PROTACs.

  • Amorphous Solid Dispersions (ASDs): This is a well-established technique to improve the solubility of poorly soluble drugs. By dispersing the PROTAC in a polymer matrix, recrystallization is prevented, and supersaturated solutions can be achieved.

  • Use of Excipients: Incorporating excipients like polymers (e.g., HPMCAS, PVP) or surfactants can enhance solubility and stability.

Formulation Strategy Key Excipients/Polymers Mechanism of Action Reference
Amorphous Solid Dispersion (ASD)HPMCAS, Eudragit, SoluplusEmbeds the drug amorphously in a polymer matrix to prevent crystallization and enhance dissolution.
Co-amorphous FormulationsLow-molecular-weight excipientsForms a single amorphous phase with the drug, potentially through hydrogen bonding.
Self-Emulsifying Drug Delivery Systems (SEDDS)Oils, surfactants, co-solventsForms a fine emulsion in aqueous media, increasing the surface area for dissolution.
Micelles and NanoparticlesPolymers, lipidsEncapsulates the PROTAC to improve solubility and delivery.

2. Buffer and Solution Optimization

The composition of your experimental buffer can significantly impact PROTAC stability.

  • pH Adjustment: Proteins are least soluble at their isoelectric point (pI). Adjusting the buffer pH away from the pI of RIPK2 and to a range where the PROTAC is most stable can prevent aggregation.

  • Salt Concentration: The ionic strength of the buffer can affect electrostatic interactions. Systematically screen different salt concentrations to find the optimal condition.

  • Use of Additives:

    • Reducing Agents: For PROTACs or target proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of disulfide-linked aggregates.

    • Detergents: Low concentrations of non-denaturing detergents (e.g., Tween-20, CHAPS) can help solubilize hydrophobic patches and prevent aggregation.

    • Glycerol: Can act as a cryoprotectant and stabilizer, especially during freeze-thaw cycles.

Parameter Recommendation Rationale Reference
pH Adjust to be at least 1 unit away from the pI of RIPK2.Minimizes charge-related aggregation.
Salt Concentration Screen a range of salt concentrations (e.g., 50-250 mM NaCl).Optimizes electrostatic interactions and solubility.
Reducing Agents Add 1-5 mM DTT or TCEP if disulfide bonding is suspected.Prevents the formation of intermolecular disulfide bonds.
Detergents Include 0.01-0.1% non-ionic detergent (e.g., Tween-20).Solubilizes hydrophobic regions that can lead to aggregation.
Glycerol Add 5-20% (v/v) for long-term storage or freeze-thaw cycles.Acts as a cryoprotectant and protein stabilizer.

3. Handling and Storage

  • Concentration: Work with the lowest effective concentration of the PROTAC. High concentrations can promote aggregation.

  • Temperature: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. For some proteins, aggregation can occur at lower temperatures, so incubation temperatures during experiments may need to be optimized.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

  • Sample Preparation: Prepare the PROTAC RIPK2 degrader-2 solution in the desired buffer. The solution must be visually clear and free of dust. Filter the buffer through a 0.22 µm filter before use.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including temperature and scattering angle.

  • Measurement: Carefully transfer the sample to a clean cuvette. Place the cuvette in the instrument and initiate the measurement.

  • Data Analysis: The instrument software will generate a particle size distribution report. The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.

Protocol 2: Western Blot for Assessing RIPK2 Degradation

  • Cell Culture and Treatment: Plate cells (e.g., THP-1) and allow them to adhere. Treat the cells with a dose-response of PROTAC RIPK2 degrader-2 for a specified time (e.g., 16-18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against RIPK2 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

G cluster_1 RIPK2 Signaling Pathway NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Activation Ub Ubiquitination RIPK2->Ub TAK1 TAK1 Complex Ub->TAK1 MAPK MAPK Pathway TAK1->MAPK IKK IKK Complex TAK1->IKK Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB NF-κB Activation IKK->NFkB NFkB->Cytokines

Figure 2: Simplified RIPK2 signaling pathway leading to inflammation.

This technical support guide is intended to provide general advice. Optimal conditions for your specific experimental setup may vary and require empirical determination.

best practices for storing and handling PROTAC RIPK degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of PROTAC RIPK degrader-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a nonpeptidic, heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[1][2][3] It is designed to selectively target the serine-threonine kinase RIPK2 for degradation.[1][2][3][4] The molecule consists of a ligand that binds to RIPK2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5][6] This dual binding facilitates the ubiquitination of RIPK2, marking it for destruction by the proteasome.[7] This compound is used in research to study the roles of RIPK2 in cellular pathways, such as apoptosis and inflammation, and to investigate its potential in diseases like cancer and diabetes.[5][6]

Q2: How should I store the compound?

A2: Proper storage is critical to maintain the stability and potency of this compound. Recommended storage conditions vary for the lyophilized powder and dissolved stock solutions.

FormStorage TemperatureShelf LifeRecommendations
Lyophilized Powder -20°C3 years[5]Keep desiccated.[8]
4°C2 years[5]For shorter-term storage.
Stock Solution (in solvent) -80°C6 months - 2 years[1][5][6]Recommended. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][6][8]
-20°C1 month - 1 year[1][5][6][8]For short-term use.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[4] Due to its high molecular weight, it may require assistance to fully dissolve.

SolventMaximum ConcentrationPreparation Tips
DMSO 150 mg/mL (141.47 mM)[4][5]To aid dissolution, gently warm the tube to 37°C and use an ultrasonic bath.[1][4][5]
Water < 0.1 mg/mL (Insoluble)[4]Not recommended for creating stock solutions.
In Vivo Formulation ≥ 7.5 mg/mL (7.07 mM)[5]A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh on the day of use.[5][6]

Experimental and Troubleshooting Guides

Diagram: this compound Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC RIPK Degrader-2 Ternary RIPK2-PROTAC-VHL PROTAC->Ternary Binds RIPK2 RIPK2 Target Protein RIPK2->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitinated RIPK2 Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated degradation of the RIPK2 protein.

Q4: I am not observing degradation of RIPK2. What should I check?

A4: Failure to observe target degradation is a common issue in PROTAC experiments. Consider the following troubleshooting steps:

  • Confirm Compound Integrity: Ensure the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.[1][8]

  • Optimize Concentration and Time: PROTACs operate catalytically and require careful optimization. Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to find the optimal conditions.[5][9] For example, in THP-1 cells, RIPK2 degradation was observed after 16 hours of treatment with concentrations up to 30 µM.[5][6]

  • Check Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[10][11] If direct measurement is not possible, consider using a positive control PROTAC known to work in your cell line.

  • Verify E3 Ligase Expression: The targeted E3 ligase (VHL) must be present and active in your experimental cell line. Check VHL expression levels via Western blot or proteomics data. Low VHL abundance can limit degradation efficiency.[12]

  • Assess Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex (RIPK2-PROTAC-VHL).[10] This can be experimentally verified using co-immunoprecipitation (Co-IP) or cellular thermal shift assays (CETSA).[13][14]

  • Consider Target Half-Life: The intrinsic turnover rate of the target protein can impact the observable degradation.[15] Proteins with very short half-lives may be difficult to degrade further.

Q5: I see less degradation at higher concentrations. Why is that?

A5: This phenomenon is known as the "hook effect" and is characteristic of PROTACs.[9][16][17] At very high concentrations, the PROTAC can form separate binary complexes (PROTAC-RIPK2 and PROTAC-VHL) more readily than the productive ternary complex.[9][16] This reduces the efficiency of ubiquitination and subsequent degradation.[16] Observing a hook effect is a good indicator that your compound is working via the expected mechanism.[9] If this occurs, use concentrations at or below the optimal point (Dmax) for your experiments.

Diagram: Troubleshooting Logic for Lack of Degradation

Troubleshooting_Workflow cluster_solutions Potential Solutions Start No RIPK2 Degradation Observed Check_Compound 1. Verify Compound Integrity (Storage, Freeze-Thaw) Start->Check_Compound Optimize 2. Optimize Dose & Time (Matrix Titration) Check_Compound->Optimize If OK Sol_Compound Use fresh compound/aliquot Check_Compound->Sol_Compound Check_Ligase 3. Confirm VHL E3 Ligase Expression in Cells Optimize->Check_Ligase If No Effect Sol_Optimize Identify DC50 and Dmax Optimize->Sol_Optimize Check_Complex 4. Test Ternary Complex Formation (e.g., Co-IP) Check_Ligase->Check_Complex If Expressed Sol_Ligase Choose different cell line Check_Ligase->Sol_Ligase Success Degradation Observed Check_Complex->Success If Formed Sol_Complex Re-design PROTAC Check_Complex->Sol_Complex

Caption: A logical workflow for troubleshooting failed degradation experiments.

Q6: How can I confirm that the observed protein loss is due to proteasomal degradation?

A6: To validate that the reduction in RIPK2 levels is mediated by the proteasome, you can perform a co-treatment experiment. Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours before adding this compound.[13] If the PROTAC's activity is proteasome-dependent, the inhibitor should "rescue" RIPK2 from degradation, and its levels will be comparable to the vehicle-treated control.[13]

Q7: How do I assess the downstream functional consequences of RIPK2 degradation?

A7: RIPK2 is a key adaptor protein in signaling pathways that lead to the activation of transcription factors like NF-κB.[18][19] Degrading RIPK2 should therefore inhibit these downstream events.

  • NF-κB Activation: Measure the phosphorylation of key downstream proteins (e.g., IKKα/β, IκBα) or use a reporter assay to quantify NF-κB transcriptional activity.

  • Cytokine Production: In relevant cell types (e.g., immune cells), measure the secretion of pro-inflammatory cytokines that are dependent on RIPK2 signaling.

  • Cell Viability: Assess the effect of RIPK2 degradation on cell proliferation and viability using assays like MTT, MTS, or CTG.[][21]

Diagram: Simplified RIPK2 Signaling and PROTAC Intervention

RIPK2_Pathway cluster_pathway Canonical RIPK2 Signaling cluster_intervention PROTAC Intervention Receptor Nod-like Receptor (NLR) RIPK2_node RIPK2 Receptor->RIPK2_node Recruits TAK1 TAK1 Complex RIPK2_node->TAK1 Degradation RIPK2 Degradation IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation PROTAC_int PROTAC RIPK Degrader-2 PROTAC_int->RIPK2_node Induces Degradation

Caption: Inhibition of the RIPK2 signaling pathway via PROTAC-mediated degradation.

Key Experimental Protocols

Protocol 1: Western Blotting for RIPK2 Degradation

This protocol is a general guideline for assessing RIPK2 protein levels following treatment.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., THP-1) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[22]

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 16 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[23]

  • Sample Preparation and Electrophoresis:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.[23]

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[22] The gel percentage should be appropriate for the molecular weight of RIPK2 (~61 kDa).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23]

    • Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C.[23]

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ to determine the percentage of RIPK2 degradation relative to the loading control.

Protocol 2: Cell Viability Assay (MTS/CTG)

This protocol assesses the effect of RIPK2 degradation on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells for vehicle control (e.g., 0.1% DMSO) and no-cell background controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo® for ATP measurement or an MTS reagent) to each well according to the manufacturer's instructions.

  • Measurement: After a short incubation, measure luminescence (for CTG) or absorbance (for MTS) using a plate reader.

  • Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results to determine the IC50 or GI50 value.

References

Validation & Comparative

Validating the Specificity of a Novel RIPK2 PROTAC Degrader: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a next-generation PROTAC RIPK2 degrader, PROTAC 6, against alternative small-molecule inhibitors. This guide is supported by experimental data to validate the specificity and guide the selection of appropriate tools for RIPK2-targeted research.

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system. It functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2, activating pro-inflammatory pathways such as NF-κB and MAPK.[1][2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of a target protein rather than simply inhibiting its activity. This guide focuses on a highly selective IAP-based PROTAC, referred to as PROTAC 6, and compares its specificity and potency with established small-molecule RIPK2 inhibitors, WEHI-345 and CSLP37.

Performance Comparison: PROTAC 6 vs. Small-Molecule Inhibitors

The following tables summarize the quantitative data on the on-target potency and selectivity of PROTAC 6, WEHI-345, and CSLP37.

Compound Molecule Type Target Cell Line pDC50¹ Dmax² (%) Reference
PROTAC 6PROTAC DegraderRIPK2THP-19.4 ± 0.1>95[4]
PROTAC 6PROTAC DegraderRIPK2hPBMCs9.4 ± 0.294.3 ± 3.2[4]
¹ pDC50: The negative logarithm of the half-maximal degradation concentration.
² Dmax: The maximum percentage of protein degradation achieved.
Compound Molecule Type Target Assay Type IC50 (nM) Selectivity Notes Reference
WEHI-345Small-Molecule InhibitorRIPK2Kinase Assay130Selective over RIPK1, RIPK4, and RIPK5.[5][6]
CSLP37Small-Molecule InhibitorRIPK2Kinase Assay16.3>20-fold selective versus ALK2.[7]

Specificity Profile of PROTAC 6: A Proteomics Deep Dive

A key advantage of PROTACs is their potential for high specificity. To validate the selectivity of PROTAC 6, a global proteomics study was conducted in U-87 MG and THP-1 cells. The results demonstrated remarkable specificity for RIPK2.

Key Findings from Proteomics Analysis:

  • In U-87 MG cells treated with 1 nM of PROTAC 6 for 6 hours, RIPK2 was the only protein significantly degraded .[4]

  • In the same cell line, at a higher concentration of 10 nM, PROTAC 6 maintained its high selectivity for RIPK2.[4]

This high degree of selectivity minimizes the potential for off-target effects, making PROTAC 6 a valuable tool for precisely studying the physiological roles of RIPK2.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Culture and Treatment
  • THP-1 and U-87 MG cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Human peripheral blood mononuclear cells (hPBMCs) were isolated from whole blood using a Ficoll-Paque gradient.

  • For degradation studies, cells were treated with varying concentrations of PROTAC 6, WEHI-345, or CSLP37 for the indicated times.

Protein Degradation Analysis (Western Blot)
  • Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against RIPK2 and a loading control (e.g., β-actin or GAPDH).

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry analysis was performed to quantify protein levels, and the percentage of degradation was calculated relative to vehicle-treated controls.

Quantitative Proteomics (Mass Spectrometry)
  • U-87 MG or THP-1 cells were treated with PROTAC 6 or vehicle control.

  • Cells were harvested, lysed, and proteins were digested into peptides using trypsin.

  • Peptides were labeled with tandem mass tags (TMT) for multiplexed analysis.

  • The labeled peptides were fractionated by high-pH reversed-phase liquid chromatography.

  • Fractions were analyzed by LC-MS/MS on a high-resolution mass spectrometer.

  • Raw data was processed using a suitable software suite (e.g., MaxQuant) to identify and quantify proteins.

  • Differential protein abundance between PROTAC 6-treated and control samples was determined to identify degraded proteins.

In Vitro Kinase Inhibition Assay
  • The inhibitory activity of WEHI-345 and CSLP37 against RIPK2 was determined using a biochemical kinase assay (e.g., ADP-Glo or similar).

  • Recombinant RIPK2 enzyme was incubated with the test compound and a suitable substrate in the presence of ATP.

  • The amount of ADP produced, which is proportional to the kinase activity, was measured.

  • IC50 values were calculated from the dose-response curves.

Visualizing the Molecular Landscape

To better understand the biological context and experimental approaches, the following diagrams were generated.

RIPK2_Signaling_Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Activation Ubiquitination Ubiquitination RIPK2->Ubiquitination TAK1 TAK1 Complex Ubiquitination->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation Gene Transcription MAPK->Inflammation Gene Transcription

Caption: The RIPK2 signaling pathway, initiated by NOD1/NOD2 activation.

PROTAC_Mechanism PROTAC PROTAC 6 (IAP-based) Ternary_Complex Ternary Complex (RIPK2-PROTAC-E3) PROTAC->Ternary_Complex RIPK2 RIPK2 (Target Protein) RIPK2->Ternary_Complex E3_Ligase IAP E3 Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of RIPK2 Ternary_Complex->Polyubiquitination Proximity-induced Ub Ubiquitin Ub->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for the IAP-based PROTAC 6 targeting RIPK2.

Specificity_Validation_Workflow Start Start: Treat Cells with PROTAC 6 or Vehicle Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Tryptic_Digest Tryptic Digestion Cell_Lysis->Tryptic_Digest TMT_Labeling TMT Labeling Tryptic_Digest->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis and Protein Quantification LC_MS->Data_Analysis Results Identify Significantly Downregulated Proteins Data_Analysis->Results

Caption: Experimental workflow for quantitative proteomics-based specificity validation.

References

A Head-to-Head Comparison: PROTAC RIPK Degrader-2 vs. RIPK2 Inhibitors in Modulating Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) has emerged as a promising therapeutic strategy for a host of inflammatory and autoimmune diseases. This guide provides an objective comparison of two distinct approaches to targeting RIPK2: degradation via PROTAC RIPK Degrader-2 and functional inhibition by small molecule inhibitors. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed methodologies for key assays.

At the heart of innate immunity, RIPK2 acts as a critical signaling node downstream of the pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, RIPK2 orchestrates a signaling cascade that culminates in the activation of the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in conditions such as inflammatory bowel disease, sarcoidosis, and certain cancers.

Mechanism of Action: Degradation vs. Inhibition

This compound and RIPK2 inhibitors employ fundamentally different strategies to neutralize the activity of RIPK2.

This compound is a heterobifunctional molecule, a proteolysis-targeting chimera (PROTAC), that is designed to eliminate the RIPK2 protein entirely. It achieves this by simultaneously binding to RIPK2 and an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase. This proximity induces the ubiquitination of RIPK2, marking it for degradation by the cell's natural disposal system, the proteasome. This event-driven, catalytic mechanism means a single PROTAC molecule can trigger the degradation of multiple RIPK2 proteins.

RIPK2 inhibitors , on the other hand, are small molecules that function by occupying the active site of the RIPK2 kinase domain. These inhibitors can be classified as either Type I, which are ATP-competitive and bind to the active conformation of the kinase, or Type II, which bind to an inactive conformation. By blocking the kinase activity, these inhibitors prevent the autophosphorylation of RIPK2, a crucial step for the recruitment of downstream signaling partners and the subsequent activation of inflammatory pathways. Some inhibitors also function by disrupting the interaction between RIPK2 and other proteins essential for its function, such as XIAP.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data for the efficacy of PROTAC-mediated degradation and small molecule inhibition of RIPK2. It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

PROTAC NameE3 LigaseCell LineDC50 (nM)Dmax (%)Citation
PROTAC 1 (VHL-based) VHLTHP-12.0>90[1]
PROTAC 2 (IAP-based) IAPTHP-1~0.4>95[2]
PROTAC 3 (Cereblon-based) CereblonTHP-12.5>90[1]
  • DC50 : Half-maximal degradation concentration.

  • Dmax : Maximum percentage of protein degradation.

Inhibitor NameTypeAssayIC50 (nM)Citation
Compound 10w Not SpecifiedRIPK2 Kinase Assay0.6[3][4]
BI 706039 Not SpecifiedMDP-induced TNF-α (human cells)< 1.0[4]
OD36 MacrocyclicRIPK2 Kinase Assay5.3[5]
Gefitinib Type IRIPK2 Tyrosine Phosphorylation51[1][5]
WEHI-345 Type IRIPK2 Kinase Assay130[4]
  • IC50 : Half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/2 NOD1/2 Bacterial Peptidoglycan->NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 recruits RIPK2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK Complex IKK Complex RIPK2->IKK Complex E3 Ligase (XIAP) E3 Ligase (XIAP) E3 Ligase (XIAP)->RIPK2 K63-linked ubiquitination Ub Ubiquitin MAPK MAPK TAK1->MAPK IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes translocation & transcription

Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory gene expression.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell Culture Cell Culture Compound Treatment PROTAC or Inhibitor Treatment Cell Culture->Compound Treatment Stimulation MDP/LPS Stimulation Compound Treatment->Stimulation Cell Lysis Cell Lysis Stimulation->Cell Lysis Supernatant Collection Supernatant Collection Stimulation->Supernatant Collection Western Blot Western Blot (RIPK2 Degradation) Cell Lysis->Western Blot ELISA ELISA (TNF-α Secretion) Supernatant Collection->ELISA

Caption: A generalized experimental workflow for comparing RIPK2 degraders and inhibitors.

Detailed Experimental Protocols

Assessment of PROTAC-Mediated RIPK2 Degradation by Western Blot

a. Cell Culture and Treatment:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well.

  • This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations.

  • Cells are treated with varying concentrations of the PROTAC or vehicle (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • The cell lysates are incubated on ice for 30 minutes with periodic vortexing and then centrifuged at 14,000 x g for 15 minutes at 4°C.

  • The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay kit.

c. Western Blotting:

  • Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-PAGE on a 4-20% polyacrylamide gel.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with a primary antibody specific for RIPK2. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Densitometry analysis is performed to quantify the band intensities, and the level of RIPK2 is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Measurement of RIPK2 Inhibition on Downstream Signaling by TNF-α ELISA

a. Cell Culture and Treatment:

  • THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • The differentiated cells are then treated with serial dilutions of the RIPK2 inhibitor or PROTAC for a pre-incubation period (e.g., 1-2 hours).

  • Following pre-incubation, the cells are stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP), to induce RIPK2-dependent TNF-α production.

b. Sample Collection:

  • After a specified stimulation period (e.g., 6-24 hours), the cell culture supernatant is collected.

  • The supernatant is centrifuged to remove any cellular debris and stored at -80°C until analysis.

c. ELISA Protocol:

  • A human TNF-α ELISA kit is used according to the manufacturer's instructions.

  • Briefly, a 96-well plate pre-coated with a capture antibody against human TNF-α is prepared.

  • Standards of known TNF-α concentrations and the collected cell culture supernatants are added to the wells and incubated.

  • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added to the wells.

  • Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

  • The concentration of TNF-α in the samples is determined by interpolating from the standard curve. The IC50 value for the inhibitor is calculated as the concentration that causes a 50% reduction in TNF-α production compared to the stimulated control.

Conclusion: A Tale of Two Modalities

Both this compound and RIPK2 inhibitors offer compelling avenues for therapeutic intervention in inflammatory diseases. The choice between these modalities will likely depend on the specific therapeutic context and desired pharmacological profile.

This compound represents a novel and powerful approach that leads to the complete removal of the target protein. This can offer several potential advantages, including:

  • Prolonged Pharmacodynamic Effect: As the re-synthesis of the RIPK2 protein is required to restore signaling, the effect of a PROTAC can be more durable than that of an inhibitor, potentially allowing for less frequent dosing.

  • Overcoming Resistance: Degradation can be effective against scaffolding functions of a protein that are independent of its kinase activity, a potential mechanism of resistance to kinase inhibitors.

  • Catalytic Nature: The ability of a single PROTAC molecule to induce the degradation of multiple target proteins can lead to high potency at low concentrations.

RIPK2 inhibitors , on the other hand, are a more established modality with a well-understood mechanism of action. Their key strengths include:

  • Rapid Onset of Action: Inhibition of kinase activity is typically a rapid process, leading to a quick dampening of the inflammatory signal.

  • Reversibility: The effect of an inhibitor is generally reversible upon drug clearance, which can be advantageous in managing potential side effects.

  • Mature Drug Development Landscape: The development and optimization of small molecule inhibitors is a well-trodden path with established methodologies.

Ultimately, the selection of either a degrader or an inhibitor for therapeutic development will be guided by further preclinical and clinical studies that directly compare their efficacy, safety, and pharmacokinetic/pharmacodynamic profiles in relevant disease models. This guide provides a foundational understanding to aid researchers in navigating this exciting and rapidly evolving field.

References

Selectivity Profile of PROTAC RIPK2 Degrader-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PROTAC RIPK2 degrader-2 with other alternative RIPK2-targeting PROTACs. The information is compiled from publicly available experimental data to offer an objective overview for research and drug development purposes.

Introduction to RIPK2 and Targeted Degradation

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that plays a vital role in the innate immune system. It acts as a key signaling node downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 receptors. Upon activation, RIPK2 mediates the activation of NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines. Dysregulation of the RIPK2 signaling pathway has been implicated in various inflammatory diseases, including Crohn's disease and sarcoidosis.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC RIPK2 Degrader-2: A VHL-Based Degrader

PROTAC RIPK2 degrader-2 is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed for the selective degradation of RIPK2. It has been identified in the literature as a potent and selective degrader of RIPK2.

Comparative Analysis of RIPK2 Degraders

The following table summarizes the degradation potency of PROTAC RIPK2 degrader-2 and its alternatives. The data has been compiled from various studies to provide a comparative overview.

Degrader Name/TypeE3 Ligase RecruitedDC50 (nM)Dmax (%)Cell LineReference
PROTAC RIPK2 degrader-2 (Compound 1 /12 )VHL2Not ReportedTHP-1[1]
IAP-based PROTAC (Compound 2 )IAP~0.4 (pDC50 = 9.4)Not ReportedTHP-1[2]
Cereblon-based PROTAC (Compound 3 )Cereblon~2.5 (pDC50 = 8.6)Not ReportedTHP-1[2]
Optimized IAP-based PROTAC (Compound 20 )IAPPotent DegradationNot ReportedNot Specified[3]
IAP-based PROTAC (Compound 214 )IAP~194.3Human PBMCs

Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. pDC50 is the negative logarithm of the DC50 value.

Signaling Pathways and Experimental Workflows

RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD-like receptor signaling pathway, leading to the activation of pro-inflammatory responses.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand NOD1/2 NOD1/2 Ligand->NOD1/2 Activation RIPK2 RIPK2 NOD1/2->RIPK2 Recruitment & Activation E3_Ligases E3 Ligases (cIAP1/2, XIAP) RIPK2->E3_Ligases Ubiquitination TAK1 TAK1 E3_Ligases->TAK1 Activation IKK_Complex IKK Complex TAK1->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Gene_Transcription Pro-inflammatory Gene Transcription NF-κB->Gene_Transcription Translocation

Caption: RIPK2 signaling pathway initiated by NOD1/2 activation.

Mechanism of Action of PROTAC RIPK2 Degrader-2

This diagram depicts the catalytic cycle of PROTAC-mediated degradation of RIPK2.

PROTAC_Mechanism PROTAC PROTAC RIPK2 Degrader-2 Ternary_Complex Ternary Complex (RIPK2-PROTAC-VHL) PROTAC->Ternary_Complex RIPK2 RIPK2 RIPK2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitin Transfer Ternary_Complex->Ubiquitination Ub_RIPK2 Ubiquitinated RIPK2 Ubiquitination->Ub_RIPK2 Marks for Degradation Proteasome Proteasome Ub_RIPK2->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated degradation of RIPK2.

Experimental Protocols

Cellular RIPK2 Degradation Assay using Western Blot

This protocol outlines the steps to quantify the degradation of endogenous RIPK2 in a cellular context.

Materials:

  • THP-1 cells (or other relevant cell line)

  • PROTAC RIPK2 degrader-2 and alternative degraders

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-RIPK2, Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells to the desired density.

    • Treat cells with increasing concentrations of PROTAC RIPK2 degrader-2 or alternative degraders (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against RIPK2 and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the RIPK2 band intensity to the corresponding β-actin band intensity.

    • Calculate the percentage of RIPK2 degradation relative to the vehicle control.

In Vitro Kinase Selectivity Assay

This protocol describes a general method to assess the selectivity of a compound against a panel of kinases.

Materials:

  • Recombinant active kinases

  • Kinase-specific substrates

  • PROTAC RIPK2 degrader-2 or alternative compounds

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Multi-well plates (e.g., 384-well)

  • Plate reader

Procedure:

  • Assay Setup:

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations.

  • Kinase Reaction:

    • Add the specific recombinant kinase to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 1 hour) at 30°C.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value for each kinase that shows significant inhibition.

    • The selectivity profile is established by comparing the IC50 values across the panel of kinases.

NanoBRET™ Target Engagement Assay

This protocol allows for the quantitative measurement of compound binding to a target protein in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-RIPK2 fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC RIPK2 degrader-2 or alternative compounds

  • White, opaque 96- or 384-well plates

  • Luminescence plate reader with BRET-compatible filters

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in assay plates.

    • Transfect the cells with the NanoLuc®-RIPK2 fusion plasmid using a suitable transfection reagent and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the transfected cells.

  • Tracer and Substrate Addition:

    • Add the NanoBRET™ Tracer to the wells.

    • Equilibrate the plate at 37°C for a specified time (e.g., 2 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement:

    • Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the target engagement potency of the compound in live cells.

Conclusion

PROTAC RIPK2 degrader-2 demonstrates high potency in degrading RIPK2, with a DC50 in the low nanomolar range. Comparative data suggests that IAP-based PROTACs can achieve even greater potency. The selectivity of these degraders is a key attribute, and while qualitative statements suggest high selectivity, comprehensive quantitative kinome-wide profiling is essential for a complete understanding of their off-target effects. The provided experimental protocols offer a framework for researchers to independently verify and expand upon the selectivity and efficacy of these molecules. The continued development of potent and selective RIPK2 degraders holds significant promise for the treatment of RIPK2-driven inflammatory diseases.

References

A Head-to-Head Comparison of RIPK2 Degraders: PROTAC RIPK2 Degrader-2 (VHL-based) vs. IAP-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal RIPK2 Degradation Strategy

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical node in inflammatory signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory bowel disease and certain cancers.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a novel modality to target RIPK2 by inducing its degradation. This guide provides a detailed comparison of two prominent classes of RIPK2 PROTACs: the von Hippel-Lindau (VHL)-based "PROTAC RIPK2 degrader-2" and various inhibitor of apoptosis (IAP)-based PROTACs.

Mechanism of Action: A Tale of Two E3 Ligases

Both PROTAC types share a common mechanism: they are heterobifunctional molecules that simultaneously bind to RIPK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of RIPK2. The key distinction lies in the E3 ligase they recruit.

PROTAC RIPK2 degrader-2 utilizes a ligand that hijacks the VHL E3 ligase complex.[3][4] In contrast, IAP-based RIPK2 PROTACs recruit members of the IAP family of E3 ligases, such as cIAP1 and XIAP.[3][5] This fundamental difference in E3 ligase recruitment can influence the degradation efficiency, selectivity, and potential for off-target effects.

cluster_VHL PROTAC RIPK2 degrader-2 (VHL-based) cluster_IAP IAP-based RIPK2 PROTAC VHL_PROTAC PROTAC (VHL Ligand - Linker - RIPK2 Ligand) VHL VHL E3 Ligase VHL_PROTAC->VHL recruits RIPK2_VHL RIPK2 VHL_PROTAC->RIPK2_VHL binds Ternary_VHL VHL-PROTAC-RIPK2 VHL->Ternary_VHL forms ternary complex RIPK2_VHL->Ternary_VHL forms ternary complex Ubiquitination_VHL RIPK2 Ubiquitination (K48-linked) Ternary_VHL->Ubiquitination_VHL induces Degradation_VHL Proteasomal Degradation Ubiquitination_VHL->Degradation_VHL leads to IAP_PROTAC PROTAC (IAP Ligand - Linker - RIPK2 Ligand) IAP IAP E3 Ligase (cIAP1/XIAP) IAP_PROTAC->IAP recruits RIPK2_IAP RIPK2 IAP_PROTAC->RIPK2_IAP binds Ternary_IAP IAP-PROTAC-RIPK2 IAP->Ternary_IAP forms ternary complex RIPK2_IAP->Ternary_IAP forms ternary complex Ubiquitination_IAP RIPK2 Ubiquitination (K48-linked) Ternary_IAP->Ubiquitination_IAP induces Degradation_IAP Proteasomal Degradation Ubiquitination_IAP->Degradation_IAP leads to

Fig. 1: Mechanism of Action for VHL- and IAP-based RIPK2 PROTACs.

Performance Data: A Quantitative Comparison

A key study directly compared the in vitro degradation potency of a VHL-based RIPK2 PROTAC (analogous to PROTAC RIPK2 degrader-2) with an IAP-based counterpart in the human monocytic cell line THP-1.[4][5] The results demonstrated a clear advantage for the IAP-recruiting molecule in this cellular context.

CompoundE3 Ligase RecruitedpDC50 in THP-1 cellsReference
PROTAC 1 (VHL-based)VHL8.7 ± 0.1[4][5]
PROTAC 2 (IAP-based) IAP 9.4 ± 0.1 [4][5]
PROTAC 3 (Cereblon-based)Cereblon8.6 ± 0.4[4][5]

pDC50 is the negative logarithm of the half-maximal degradation concentration (DC50).

These findings indicate that, in THP-1 cells, the IAP-based PROTAC was significantly more potent at inducing RIPK2 degradation than the VHL-based PROTAC.[4][5] Further optimization of the IAP-based PROTAC series led to compounds with improved pharmacokinetic profiles and demonstrated in vivo efficacy.[6]

Downstream Signaling Inhibition

The degradation of RIPK2 is expected to inhibit downstream inflammatory signaling. The potent IAP-based PROTAC 2 was shown to inhibit muramyl dipeptide (MDP)-induced TNFα release in a human whole blood assay with a pIC50 of 7.95 ± 0.[4][5] This demonstrates that the degradation of RIPK2 by this IAP-based PROTAC translates to functional inhibition of a key downstream inflammatory cytokine.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

RIPK2 Degradation Assay (Capillary-Based Immunoassay)

This method allows for the quantitative measurement of intracellular protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells at an appropriate density in 96-well plates.

    • Treat cells with a serial dilution of the PROTACs (e.g., 1 nM to 30 µM) or DMSO as a vehicle control for 18 hours.[4][5]

  • Cell Lysis:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Capillary-Based Immunoassay (e.g., Simple Western):

    • Load 3-5 µL of cell lysate (normalized for total protein concentration) into the capillaries of the automated western blotting system.

    • Separate proteins by size using capillary electrophoresis.

    • Immobilize the separated proteins to the capillary wall using UV light.

    • Probe with a primary antibody against RIPK2 (e.g., 1:50 to 1:250 dilution) followed by an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the protein bands using the instrument's software.

start Start: THP-1 Cell Culture treatment PROTAC Treatment (18 hours) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis loading Load Lysate into Capillary System lysis->loading separation Protein Separation (Capillary Electrophoresis) loading->separation immobilization UV Immobilization separation->immobilization probing Immunoprobing: Primary & Secondary Abs immobilization->probing detection Chemiluminescent Detection probing->detection quantification Data Analysis: Quantify RIPK2 Levels detection->quantification

Fig. 2: Experimental Workflow for RIPK2 Degradation Assay.
TNFα Release Assay

This assay measures the functional consequence of RIPK2 degradation on downstream cytokine production.

  • Cell Differentiation and Stimulation:

    • Plate THP-1 cells and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL) for 48 hours.

    • Wash the cells and incubate in PMA-free medium for 24 hours.

    • Pre-incubate the differentiated cells with the PROTACs for a specified time (e.g., 3 hours).

    • Stimulate the cells with a NOD2 agonist, such as L18-MDP, to induce RIPK2-dependent TNFα production.[5]

  • Supernatant Collection:

    • After the stimulation period, centrifuge the plates and collect the cell culture supernatant.

  • TNFα Quantification (ELISA or AlphaLISA):

    • Quantify the concentration of TNFα in the supernatant using a commercially available ELISA or AlphaLISA kit, following the manufacturer's instructions.

    • Measure the absorbance or luminescence signal using a microplate reader.

    • Calculate the concentration of TNFα based on a standard curve.

Signaling Pathway Context

The degradation of RIPK2 by either VHL- or IAP-based PROTACs is designed to interrupt the NOD1/2 signaling cascade, which plays a crucial role in the innate immune response.

cluster_PROTAC PROTAC Intervention NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 activates Degradation Proteasomal Degradation RIPK2->Degradation is degraded Ubiquitination Ubiquitination (XIAP, cIAP1/2) RIPK2->Ubiquitination PROTAC VHL- or IAP-based PROTAC PROTAC->RIPK2 targets for degradation TAK1 TAK1 Complex Ubiquitination->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNFα) NFkB->Cytokines MAPK->Cytokines

Fig. 3: RIPK2 Signaling Pathway and PROTAC Intervention Point.

Conclusion

The choice between a VHL-based and an IAP-based RIPK2 PROTAC will depend on the specific research or therapeutic goals. The available data suggests that IAP-based PROTACs may offer higher degradation potency in certain cellular models. However, further studies are needed to comprehensively evaluate the selectivity, in vivo efficacy, and potential off-target effects of both classes of degraders. This guide provides a foundational understanding and the necessary experimental framework to aid researchers in making informed decisions for their RIPK2-targeting strategies.

References

Unlocking New Therapeutic Avenues: A Comparative Guide to PROTAC RIPK2 Degrader-2 and Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. This guide provides a detailed comparison of a PROTAC RIPK2 (Receptor-Interacting Protein Kinase 2) degrader against traditional small molecule inhibitors, highlighting the key advantages of targeted protein degradation over enzymatic inhibition. Supported by experimental data, this document serves as a resource for understanding the distinct mechanisms and therapeutic potential of these two modalities.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the NOD1 and NOD2 receptors. Its dysregulation is implicated in a variety of inflammatory diseases, including Crohn's disease and sarcoidosis, as well as certain cancers, making it an attractive therapeutic target. While small molecule inhibitors have been developed to block the kinase activity of RIPK2, PROTACs offer an alternative and potentially superior strategy by inducing its complete degradation.

Mechanism of Action: Inhibition vs. Degradation

Small molecule inhibitors of RIPK2 typically function by competitively binding to the ATP pocket of the kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways like NF-κB and MAPK. This approach, however, only blocks the catalytic function of RIPK2 and requires sustained high concentrations of the drug to maintain target occupancy.

In contrast, PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple RIPK2 proteins, leading to a potent and sustained pharmacological effect.

Key Advantages of PROTAC RIPK2 Degrader-2

PROTAC-mediated degradation of RIPK2 offers several distinct advantages over traditional small molecule inhibition:

  • Complete Target Elimination: By removing the entire protein, PROTACs abrogate both the catalytic and non-catalytic scaffolding functions of RIPK2. This can lead to a more profound and durable downstream signaling blockade compared to inhibitors that only affect kinase activity.

  • Catalytic Activity and High Potency: The catalytic nature of PROTACs means they can be effective at very low, sub-stoichiometric concentrations, potentially reducing off-target effects and improving the therapeutic window. More than 90% reduction in protein levels can be achieved at nanomolar concentrations.

  • Overcoming Resistance: Drug resistance to kinase inhibitors often arises from mutations in the target protein that reduce inhibitor binding affinity. PROTACs may be less susceptible to this form of resistance as they often require only transient binding to induce degradation.

  • Prolonged Pharmacodynamic Effect: The degradation of the target protein is a lasting event, with the duration of action determined by the resynthesis rate of the protein rather than the pharmacokinetic profile of the drug. Studies with RIPK2 degraders have shown a sustained pharmacodynamic response long after the PROTAC is cleared from circulation.

  • Potential for Improved Selectivity: The requirement for the formation of a stable ternary complex (PROTAC-RIPK2-E3 ligase) can provide an additional layer of selectivity beyond the binding affinity of the RIPK2 ligand itself.

Quantitative Data Comparison

The following table summarizes the potency of a representative PROTAC RIPK2 degrader and several well-characterized small molecule inhibitors of RIPK2. It is important to note that the data is compiled from different studies and experimental conditions may vary.

Compound ClassCompound Name/IdentifierMechanism of ActionPotency (Cell-based)Cell LineReference
PROTAC Degrader PROTAC Compound 6 (GSK)RIPK2 DegradationpDC50 = 9.4 ± 0.2Human PBMCs
Small Molecule Inhibitor GSK583RIPK2 InhibitionIC50 = 26 nM (TNFα production)Human Whole Blood
Small Molecule Inhibitor GefitinibRIPK2 InhibitionIC50 = 51 nM (tyrosine phosphorylation)HEK293T
Small Molecule Inhibitor PonatinibRIPK2 InhibitionIC50 < 10 nM (kinase activity)-

pDC50 is the negative logarithm of the half-maximal degradation concentration. IC50 is the half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

RIPK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_ripk2 RIPK2 Complex cluster_downstream Downstream Signaling NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits PGN Peptidoglycan PGN->NOD1_NOD2 activates Ub Ubiquitination RIPK2->Ub undergoes TAK1 TAK1 Ub->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Pathway IKK->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines PROTAC_Mechanism cluster_components PROTAC Components cluster_process Degradation Process PROTAC PROTAC (RIPK2 Degrader-2) Ternary_Complex Ternary Complex (RIPK2-PROTAC-E3) PROTAC->Ternary_Complex RIPK2 RIPK2 Protein RIPK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of RIPK2 Ternary_Complex->Ubiquitination facilitates Recycling PROTAC Recycling Ternary_Complex->Recycling releases Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation RIPK2 Degradation Proteasome->Degradation results in

Assessing the Catalytic Activity of PROTAC RIPK2 Degrader-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PROTAC RIPK2 degrader-2's performance against alternative RIPK2-targeting PROTACs. Experimental data is presented to objectively assess its catalytic activity and degradation efficiency. Detailed methodologies for key experiments are included to support the replication and validation of these findings.

Mechanism of Action: PROTAC-mediated RIPK2 Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, RIPK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.

PROTAC RIPK2 degrader-2 is a non-peptide PROTAC that specifically targets receptor-interacting serine/threonine-protein kinase 2 (RIPK2) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, making them highly potent therapeutic agents.[2] This catalytic activity is a key differentiator from traditional small-molecule inhibitors that require sustained high concentrations to occupy the target's active site.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

PROTAC Mechanism of Action Mechanism of PROTAC-mediated RIPK2 Degradation cluster_ternary Ternary Complex Formation RIPK2 RIPK2 (Target Protein) PROTAC PROTAC RIPK2 degrader-2 RIPK2->PROTAC Binds Proteasome Proteasome RIPK2->Proteasome Degradation VHL VHL (E3 Ligase) PROTAC->VHL Recruits VHL->RIPK2 Ubiquitination Ub Ubiquitin Proteasome->PROTAC Release & Recycle

Caption: PROTAC RIPK2 degrader-2 facilitates the formation of a ternary complex between RIPK2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of RIPK2.

Comparative Analysis of RIPK2 PROTACs

The choice of E3 ligase recruited by a PROTAC can significantly impact its degradation potency and selectivity. This section compares PROTAC RIPK2 degrader-2 (a VHL recruiter) with other PROTACs that recruit inhibitor of apoptosis (IAP) proteins or cereblon (CRBN) as the E3 ligase. The data below was generated in THP-1 human monocytic cells.

PROTAC NameE3 Ligase RecruitedDC50 (nM) [a]IC50 (nM) [b]
PROTAC RIPK2 degrader-2 (Analog 1) VHL2.0-
PROTAC Analog 2 IAP0.410
PROTAC Analog 3 Cereblon (CRBN)2.5-

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher degradation potency. [b] IC50: The concentration of the PROTAC required to inhibit 50% of the target protein's activity (in this case, binding).

The IAP-based PROTAC demonstrated the highest potency in degrading RIPK2 in THP-1 cells with a DC50 of 0.4 nM.[3] PROTAC RIPK2 degrader-2, which utilizes the VHL E3 ligase, also showed potent degradation with a DC50 of 2.0 nM.[4] The cereblon-based PROTAC was slightly less effective with a DC50 of 2.5 nM.[4] The significant difference between the potent DC50 value (0.4 nM) and the weaker binding affinity (IC50 of 10 nM) for the IAP-based PROTAC provides evidence for the catalytic mechanism of action.[3]

RIPK2 Signaling Pathway

RIPK2 is a crucial downstream signaling molecule for the NOD-like receptors NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.[2][4] Upon activation, NOD1/2 recruits RIPK2, leading to its ubiquitination and the subsequent activation of downstream inflammatory pathways, primarily NF-κB and MAPK.[4] By degrading RIPK2, PROTACs can effectively block these inflammatory signals.

RIPK2 Signaling Pathway Simplified NOD2-RIPK2 Signaling Pathway MDP Muramyl Dipeptide (MDP) (Bacterial Ligand) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 Activates XIAP XIAP (E3 Ligase) XIAP->RIPK2 K63-Ubiquitination IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: The NOD2-RIPK2 signaling cascade leading to inflammatory gene expression.

Experimental Protocols

Determination of DC50 by Western Blot

This protocol outlines the steps to determine the concentration of a PROTAC required to degrade 50% of the target protein in cells.

a. Cell Culture and Treatment:

  • Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24 hours.

  • Prepare serial dilutions of the PROTAC (e.g., from 0.1 nM to 1000 nM) in the appropriate cell culture medium.

  • Treat the cells with the different concentrations of the PROTAC or with DMSO as a vehicle control (final DMSO concentration should be consistent across all wells, typically ≤ 0.5%).

  • Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

b. Cell Lysis and Protein Quantification:

  • After incubation, collect the cells and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

c. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for RIPK2 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • For normalization, probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the RIPK2 band intensity to the corresponding loading control band intensity for each sample.

  • Plot the normalized RIPK2 protein levels against the logarithm of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the DC50 value.

Determination of IC50 by Fluorescence Polarization Assay

This protocol describes how to measure the binding affinity of a PROTAC to its target protein.

a. Reagents and Plate Setup:

  • Prepare an assay buffer (e.g., HEPES buffer).

  • A fluorescently labeled tracer molecule that binds to RIPK2 is required.

  • In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the RIPK2 protein.

  • Add serial dilutions of the PROTAC or a known inhibitor as a positive control.

b. Measurement:

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

c. Data Analysis:

  • Plot the fluorescence polarization values against the logarithm of the competitor (PROTAC) concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the PROTAC that displaces 50% of the fluorescent tracer.

Experimental Workflow for Assessing Catalytic Activity

The catalytic nature of a PROTAC is demonstrated by its ability to induce target degradation at sub-stoichiometric concentrations relative to its binding affinity. A significant separation between the DC50 and IC50 values is a strong indicator of catalytic activity.

Catalytic Activity Workflow Workflow for Assessing PROTAC Catalytic Activity start Start dc50 Determine DC50 (Western Blot / Immunoassay) start->dc50 ic50 Determine IC50 (Fluorescence Polarization) start->ic50 compare Compare DC50 and IC50 dc50->compare ic50->compare catalytic Catalytic Activity Confirmed (DC50 << IC50) compare->catalytic Yes non_catalytic Primarily Occupancy-Driven (DC50 ≈ IC50) compare->non_catalytic No end End catalytic->end non_catalytic->end

Caption: A logical workflow for evaluating the catalytic nature of a PROTAC by comparing its degradation potency (DC50) with its binding affinity (IC50).

References

Validating the Effects of PROTAC RIPK2 Degrader-2: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of PROTAC-mediated degradation of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2). We delve into rescue experiments and compare the performance of RIPK2 degraders with alternative inhibitors, supported by experimental data and detailed protocols.

Introduction to RIPK2 and PROTAC Technology

Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins NOD1 and NOD2, which are intracellular pattern recognition receptors that play a key role in the innate immune system. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12. Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory diseases, including Crohn's disease and sarcoidosis.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of target proteins. A PROTAC consists of a ligand that binds to the protein of interest (in this case, RIPK2), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

On-Target Validation through Rescue Experiments

A critical step in validating the effects of a PROTAC is to demonstrate that the observed phenotype is a direct result of the degradation of the target protein. This is often achieved through "rescue" experiments. While the use of a negative control PROTAC that cannot bind the target protein is a fundamental control, a more definitive approach involves re-introducing a form of the target protein that is resistant to degradation.

A hypothetical but robust rescue experiment for a RIPK2 PROTAC would involve the following workflow:

G cluster_0 Cell Line Engineering cluster_1 PROTAC Treatment & Analysis cluster_2 Expected Outcomes A Wild-type cells expressing endogenous RIPK2 B Transduce with lentivirus expressing non-degradable RIPK2 mutant (e.g., mutated lysine residues) A->B C Select for stable expression of mutant RIPK2 B->C D Treat both wild-type and mutant-expressing cells with PROTAC RIPK2 degrader-2 E Measure RIPK2 protein levels (e.g., Western Blot, Mass Spec) D->E F Measure downstream signaling (e.g., p-NF-κB) and cytokine release (e.g., TNF-α) D->F G Wild-type cells: RIPK2 degraded, signaling inhibited E->G H Mutant-expressing cells: Endogenous RIPK2 degraded, mutant RIPK2 persists, signaling and cytokine release 'rescued' E->H F->G F->H

Figure 1: Experimental workflow for a rescue experiment to validate on-target effects of a RIPK2 PROTAC.

Comparison of PROTAC RIPK2 Degraders

The efficacy of a PROTAC can be significantly influenced by the choice of the E3 ligase it recruits. Here, we compare RIPK2 PROTACs that engage different E3 ligases: von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and Cereblon (CRBN).

PROTAC CharacteristicVHL-based RIPK2 PROTACIAP-based RIPK2 PROTACCereblon-based RIPK2 PROTACNegative Control PROTAC
E3 Ligase Recruited von Hippel-Lindau (VHL)Inhibitor of Apoptosis (IAP)Cereblon (CRBN)N/A (non-binding)
RIPK2 Degradation (pDC50 in THP-1 cells) 8.7 ± 0.1[1]9.4 ± 0.1[1]8.6 ± 0.4[1]No degradation
Downstream Effect (TNFα Inhibition) Potent inhibitionPotent inhibitionPotent inhibitionNo inhibition

pDC50 is the negative logarithm of the DC50 value, which is the concentration of the PROTAC that induces 50% degradation of the target protein. A higher pDC50 value indicates greater potency.

Comparison with Alternative RIPK2 Inhibitors

PROTAC-mediated degradation offers a distinct mechanism of action compared to traditional small-molecule kinase inhibitors.

FeaturePROTAC RIPK2 DegraderRIPK2 Kinase Inhibitor
Mechanism of Action Catalytic degradation of RIPK2 proteinOccupancy-based inhibition of RIPK2 kinase activity
Effect on Protein Eliminates the entire protein, including scaffolding functionsBlocks kinase activity but the protein remains
Pharmacodynamics Can have a prolonged effect that outlasts drug exposure due to the time required for protein re-synthesis[1]Effect is generally dependent on continuous drug exposure
Potential for Resistance May overcome resistance mechanisms involving kinase domain mutations by degrading the entire proteinCan be susceptible to resistance from mutations in the kinase active site
Selectivity Selectivity is determined by the binding affinities for the target and E3 ligase, and the efficiency of ternary complex formationSelectivity is determined by the binding affinity for the kinase active site

Experimental Protocols

Quantification of RIPK2 Protein Levels by Capillary-Based Immunoassay (Automated Western Blot)

This method provides a more quantitative and higher-throughput alternative to traditional Western blotting.

Principle: Samples are loaded into capillaries where proteins are separated by size through a gel matrix. The separated proteins are then immobilized to the capillary wall by UV light. Subsequent immunoprobing with primary and secondary antibodies, followed by chemiluminescent detection, allows for the quantification of the target protein.

Protocol Outline:

  • Sample Preparation: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Denaturation: Mix cell lysates with a master mix containing fluorescent molecular weight markers and a denaturing agent (e.g., SDS, DTT). Heat samples at 95°C for 5 minutes.

  • Assay Plate Preparation: Load the prepared samples, primary antibody (anti-RIPK2), secondary antibody (HRP-conjugated), blocking buffer, wash buffer, and chemiluminescent substrate into a designated assay plate.

  • Instrument Run: The automated instrument performs the capillary electrophoresis, protein immobilization, immunoprobing, and detection steps.

  • Data Analysis: The software generates electropherograms, and the peak area corresponding to RIPK2 is used for quantification relative to a loading control.

TNF-α Release Assay in Human Whole Blood

This assay measures the functional consequence of RIPK2 degradation by quantifying the release of the pro-inflammatory cytokine TNF-α.

Principle: Whole blood is stimulated with a NOD2 agonist (e.g., L18-MDP) to induce RIPK2-dependent TNF-α production. The effect of the PROTAC is determined by its ability to inhibit this cytokine release. TNF-α levels in the plasma are quantified using an ELISA or HTRF assay.

Protocol Outline:

  • Blood Collection: Collect fresh human blood in heparinized tubes.

  • PROTAC Pre-incubation: Dilute whole blood with RPMI media and pre-incubate with various concentrations of the RIPK2 PROTAC or vehicle control for a specified time (e.g., 3 hours) at 37°C.

  • Stimulation: Add a NOD2 agonist, such as L18-MDP, to the blood samples and incubate for an additional period (e.g., 3-6 hours) at 37°C to stimulate TNF-α production.

  • Plasma Collection: Centrifuge the blood samples to separate the plasma.

  • TNF-α Quantification (ELISA):

    • Coat a 96-well plate with a capture antibody for human TNF-α.

    • Add plasma samples and standards to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody for human TNF-α.

    • Wash and add streptavidin-HRP.

    • Wash and add a TMB substrate. Stop the reaction and measure the absorbance at 450 nm.

    • Calculate TNF-α concentrations based on the standard curve.

Signaling Pathways

RIPK2_Signaling PAMPs Bacterial Peptidoglycans (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub undergoes Proteasome Proteasome RIPK2->Proteasome degradation TAK1 TAK1 Ub->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription PROTAC PROTAC RIPK2 degrader-2 PROTAC->RIPK2 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds E3_Ligase->RIPK2 ubiquitinates

Figure 2: Simplified RIPK2 signaling pathway and the mechanism of action of a PROTAC RIPK2 degrader.

Conclusion

Validating the on-target effects of PROTACs is paramount for their development as therapeutic agents and research tools. A multi-faceted approach combining rescue experiments, comparison with alternative modalities, and robust functional assays provides the necessary evidence to confirm that the observed biological outcomes are a direct consequence of the degradation of the target protein. The data presented here demonstrate that PROTAC-mediated degradation of RIPK2 is a potent and promising strategy for modulating this key inflammatory signaling pathway.

References

A Comparative Guide to Mass Spectrometry for PROTAC RIPK Degrader-2 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. For researchers focused on RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2), a key mediator in inflammatory signaling, accurately measuring the target engagement and degradation induced by novel PROTACs is critical. This guide provides an objective comparison of mass spectrometry with alternative methods for quantifying the efficacy of RIPK2 degraders, supported by experimental data and detailed protocols.

Comparison of Key Methodologies

The selection of an analytical method for assessing PROTAC efficacy depends on various factors, including the specific experimental question, required throughput, and available instrumentation. Mass spectrometry (MS), capillary-based immunoassays, and bioluminescence-based reporter assays each offer distinct advantages and limitations.

FeatureMass Spectrometry (MS)Capillary-Based Immunoassay (e.g., Simple Western)Bioluminescence Resonance Energy Transfer (BRET) Assays (e.g., NanoBRET/HiBiT)
Principle Unbiased identification and quantification of proteins and peptides based on mass-to-charge ratio.Automated capillary electrophoresis followed by immunodetection.Measures protein proximity through energy transfer from a luciferase donor to a fluorescent acceptor.
Primary Measurement Direct measurement of protein abundance (degradation) and ternary complex formation (target engagement).Relative quantification of target protein levels.Real-time measurement of target engagement, ternary complex formation, and protein degradation in live cells.
Key Advantages - High specificity and multiplexing capabilities.[1][2] - Can identify post-translational modifications. - Does not require specific antibodies.[1]- Higher throughput and more quantitative than traditional Western blots.[3] - Requires small sample volumes.- Live-cell measurements provide kinetic data. - High sensitivity.
Key Limitations - Lower throughput compared to other methods.[1] - Requires specialized instrumentation and expertise.[2] - Data analysis can be complex.- Dependent on the availability and quality of specific antibodies.- Requires genetic modification of cells to express tagged proteins.
Typical Throughput Low to MediumMedium to HighHigh
Quantitative Data Example (RIPK2 PROTACs) While specific head-to-head data is limited, MS can provide precise fold-change values for RIPK2 levels post-treatment.A VHL-based RIPK2 PROTAC demonstrated a DC50 of 2.0 nM in THP-1 cells.[3]An antibody-PROTAC conjugate showed approximately 50% RIPK2 degradation at 10 nM in a HiBiT assay.

Signaling and Experimental Workflow Diagrams

To contextualize the application of these techniques, the following diagrams illustrate the RIPK2 signaling pathway and a typical experimental workflow for evaluating a PROTAC RIPK2 degrader.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment E3_Ligases E3 Ligases RIPK2->E3_Ligases Interaction Ubiquitination Polyubiquitination (K63, M1) RIPK2->Ubiquitination Proteasome Proteasome RIPK2->Proteasome Degradation E3_Ligases->RIPK2 Catalyzes E3_Ligases->RIPK2 Ubiquitinates for degradation TAK1_Complex TAK1/TAB Complex Ubiquitination->TAK1_Complex Activates IKK_Complex IKK Complex Ubiquitination->IKK_Complex Activates MAPK_Pathway MAPK Pathway TAK1_Complex->MAPK_Pathway NFkB_Pathway NF-κB Pathway IKK_Complex->NFkB_Pathway Inflammatory_Cytokines Inflammatory Cytokines MAPK_Pathway->Inflammatory_Cytokines Upregulation NFkB_Pathway->Inflammatory_Cytokines Upregulation PROTAC PROTAC RIPK Degrader-2 PROTAC->RIPK2 Binds PROTAC->E3_Ligases Recruits

Caption: RIPK2 signaling and PROTAC-mediated degradation.

PROTAC_Evaluation_Workflow PROTAC RIPK2 Degrader Evaluation Workflow Cell_Culture Cell Culture (e.g., THP-1) PROTAC_Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->PROTAC_Treatment Sample_Prep Sample Preparation (Lysis, etc.) PROTAC_Treatment->Sample_Prep BRET_Assay BRET Assay PROTAC_Treatment->BRET_Assay Live Cells MS_Analysis Mass Spectrometry Sample_Prep->MS_Analysis Capillary_Immunoassay Capillary Immunoassay Sample_Prep->Capillary_Immunoassay Data_Analysis Data Analysis (DC50, Dmax) MS_Analysis->Data_Analysis Capillary_Immunoassay->Data_Analysis BRET_Assay->Data_Analysis Target_Validation Target Validation Data_Analysis->Target_Validation

Caption: Experimental workflow for evaluating RIPK2 degraders.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Quantitative Mass Spectrometry for RIPK2 Degradation

Objective: To quantify the change in RIPK2 protein abundance following treatment with a PROTAC degrader.

Methodology:

  • Cell Culture and Treatment: Plate human monocytic THP-1 cells and treat with varying concentrations of the PROTAC RIPK degrader-2 or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 16 hours).

  • Cell Lysis and Protein Quantification: Harvest cells, wash with PBS, and lyse in a urea-based buffer. Determine protein concentration using a BCA assay.

  • Protein Digestion: Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • Peptide Cleanup and LC-MS/MS Analysis: Desalt the resulting peptides using a C18 solid-phase extraction column. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[4][5][6]

  • Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify peptides.[7] Determine the relative abundance of RIPK2 by comparing the intensity of its corresponding peptides in treated versus control samples.

Capillary-Based Immunoassay for RIPK2 Degradation

Objective: To perform a semi-automated, quantitative immunoassay for RIPK2 protein levels.

Methodology:

  • Cell Culture and Lysis: Treat cells as described for the MS protocol. Lyse cells in a buffer compatible with the capillary immunoassay system.

  • Sample Preparation: Prepare cell lysates at a final protein concentration within the linear range of the assay. Mix the lysate with a master mix containing fluorescent standards.

  • Automated Electrophoresis and Immunodetection: Load the prepared samples, blocking reagent, primary antibody (anti-RIPK2), secondary antibody (HRP-conjugated), and chemiluminescent substrate into the designated plate. The instrument will automatically perform size-based protein separation, immunoprobing, and detection.

  • Data Analysis: The instrument's software will quantify the chemiluminescent signal from the RIPK2 band and normalize it to a loading control (e.g., total protein or a housekeeping protein). Calculate the percentage of remaining RIPK2 relative to the vehicle control.

NanoBRET/HiBiT Assay for Target Engagement and Degradation

Objective: To measure PROTAC-induced target engagement and degradation in real-time in live cells.

Methodology:

  • Cell Line Generation: Engineer a cell line (e.g., HEK293) to endogenously express RIPK2 fused to a HiBiT tag using CRISPR/Cas9. These cells should also stably express the LgBiT protein.

  • Target Engagement Assay:

    • Plate the engineered cells.

    • Add a cell-permeable fluorescent tracer that binds to RIPK2.

    • Add the this compound in a dose-response manner.

    • Measure the BRET signal. Displacement of the tracer by the PROTAC will result in a decrease in the BRET signal, allowing for the determination of target engagement.

  • Degradation Assay:

    • Plate the engineered cells.

    • Add the Nano-Glo® HiBiT Lytic Detection System reagents.

    • Treat cells with the this compound over a time course.

    • Measure the luminescence. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged RIPK2 protein.

  • Data Analysis: For target engagement, calculate the IC50 value from the dose-response curve. For degradation, calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) from the dose-response and time-course data.

Conclusion

The choice of analytical technique for evaluating PROTAC RIPK2 degrader-2 is multifaceted. Mass spectrometry offers unparalleled specificity and the ability to perform unbiased proteomics, making it the gold standard for in-depth analysis and validation.[8] Capillary-based immunoassays provide a higher-throughput, more quantitative alternative to traditional Western blotting, ideal for screening and SAR studies. Bioluminescence-based assays like NanoBRET and HiBiT excel in providing real-time, kinetic data on target engagement and degradation directly in live cells, offering valuable mechanistic insights. A multi-pronged approach, leveraging the strengths of each of these methods, will provide the most comprehensive understanding of a PROTAC RIPK2 degrader's performance from initial screening to in-depth mechanistic studies.

References

A Comparative Guide to the Efficacy of VHL-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. This guide provides a comparative analysis of the efficacy of various PROTACs that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of key therapeutic targets. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of the underlying mechanisms and workflows to aid researchers in the evaluation and development of next-generation protein degraders.

Quantitative Comparison of VHL-Based PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of a target protein. Key parameters include the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the reported DC50 and Dmax values for various VHL-based PROTACs against prominent cancer targets: Bromodomain-containing protein 4 (BRD4), Androgen Receptor (AR), and B-cell lymphoma-extra large (Bcl-XL).

BRD4-Targeting VHL-Based PROTACs

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key regulator of oncogene transcription. Its degradation is a promising strategy for cancer therapy.

PROTACTargetCell LineDC50 (nM)Dmax (%)Citation(s)
MZ1BRD422Rv1<5>95%[1]
ARV-771BRD2/3/422Rv1<5Not Reported[2]
ARV-771BRD2/3/4VCaP<5Not Reported[2]
ARV-771BRD2/3/4LnCaP95<5Not Reported[2]
Androgen Receptor (AR)-Targeting VHL-Based PROTACs

The Androgen Receptor is a crucial driver of prostate cancer progression. PROTAC-mediated degradation of AR offers a potential therapeutic advantage over traditional inhibitors, particularly in the context of resistance.

PROTACTargetCell LineDC50 (nM)Dmax (%)Citation(s)
ARCC-4ARNot Specified~5>98%[3]
ARD-266ARLNCaP0.2-1>95%[4]
ARD-266ARVCaP0.2-1>95%[4]
ARD-266AR22Rv10.2-1>95%[4]
Bcl-XL-Targeting VHL-Based PROTACs

Bcl-XL is an anti-apoptotic protein that is overexpressed in many cancers, contributing to their survival and resistance to therapy.

PROTACTargetCell LineDC50 (nM)Dmax (%)Citation(s)
DT2216Bcl-XLMOLT-4Not Specified>90%[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams were generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC VHL-based PROTAC POI Protein of Interest (e.g., BRD4, AR, Bcl-XL) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits E3 Ligase Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation VHL->POI Ubiquitination Ub Ubiquitin Ub->VHL Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI

Caption: Mechanism of action for a VHL-based PROTAC.

Western_Blot_Workflow cluster_0 Quantitative Western Blotting Workflow for DC50/Dmax Determination A Cell Treatment with Varying PROTAC Concentrations B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (Target & Loading Control) E->F G Secondary Antibody Incubation F->G H Signal Detection (Chemiluminescence/Fluorescence) G->H I Image Acquisition and Densitometry Analysis H->I J Data Normalization and DC50/Dmax Calculation I->J IP_Workflow cluster_0 Ubiquitination Assay Workflow (Immunoprecipitation-Western Blot) A Cell Treatment with PROTAC and Proteasome Inhibitor (e.g., MG132) B Cell Lysis under Denaturing Conditions A->B C Immunoprecipitation of Target Protein B->C D Elution of Immunoprecipitated Proteins C->D E SDS-PAGE and Western Blot D->E F Probing with Anti-Ubiquitin Antibody E->F G Detection of Ubiquitinated Protein Ladder F->G

References

A Head-to-Head Comparison of PROTAC RIPK2 Degrader-2 and GSK583

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic interventions targeting the Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), two distinct modalities have emerged: targeted protein degradation and small molecule inhibition. This guide provides a detailed, data-supported comparison between a representative VHL-based RIPK2 PROTAC, referred to herein as PROTAC RIPK2 Degrader-2, and GSK583, a potent RIPK2 kinase inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to inform their research and development efforts.

Mechanism of Action: A Tale of Two Strategies

GSK583 is a small molecule inhibitor that competitively binds to the ATP pocket of RIPK2, thereby blocking its kinase activity.[1][2] This inhibition prevents the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

In contrast, PROTAC RIPK2 Degrader-2 operates via a fundamentally different mechanism. As a Proteolysis-Targeting Chimera (PROTAC), it is a heterobifunctional molecule that simultaneously binds to RIPK2 and an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[3] This induced proximity facilitates the ubiquitination of RIPK2, marking it for degradation by the proteasome.[3] This catalytic process results in the elimination of the entire RIPK2 protein, not just the inhibition of its kinase function.

Quantitative Performance Data

The following tables summarize the key quantitative performance metrics for PROTAC RIPK2 Degrader-2 and GSK583, based on available experimental data. It is important to note that the data for the two molecules are derived from different studies and direct head-to-head experimental data is not currently available in the public domain.

Table 1: In Vitro Potency and Efficacy

ParameterPROTAC RIPK2 Degrader-2 (VHL-based, Compound 1)GSK583
Mechanism RIPK2 DegradationRIPK2 Kinase Inhibition
Target RIPK2 ProteinRIPK2 Kinase Domain
pDC50 (THP-1 cells) 8.7 (equivalent to ~2 nM)[3]Not Applicable
IC50 (RIPK2 kinase assay) Not Applicable5 nM[4]
IC50 (MDP-stimulated TNF-α production, human monocytes) Not explicitly reported for this specific PROTAC8.0 nM[5]
IC50 (MDP-stimulated TNF-α production, human whole blood) Not explicitly reported for this specific PROTAC237 nM[5]
IC50 (TNF-α and IL-6 production, human CD and UC biopsies) Not explicitly reported for this specific PROTAC~200 nM[1][4]

Table 2: Selectivity and Off-Target Effects

ParameterPROTAC RIPK2 Degrader-2 (VHL-based)GSK583
Kinase Selectivity Highly selective for RIPK2 degradation.[3]Excellent selectivity in a panel of 300 kinases.[4]
Known Off-Target Liabilities Dependent on the selectivity of the RIPK2 binder and potential for off-target interactions of the entire PROTAC molecule.hERG ion channel inhibition (IC50 = 7445 nM).[1]

Experimental Protocols

RIPK2 Degradation Assay (for PROTAC RIPK2 Degrader-2)

This protocol is based on the methodology described for the characterization of VHL-based RIPK2 PROTACs.[3]

  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 6-well plates at a density of 1x10^6 cells/mL. A dilution series of the PROTAC RIPK2 Degrader-2 is added to the cells, with a final DMSO concentration not exceeding 0.1%.

  • Incubation: The cells are incubated with the compound for a specified period, typically 18 hours, to allow for protein degradation.

  • Cell Lysis: After incubation, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for RIPK2. A loading control, such as β-actin or GAPDH, is also probed.

  • Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the percentage of RIPK2 degradation is calculated relative to the vehicle-treated control. The DC50 (the concentration at which 50% of the protein is degraded) is determined from the dose-response curve.

RIPK2 Kinase Inhibition Assay (for GSK583)

This is a representative protocol for a biochemical kinase inhibition assay.[4]

  • Reagents: Recombinant human RIPK2 enzyme, a suitable kinase substrate (e.g., a peptide with a RIPK2 phosphorylation motif), and ATP.

  • Assay Buffer: A buffer containing HEPES, MgCl2, DTT, and CHAPS is used.

  • Compound Dilution: GSK583 is serially diluted to various concentrations.

  • Kinase Reaction: The RIPK2 enzyme is incubated with the diluted GSK583 or vehicle control. The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence polarization-based assay with a fluorescently labeled ATP competitive ligand.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of GSK583, and the IC50 value is determined by fitting the data to a dose-response curve.

Cytokine Production Assay (for GSK583)

This protocol describes a cellular assay to measure the effect of GSK583 on inflammatory cytokine production.[5]

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: Monocytes are cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of GSK583 or vehicle for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with a NOD2 agonist, such as muramyl dipeptide (MDP), to induce RIPK2-dependent cytokine production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines, such as TNF-α and IL-6, in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each GSK583 concentration, and the IC50 value is determined.

Visualizing the Pathways and Processes

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 RIPK2 RIPK2 XIAP XIAP TAK1 TAK1 IKK IKK NF-kB NF-kB NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocates IkB IkB Pro-inflammatory Cytokines Pro-inflammatory Cytokines

Experimental_Workflow_PROTAC Cell Culture (THP-1) Cell Culture (THP-1) PROTAC Treatment PROTAC Treatment Cell Culture (THP-1)->PROTAC Treatment Incubation (18h) Incubation (18h) PROTAC Treatment->Incubation (18h) Cell Lysis Cell Lysis Incubation (18h)->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Data Analysis (DC50/Dmax) Data Analysis (DC50/Dmax) Western Blot->Data Analysis (DC50/Dmax)

Experimental_Workflow_Inhibitor Isolate Human Monocytes Isolate Human Monocytes GSK583 Pre-treatment GSK583 Pre-treatment Isolate Human Monocytes->GSK583 Pre-treatment MDP Stimulation MDP Stimulation GSK583 Pre-treatment->MDP Stimulation Supernatant Collection Supernatant Collection MDP Stimulation->Supernatant Collection ELISA (TNF-a/IL-6) ELISA (TNF-a/IL-6) Supernatant Collection->ELISA (TNF-a/IL-6) Data Analysis (IC50) Data Analysis (IC50) ELISA (TNF-a/IL-6)->Data Analysis (IC50)

Conclusion

PROTAC RIPK2 Degrader-2 and GSK583 represent two distinct and promising approaches for targeting RIPK2-mediated inflammation. GSK583 is a potent and selective kinase inhibitor with well-characterized effects on cytokine production. However, its development has been hampered by off-target effects. PROTAC RIPK2 Degrader-2, on the other hand, offers a catalytic mode of action that leads to the complete removal of the RIPK2 protein, which may offer a more sustained and profound therapeutic effect. The high potency of the VHL-based PROTAC in cellular degradation assays is indicative of the potential of this modality.

The choice between these two strategies will depend on the specific therapeutic context, including the desired duration of action, the potential for off-target effects, and the development of resistance mechanisms. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their therapeutic potential.

References

Assessing the Durability of RIPK2 Knockdown: A Comparative Guide to PROTAC RIPK2 Degrader-2 and Other Gene Silencing Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the NOD-like receptors NOD1 and NOD2.[1][2][3] Its role in activating pro-inflammatory pathways, including NF-κB and MAPK, has made it an attractive therapeutic target for a range of inflammatory diseases and cancers.[2][3] Consequently, various technologies have been developed to reduce RIPK2 protein levels, each with distinct mechanisms and durations of action. This guide provides an objective comparison of the durability of RIPK2 knockdown achieved by the novel PROTAC® RIPK2 Degrader-2 against established gene silencing methods like siRNA, shRNA, and CRISPR-Cas9.

PROTAC® (Proteolysis Targeting Chimera) technology represents a paradigm shift in targeted therapy. Instead of merely inhibiting a protein's function, PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[4][5] PROTAC RIPK2 Degrader-2 is designed to specifically target RIPK2 for degradation, offering a potentially more sustained and profound knockdown compared to transient methods.

This guide will delve into the experimental data supporting the durability of each method, provide detailed experimental protocols for their assessment, and present visual diagrams to elucidate the underlying biological pathways and experimental workflows.

Comparative Analysis of RIPK2 Knockdown Methods

The durability of protein knockdown is a crucial factor in both research and therapeutic applications. The following table summarizes the key characteristics of different RIPK2 knockdown technologies, with a focus on the duration of their effects. It is important to note that the data presented is a synthesis from multiple studies and not from a single head-to-head comparative experiment.

Technology Mechanism of Action Typical Duration of Effect Advantages Limitations
PROTAC RIPK2 Degrader-2 Catalytic induction of RIPK2 ubiquitination and proteasomal degradation.[4][5]Sustained: In vivo studies have shown significant RIPK2 degradation for at least 7 days after a single dose.[6] Long-acting formulations may extend this to over a month.[7]- Catalytic and sub-stoichiometric action.- High selectivity for the target protein.- Potential for long-lasting effect with infrequent dosing.[4][5]- Orally bioavailable options are being developed.- Potential for off-target effects ("hook effect").- Requires careful optimization of linker and E3 ligase binder.- As a newer technology, long-term effects are still under investigation.
siRNA (Small interfering RNA) Post-transcriptional gene silencing by guiding mRNA cleavage.Transient: Typically lasts for 3-7 days in rapidly dividing cells. Can persist for several weeks in non-dividing cells.[8][9]- Relatively simple and rapid to implement for short-term studies.- High specificity with proper design.- Effect is diluted with cell division.- Can induce off-target effects and interferon response.- Delivery to target cells in vivo can be challenging.
shRNA (Short hairpin RNA) Processed into siRNA to induce RNA interference. Often delivered via viral vectors for stable expression.Long-term/Stable: Can achieve continuous knockdown for weeks, months, or even permanently with stable integration into the genome.[10]- Enables long-term and stable gene silencing.- Can be used to create stable cell lines or in vivo models with sustained knockdown.- Potential for insertional mutagenesis with viral delivery.- Off-target effects are possible.- The level of knockdown can vary between clones.
CRISPR-Cas9 Permanent gene disruption at the DNA level, leading to a complete loss of protein expression.[11]Permanent: Results in a heritable knockout of the target gene.[7]- Complete and permanent loss of gene function.- High specificity with well-designed guide RNAs.- Potential for off-target mutations.- Irreversible nature may not be suitable for all applications.- Delivery of the Cas9 and gRNA components can be challenging in some contexts.

Experimental Protocols

Accurate assessment of RIPK2 knockdown durability requires robust and well-defined experimental protocols. Below are methodologies for key experiments cited in this guide.

RIPK2 Protein Level Assessment by Western Blot

This protocol is fundamental for quantifying the reduction in RIPK2 protein levels following treatment with a knockdown agent.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for RIPK2 (e.g., from Cell Signaling Technology or Proteintech) overnight at 4°C.[1][4]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • For normalization, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.[1]

siRNA Transfection Protocol for Transient RIPK2 Knockdown

This protocol outlines a standard procedure for introducing siRNA into cells to achieve temporary knockdown of RIPK2.

  • Cell Seeding:

    • One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[12]

  • Transfection:

    • On the day of transfection, dilute the RIPK2-specific siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).[13]

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.[13]

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[13]

    • Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

Lentiviral shRNA Transduction for Stable RIPK2 Knockdown

This protocol describes the use of lentiviral particles to deliver shRNA for long-term, stable silencing of RIPK2.

  • Cell Seeding:

    • Seed target cells in a 12-well plate the day before transduction to reach approximately 50% confluency on the day of infection.[14][15]

  • Transduction:

    • Thaw the lentiviral particles containing the RIPK2 shRNA and a control shRNA on ice.

    • Remove the culture medium from the cells and replace it with fresh medium containing Polybrene (a transduction enhancer) at a final concentration of 4-8 µg/mL.[14][15]

    • Add the lentiviral particles to the cells at a predetermined multiplicity of infection (MOI).

    • Incubate the cells overnight.

  • Selection of Stable Cells:

    • The following day, replace the virus-containing medium with fresh culture medium.

    • After 24-48 hours, begin selecting for transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium, if the lentiviral vector contains a resistance gene.[15]

    • Maintain the cells under selection pressure for 1-2 weeks until stable, resistant colonies are formed.

    • Expand the stable clones and verify RIPK2 knockdown by Western blot. The durability of the knockdown can be assessed over multiple cell passages.

CRISPR-Cas9 Mediated RIPK2 Knockout

This protocol provides a general workflow for generating a permanent RIPK2 knockout cell line using CRISPR-Cas9 technology.

  • Guide RNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the RIPK2 gene to ensure a frameshift mutation and subsequent knockout.[16]

    • Clone the sgRNA sequences into a suitable Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the Cas9-sgRNA plasmid into the target cells using a high-efficiency transfection method (e.g., electroporation or a lipid-based reagent).

    • If the plasmid contains a fluorescent reporter (e.g., GFP), sort the transfected cells using fluorescence-activated cell sorting (FACS) 24-48 hours post-transfection to enrich for edited cells.

  • Single-Cell Cloning and Screening:

    • Plate the sorted cells at a very low density or perform single-cell sorting into a 96-well plate to isolate individual clones.

    • Expand the single-cell clones.

    • Screen the clones for RIPK2 knockout by Western blot to confirm the absence of the protein and by sequencing the genomic DNA to identify the specific indel mutations.[17]

Visualizing the Concepts

To further clarify the biological context and experimental processes, the following diagrams have been generated using the DOT language.

RIPK2 Signaling Pathway

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1/NOD2->RIPK2 Activation Ub Ubiquitination RIPK2->Ub recruits E3 ligases TAK1 TAK1 Ub->TAK1 activates IKK Complex IKKα/β/γ TAK1->IKK Complex MAPK p38, JNK, ERK TAK1->MAPK IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB p65/p50 IκBα->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes translocates and activates transcription MAPK->Inflammatory Genes activates transcription factors

Caption: The RIPK2 signaling cascade initiated by NOD1/NOD2 activation.

Experimental Workflow for Assessing Knockdown Durability

Knockdown_Durability_Workflow cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_quantification Quantification Cell_Culture Seed Cells Treatment Treat with Knockdown Agent (PROTAC, siRNA, shRNA, CRISPR) Cell_Culture->Treatment Harvest_T0 Harvest Cells (Day 0) Treatment->Harvest_T0 Harvest_T1 Harvest Cells (Day 3) Treatment->Harvest_T1 Harvest_T2 Harvest Cells (Day 7) Treatment->Harvest_T2 Harvest_Tn Harvest Cells (Day n) Treatment->Harvest_Tn Protein_Extraction Protein Extraction Harvest_T0->Protein_Extraction Harvest_T1->Protein_Extraction Harvest_T2->Protein_Extraction Harvest_Tn->Protein_Extraction Western_Blot Western Blot for RIPK2 Protein_Extraction->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry

Caption: Workflow for evaluating the durability of RIPK2 knockdown over time.

Logical Comparison of Knockdown Durability

Knockdown_Durability_Comparison cluster_transient Transient Knockdown cluster_sustained Sustained Knockdown cluster_permanent Permanent Knockout Start siRNA siRNA Start->siRNA Short-term Effect (Days to Weeks) PROTAC PROTAC Start->PROTAC Prolonged Effect (Weeks to Months) shRNA shRNA Start->shRNA Long-term Effect (Months to Permanent) CRISPR CRISPR Start->CRISPR Permanent Effect

Caption: Conceptual comparison of the duration of different RIPK2 knockdown methods.

Conclusion

The choice of technology for reducing RIPK2 protein levels depends heavily on the specific research or therapeutic goal. For short-term, exploratory studies, siRNA offers a rapid and convenient method. For creating stable cell lines or long-term in vivo models with sustained knockdown, lentiviral-mediated shRNA is a robust option. For complete and permanent loss of function, CRISPR-Cas9-mediated knockout is the definitive approach.

PROTAC RIPK2 Degrader-2 emerges as a compelling alternative, bridging the gap between transient and permanent knockdown. Its catalytic mechanism and the potential for extended pharmacodynamic effects from a single dose offer a unique advantage for therapeutic applications where sustained target engagement is desired without permanent genetic alteration.[4][5] The ongoing development of PROTAC technology promises to provide researchers and clinicians with powerful new tools to dissect and manipulate cellular pathways with unprecedented precision and durability.

References

A Head-to-Head Battle for RIPK2 Modulation: PROTAC Degrader vs. Kinase-Dead Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is critical for developing effective therapeutics for a range of inflammatory diseases and cancers. This guide provides an objective comparison of two key molecular tools used to probe and inhibit RIPK2 function: the PROTAC RIPK2 degrader-2 and the kinase-dead RIPK2 mutant. We present a comprehensive analysis of their mechanisms, performance data from key experiments, and detailed experimental protocols to support your research.

Executive Summary

Targeting RIPK2, a crucial mediator of the NOD-like receptor signaling pathway, offers significant therapeutic potential. This guide dissects two distinct approaches to inhibit its function: targeted protein degradation using a Protac (Proteolysis-Targeting Chimera) and genetic modification to create a kinase-dead mutant.

PROTAC RIPK2 degrader-2 operates by hijacking the cell's ubiquitin-proteasome system to induce the complete removal of the RIPK2 protein. This approach eliminates both the kinase and scaffolding functions of RIPK2.

A kinase-dead RIPK2 mutant , on the other hand, involves site-directed mutagenesis of key residues in the kinase domain (e.g., K47A or D146N) to ablate its catalytic activity while leaving the protein scaffold intact.

The fundamental difference lies in their impact on the RIPK2 protein: degradation versus functional inactivation of the kinase domain. This distinction has profound implications for downstream signaling, as evidence suggests RIPK2's scaffolding function may be as critical as its kinase activity.

Mechanism of Action

PROTAC RIPK2 Degrader-2: Eliminating the Target

PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. PROTAC RIPK2 degrader-2 specifically links a RIPK2-binding molecule to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

cluster_0 PROTAC-mediated Degradation PROTAC PROTAC RIPK2 degrader-2 RIPK2 RIPK2 PROTAC->RIPK2 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome RIPK2->Proteasome Targeted for Degradation VHL->RIPK2 Ubiquitinates Ub Ubiquitin cluster_0 NOD2-RIPK2 Signaling Pathway MDP MDP (bacterial peptidoglycan) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP (E3 Ligase) RIPK2->XIAP Interacts with TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex RIPK2->IKK XIAP->RIPK2 Ubiquitinates MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines cluster_1 Effect of PROTAC RIPK2 Degrader-2 cluster_2 Effect of Kinase-Dead RIPK2 Mutant RIPK2 RIPK2 (Degraded) Downstream Downstream Signaling (Blocked) RIPK2->Downstream No signaling RIPK2_mutant Kinase-Dead RIPK2 Mutant Scaffolding Scaffolding Function (Potentially Intact) RIPK2_mutant->Scaffolding Kinase_activity Kinase-Dependent Signaling (Blocked) RIPK2_mutant->Kinase_activity

Comparative Analysis of PROTAC RIPK Degrader-2 Cross-Reactivity with other RIP Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of PROTAC RIPK degrader-2 with other members of the Receptor-Interacting Protein (RIP) kinase family. Due to the limited availability of direct comparative and quantitative public data on the cross-reactivity of a specific PROTAC RIPK2 degrader against all other RIP kinases, this document outlines the established high selectivity of PROTAC RIPK2 degraders and provides the methodologies for performing such a comparative analysis.

Introduction to this compound and the RIP Kinase Family

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a non-peptide PROTAC that utilizes a von Hippel-Lindau (VHL) E3 ligase ligand to selectively target the serine-threonine kinase RIPK2 for degradation.[1] It has been reported to be highly selective for the degradation of RIPK2.[1]

The RIP kinase family plays a crucial role in regulating cellular stress responses, inflammation, and cell death. The family includes several key members:

  • RIPK1: A critical regulator of cell death (apoptosis and necroptosis) and inflammation.

  • RIPK2: A key signaling molecule downstream of the NOD1 and NOD2 receptors, involved in innate immunity and inflammatory responses.

  • RIPK3: An essential kinase in the execution of necroptosis.

  • RIPK4: Involved in keratinocyte differentiation and NF-κB activation.

  • RIPK5 (also known as ANKK1): Its functions are less well-characterized but it is implicated in various cellular processes.

Given the structural similarities within the kinase domains of the RIP family, assessing the selectivity of a targeted degrader is of paramount importance to minimize off-target effects and ensure a desired therapeutic window.

Quantitative Cross-Reactivity Data

Kinase TargetDC50 (nM)Maximum Degradation (Dmax, %)Cell LineTreatment Time (hours)
RIPK2 e.g., <10e.g., >90%e.g., THP-1e.g., 24
RIPK1To be determinedTo be determinede.g., THP-1e.g., 24
RIPK3To be determinedTo be determinede.g., THP-1e.g., 24
RIPK4To be determinedTo be determinede.g., THP-1e.g., 24
RIPK5To be determinedTo be determinede.g., THP-1e.g., 24

Experimental Protocols

To generate the data for the table above, the following experimental protocols are recommended:

Western Blotting for RIP Kinase Degradation

This method provides a semi-quantitative assessment of protein degradation.

a. Cell Culture and Treatment:

  • Culture a human cell line that endogenously expresses the RIP kinases of interest (e.g., THP-1 monocytic cells) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC RIPK2 degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

b. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for RIPK1, RIPK2, RIPK3, RIPK4, and RIPK5, along with a loading control (e.g., GAPDH or β-actin), overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of each RIP kinase band to the corresponding loading control band.

  • Calculate the percentage of protein remaining relative to the DMSO-treated control.

  • Plot the percentage of remaining protein against the degrader concentration to determine the DC50 value.

Targeted Proteomics for Selectivity Profiling

This method provides a highly sensitive and quantitative analysis of protein degradation across the proteome.

a. Sample Preparation:

  • Treat cells with the PROTAC RIPK2 degrader at a fixed concentration (e.g., 10x the DC50 for RIPK2) and a vehicle control for a specified time.

  • Lyse the cells and extract proteins as described for western blotting.

  • Quantify the protein concentration.

b. Protein Digestion and Peptide Labeling:

  • Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin.

  • Label the resulting peptides with tandem mass tags (TMT) or use a label-free quantification approach.

c. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Combine the labeled peptide samples (for TMT) and analyze them by LC-MS/MS.

  • The mass spectrometer will identify and quantify the relative abundance of thousands of proteins in each sample.

d. Data Analysis:

  • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

  • Normalize the protein abundance data.

  • Compare the abundance of each RIP kinase and other proteins in the degrader-treated samples to the vehicle control.

  • Generate volcano plots to visualize proteins that are significantly up- or down-regulated.

  • Specifically quantify the fold-change in abundance for RIPK1, RIPK2, RIPK3, RIPK4, and RIPK5.

Visualizations

Signaling Pathway of RIPK2

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 recruits and activates PGN Peptidoglycan PGN->NOD1/2 activates TAK1 TAK1 RIPK2->TAK1 activates IKK_Complex IKK Complex TAK1->IKK_Complex activates MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway activates NF_kB NF-κB IKK_Complex->NF_kB activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes translocates to nucleus and induces

Caption: Simplified signaling pathway of RIPK2 activation leading to inflammatory responses.

Experimental Workflow for Cross-Reactivity Assessment

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., THP-1) PROTAC_Treatment PROTAC RIPK2 Degrader Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Lysis Cell Lysis PROTAC_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot (RIPK1-5, Loading Control) Quantification->Western_Blot Proteomics Targeted Proteomics (LC-MS/MS) Quantification->Proteomics Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Proteomics->Data_Analysis

Caption: Workflow for assessing the cross-reactivity of PROTAC RIPK2 degrader.

Logical Relationship of PROTAC Action

PROTAC_Mechanism PROTAC PROTAC RIPK2 Degrader RIPK2 RIPK2 PROTAC->RIPK2 VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (RIPK2-PROTAC-VHL) Ubiquitination Ubiquitination of RIPK2 Ternary_Complex->Ubiquitination promotes Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation RIPK2 Degradation Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated degradation of RIPK2.

References

Safety Operating Guide

Essential Safety and Operational Guide for PROTAC RIPK Degrader-2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for PROTAC RIPK degrader-2, a nonpeptidic PROTAC that potently and selectively targets the serine-threonine kinase RIPK2 for degradation.[1][2] This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.

Immediate Safety Information

This compound is a potent research compound with potential biological activity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information is based on the SDS for a structurally similar compound, PROTAC RIPK degrader-6, and general guidelines for handling potent chemical compounds.

Hazard Identification
  • Pictograms:

    • GHS07: Exclamation mark

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Firefighting Measures
MeasureRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions.
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.

Operational Plan: Handling and Storage

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, stringent adherence to PPE protocols is mandatory.

PPE CategorySpecific Requirements
Hand Protection Wear impervious gloves (e.g., Nitrile rubber).
Eye Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear a laboratory coat, and consider additional protective clothing such as a disposable suit for handling larger quantities.
Respiratory Protection For operations with the potential for aerosol or dust generation, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood or a glove box.

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.

    • Avoid inhalation of dust or aerosols.

    • Use in a designated area for potent compounds.

    • Weigh the compound in a contained environment (e.g., ventilated balance enclosure).

    • Prepare solutions in a chemical fume hood.

Storage
ConditionDetails
Temperature Store the solid compound at -20°C. Stock solutions should be stored at -80°C.
Container Keep the container tightly closed in a dry and well-ventilated place.
Incompatibilities Avoid contact with strong oxidizing agents.

Disposal Plan

Dispose of waste in accordance with local, state, and federal regulations.

Waste TypeDisposal Method
Unused Compound Dispose of as hazardous waste. Contact a licensed professional waste disposal service.
Contaminated Materials (e.g., pipette tips, tubes, gloves) Collect in a designated, sealed container and dispose of as hazardous waste. Incineration is often the preferred method.
Solutions Dispose of as chemical waste, following institutional guidelines. Do not pour down the drain.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

Signaling Pathway of this compound Action

This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of RIPK2. This involves the formation of a ternary complex between the PROTAC, RIPK2, and an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[1][2] This proximity induces the polyubiquitination of RIPK2, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC RIPK degrader-2 RIPK2 RIPK2 (Target Protein) PROTAC->RIPK2 Binds VHL VHL (E3 Ligase) PROTAC->VHL Binds Ternary_Complex PROTAC-RIPK2-VHL Ternary Complex Ubiquitination Polyubiquitination of RIPK2 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation RIPK2 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for this compound.

RIPK2 Signaling Pathway

RIPK2 is a key signaling molecule downstream of the NOD1 and NOD2 receptors, which are intracellular pattern recognition receptors that recognize bacterial peptidoglycans.[3][4] Upon activation, NOD1/2 recruits RIPK2, leading to its ubiquitination and subsequent activation of downstream pathways, primarily NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines.[2][5][6]

RIPK2_Signaling cluster_0 Upstream Activation cluster_1 RIPK2 Activation cluster_2 Downstream Signaling Cascades cluster_3 Cellular Response PGN Peptidoglycan (Bacterial Ligand) NOD2 NOD2 Receptor PGN->NOD2 Activates RIPK2_inactive RIPK2 (inactive) NOD2->RIPK2_inactive Recruits RIPK2_active RIPK2 (active) + Ubiquitination RIPK2_inactive->RIPK2_active Ubiquitination TAK1 TAK1 Complex RIPK2_active->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates for degradation Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Contributes to expression NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits NFkB->Cytokines Induces transcription

Caption: Simplified NOD2-RIPK2 signaling pathway.

Experimental Workflow for Assessing PROTAC Activity

The following workflow outlines the key steps to evaluate the efficacy of this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., THP-1 cells) start->cell_culture protac_treatment 2. Treat cells with This compound (Dose-response and time-course) cell_culture->protac_treatment cell_lysis 3. Cell Lysis and Protein Quantification protac_treatment->cell_lysis viability_assay 5. Cell Viability Assay (e.g., MTT assay) protac_treatment->viability_assay western_blot 4. Western Blot Analysis for RIPK2 levels cell_lysis->western_blot data_analysis 6. Data Analysis (DC50, Dmax calculation) western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for PROTAC evaluation.

Detailed Protocol: Western Blot for RIPK2 Degradation

This protocol is for determining the degradation of RIPK2 in a human monocytic cell line (THP-1) following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, collect cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Detailed Protocol: MTT Cell Viability Assay

This assay assesses the effect of this compound on cell viability.

  • Cell Seeding and Treatment:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C52H65N7O11S3
Molecular Weight 1060.31 g/mol
CAS Number 1801547-16-9
Appearance Solid powder
Solubility Soluble in DMSO
Table 2: Western Blot Experimental Parameters
ParameterRecommended Value
Cell Line THP-1
Seeding Density 1 x 10^6 cells/well (6-well plate)
Treatment Concentrations 0 - 30 µM
Incubation Time 16 hours
Protein Loading 20 - 30 µg
Primary Antibody (Target) Anti-RIPK2
Primary Antibody (Loading Control) Anti-GAPDH or Anti-β-actin
Detection Method ECL
Table 3: MTT Assay Experimental Parameters
ParameterRecommended Value
Cell Line THP-1
Seeding Density 1 x 10^4 cells/well (96-well plate)
Incubation Time 24, 48, 72 hours
MTT Incubation 4 hours
Absorbance Wavelength 570 nm

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAC RIPK degrader-2
Reactant of Route 2
Reactant of Route 2
PROTAC RIPK degrader-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.